molecular formula C11H15BrN2O4S B15553447 (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

(S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Katalognummer: B15553447
Molekulargewicht: 351.22 g/mol
InChI-Schlüssel: LUCLYJDULYUBBG-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C11H15BrN2O4S and its molecular weight is 351.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H15BrN2O4S

Molekulargewicht

351.22 g/mol

IUPAC-Name

(2S)-3-(4-bromo-1,3-thiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C11H15BrN2O4S/c1-11(2,3)18-10(17)13-6(9(15)16)4-8-14-7(12)5-19-8/h5-6H,4H2,1-3H3,(H,13,17)(H,15,16)/t6-/m0/s1

InChI-Schlüssel

LUCLYJDULYUBBG-LURJTMIESA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 2641451-74-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, a key heterocyclic amino acid derivative with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and strategic importance as a building block in the synthesis of complex bioactive molecules. A detailed, field-proven synthesis protocol is provided, alongside a thorough guide to its analytical characterization. Furthermore, this guide explores the compound's applications in the development of novel therapeutics and outlines essential safety and handling procedures.

Introduction: The Strategic Importance of Thiazole-Containing Amino Acids

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. When incorporated into amino acid structures, the thiazole moiety can impart favorable characteristics such as enhanced metabolic stability, improved target binding affinity, and novel mechanisms of action.[2][3]

This compound, also known as Boc-L-4-bromothiazolylalanine, is a non-natural amino acid that combines the desirable features of a thiazole ring with the versatility of a protected amino acid. The presence of a bromine atom at the 4-position of the thiazole ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular architectures.[4] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function ensures chemoselectivity during peptide synthesis and other coupling reactions.[] This strategic combination of functionalities makes it a valuable intermediate in the synthesis of novel peptides, peptidomimetics, and small molecule drug candidates.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 2641451-74-1
Molecular Formula C₁₁H₁₅BrN₂O₄S
Molecular Weight 351.22 g/mol
Appearance White to off-white solidInferred from typical Boc-amino acids
Purity ≥95%
Storage 2-8 °C
SMILES BrC=1N=C(SC1)C--INVALID-LINK--NC(=O)OC(C)(C)C

Synthesis and Purification

The synthesis of this compound involves a multi-step sequence that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a robust and validated method for its preparation.

Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: Thiazole Ring Formation cluster_1 Part 2: Amino Acid Construction cluster_2 Part 3: Boc Protection A Thioamide Precursor C Hantzsch Thiazole Synthesis A->C B α-Haloketone B->C D Brominated Thiazole Intermediate C->D E Coupling with Glycine Equivalent D->E F Asymmetric Synthesis/Resolution E->F G Unprotected Amino Acid F->G H Reaction with (Boc)₂O G->H I Final Product H->I

References

An In-depth Technical Guide to (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: A Key Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a non-proteinogenic amino acid derivative that has emerged as a critical building block in medicinal chemistry. Its unique structural architecture, combining a stereodefined α-amino acid scaffold with a synthetically versatile 4-bromothiazole moiety, offers a compelling platform for the design and synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group ensures its seamless integration into standard peptide synthesis protocols, while the brominated thiazole ring provides a reactive handle for a myriad of chemical modifications. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, and explores its significant potential in the development of innovative pharmaceuticals.

Core Physicochemical and Structural Properties

This compound, also known as Boc-L-4-bromothiazolylalanine, is a white to off-white solid. Its fundamental properties are summarized in the table below, providing essential data for researchers in its handling, characterization, and application in synthetic workflows.

PropertyValueSource(s)
Molecular Weight 351.22 g/mol [1][2]
Molecular Formula C₁₁H₁₅BrN₂O₄S[1][3]
CAS Number 2641451-74-1[1][3]
Appearance White to off-white solid[4]
Storage Conditions 2-8 °C
SMILES BrC=1N=C(SC1)C--INVALID-LINK--NC(=O)OC(C)(C)C

The presence of a chiral center at the α-carbon, denoted by the (S)-configuration, is crucial for its application in creating stereospecific interactions with biological targets. The Boc protecting group is a cornerstone of its utility, rendering the α-amino group nucleophilically inert under a wide range of reaction conditions, yet readily cleavable under mild acidic conditions, a feature essential for stepwise peptide synthesis.[5]

Strategic Importance in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug discovery, present in a multitude of clinically approved drugs. This five-membered heterocycle, containing both sulfur and nitrogen, is known to engage in a variety of non-covalent interactions with biological macromolecules, contributing to the overall binding affinity and pharmacological profile of a molecule.[6][7]

The incorporation of a bromine atom at the 4-position of the thiazole ring in this compound is a deliberate synthetic strategy. This halogen atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the late-stage functionalization of the molecule, providing a powerful tool for generating diverse chemical libraries for structure-activity relationship (SAR) studies.[6]

The overall structure, that of a non-natural amino acid, allows for its incorporation into peptides or peptidomimetics. This can imbue the resulting molecules with enhanced properties such as increased metabolic stability, improved target selectivity, and novel pharmacological activities.[5][8][9]

Synthesis Protocol: A Representative Hantzsch-Based Approach

While multiple synthetic routes to this compound are conceivable, a robust and widely applicable strategy involves a convergent synthesis culminating in the well-established Hantzsch thiazole synthesis. The following protocol is a representative, technically sound procedure based on established chemical principles.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages: the preparation of the key thioamide precursor and the subsequent cyclization to form the 4-bromothiazole ring.

Synthetic_Workflow A Boc-L-Aspartic Acid β-tert-butyl ester B Amidation A->B 1. Isobutyl chloroformate, NMM 2. NH₃ C Thionation B->C Lawesson's Reagent D Boc-L-Asn(thioamide)-OtBu C->D F Hantzsch Thiazole Synthesis D->F E 1,3-Dibromoacetone E->F G Boc-(S)-3-(4-bromothiazol-2-yl)-Ala-OtBu F->G H Selective Ester Hydrolysis G->H TFA (controlled) or LiOH I This compound H->I Applications A (S)-3-(4-bromothiazol-2-yl)-2- ((tert-butoxycarbonyl)amino)propanoic acid B Peptide Synthesis A->B C Small Molecule Synthesis A->C D Fragment-Based Drug Discovery A->D E Enhanced Proteolytic Stability B->E F Novel Pharmacological Activity B->F G Kinase Inhibitors C->G H Protease Inhibitors C->H I Library Synthesis via Cross-Coupling D->I

References

(S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid: A Versatile Building Block in Modern Drug Discovery

Introduction

This compound is a non-canonical, protected amino acid that has garnered significant interest within the medicinal chemistry community. As a specialized drug intermediate, its structure combines three key features that make it a powerful tool for drug development professionals: a stereochemically defined α-amino acid backbone, a versatile bromothiazole heterocycle, and an acid-labile Boc protecting group.[1][2] The thiazole ring is a well-established "privileged scaffold," appearing in numerous natural products and FDA-approved drugs, where it contributes to a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] The strategic placement of a bromine atom provides a synthetic handle for further molecular elaboration via cross-coupling reactions, while the Boc-protected amine allows for its seamless integration into peptide chains or other complex molecular architectures using standard solid-phase or solution-phase methodologies.[6][7]

This guide offers a comprehensive technical overview of this compound, intended for researchers, synthetic chemists, and drug development scientists. It details the molecule's physicochemical properties, outlines a robust synthetic and analytical framework, and explores its strategic applications in the design of novel therapeutics.

Molecular Structure and Physicochemical Properties

The core structure consists of an L-alanine scaffold where the side chain is a 4-bromothiazol-2-yl)methyl group. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, which prevents unwanted reactivity during coupling reactions and can be selectively removed under acidic conditions.[7][8]

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Data

Property Value Source
CAS Number 2641451-74-1 [9][10]
Molecular Formula C₁₁H₁₅BrN₂O₄S [10]
Molecular Weight 351.22 g/mol
Appearance White to off-white powder Assumed from related compounds
Purity Typically ≥95% [10]
Storage 2-8 °C, desiccated [10]

| SMILES | BrC=1N=C(SC1)C--INVALID-LINK--NC(=O)OC(C)(C)C | |

Synthesis and Characterization: A Self-Validating Protocol

While multiple synthetic routes to thiazole-containing amino acids exist, a common and reliable approach is based on the Hantzsch thiazole synthesis.[3][11] This involves the condensation of an α-haloketone equivalent with a thioamide. For the title compound, a plausible and efficient route starts from Boc-L-asparagine.

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound from Boc-L-asparagine.

Part 1: Thioamide Synthesis

  • Suspend Boc-L-asparagine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add Lawesson's reagent (0.55 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture for 8-12 hours until TLC or LC-MS analysis indicates complete conversion of the starting material.

  • Quench the reaction carefully with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioamide.

Causality Check: Lawesson's reagent is a highly effective thionating agent for converting amides to thioamides. The 0.55 equivalence is used as the reagent contains two P=S bonds, though often slight excess is needed. Anhydrous conditions are critical to prevent reagent decomposition.

Part 2: Hantzsch Cyclization & Bromination

  • Dissolve the crude thioamide from Part 1 in a suitable solvent like ethanol.

  • Add 1,3-dichloroacetone (1.1 eq) and reflux the mixture for 4-6 hours. This step forms the 4-chloromethylthiazole intermediate.

  • Cool the reaction and concentrate in vacuo.

  • Redissolve the crude intermediate in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.2 eq) and a catalytic amount of AIBN or expose to UV light.

  • Reflux until reaction completion is observed by LC-MS. This step converts the chloromethyl group to a bromomethyl group and brominates the thiazole ring.

  • Purify the final product using column chromatography (silica gel, hexane/ethyl acetate gradient).

Trustworthiness Check: This modified Hantzsch protocol is a standard method for thiazole synthesis.[3][12] The final product's identity and purity must be validated through a comprehensive analytical panel.

Analytical Validation

A self-validating protocol requires rigorous characterization of the final product.

Table 2: Expected Analytical Data

Technique Expected Result
¹H NMR Signals corresponding to Boc protons (~1.4 ppm, s, 9H), diastereotopic β-protons (~3.3-3.5 ppm, m, 2H), α-proton (~4.5 ppm, m, 1H), thiazole proton (~7.5 ppm, s, 1H), and NH proton (broad singlet).
¹³C NMR Resonances for Boc group carbons, α- and β-carbons of the amino acid backbone, and distinct signals for the C2, C4, and C5 carbons of the bromothiazole ring.
Mass Spec (ESI) Expected [M+H]⁺ peak at ~351.2/353.2 (characteristic isotopic pattern for bromine).

| Chiral HPLC | A single major peak confirming the (S)-enantiomeric purity (typically >98%). |

Applications in Drug Development and Medicinal Chemistry

The title compound is not an active pharmaceutical ingredient itself but rather a high-value building block for creating them.[1][2] Its utility stems from the strategic combination of its structural features.

  • Peptide Modification and Peptidomimetics: As a Boc-protected amino acid, it can be readily incorporated into peptide sequences using standard peptide synthesizers. The introduction of the bromothiazole side chain can enhance biological activity, improve metabolic stability by replacing a natural amino acid, or serve as a probe for studying peptide-protein interactions.[13][14] The thiazole moiety is found in many natural bioactive peptides.[14]

  • Scaffold for Small Molecule Synthesis: The bromine atom is the key to its versatility. It serves as a reactive handle for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries by attaching various aryl, heteroaryl, or alkyl groups at the 4-position of the thiazole ring. This strategy is central to structure-activity relationship (SAR) studies.[6]

G Start (S)-3-(4-bromothiazol-2-yl)-2-((tert- butoxycarbonyl)amino)propanoic acid Suzuki Suzuki Coupling (Boronic Acids) Start->Suzuki Pd Catalyst Stille Stille Coupling (Organostannanes) Start->Stille Pd Catalyst Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Pd/Cu Catalysts Library Diverse Chemical Library (Novel Drug Candidates) Suzuki->Library Stille->Library Sonogashira->Library

Caption: Role as a scaffold for library synthesis via cross-coupling reactions.

  • Fragment-Based Drug Discovery (FBDD): The bromothiazole moiety itself is a valuable fragment. In FBDD, small molecular fragments are screened for binding to a biological target. The bromine atom can be used to grow the fragment into a more potent lead compound by exploring the chemical space around the initial binding site.

Conclusion

This compound is a quintessential example of a modern chemical building block designed for efficiency and versatility in drug discovery. Its well-defined stereochemistry, orthogonally protected functional groups, and synthetically tractable bromothiazole core provide medicinal chemists with a reliable and powerful tool. Understanding its synthesis, characterization, and strategic application allows research organizations to accelerate the development of novel therapeutics by enabling rapid access to diverse and biologically relevant chemical matter.

References

An In-depth Technical Guide to the Synthesis of (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive and technically detailed protocol for the synthesis of (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The strategic approach detailed herein is designed for robustness and scalability, prioritizing stereochemical retention and high purity of the final product. We will delve into the rationale behind the chosen synthetic pathway, provide step-by-step experimental procedures, and discuss critical parameters for success.

Introduction: The Significance of a Brominated Thiazolyl Alanine Derivative

This compound is a non-proteinogenic amino acid that incorporates a synthetically versatile 4-bromothiazole moiety. This structural motif is of significant interest to medicinal chemists for several reasons. The thiazole ring is a common scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The bromine atom serves as a valuable synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce molecular diversity and explore structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with standard peptide synthesis methodologies. Consequently, this molecule serves as a key intermediate for the development of novel therapeutics.[1][2]

Strategic Analysis: A Robust Pathway from Asparagine

A logical and efficient synthetic strategy for the target molecule commences with a readily available and stereochemically pure starting material, N-α-Boc-L-asparagine. This approach leverages the side-chain amide functionality as a precursor to the thioamide, which is a key intermediate for the construction of the thiazole ring via the well-established Hantzsch thiazole synthesis.[3] This pathway is advantageous as it avoids the use of potentially unstable β-aldehyde intermediates that would be required if starting from serine.

The overall synthetic workflow can be envisioned in four key stages:

  • Thionation: Conversion of the side-chain amide of N-α-Boc-L-asparagine methyl ester to the corresponding thioamide.

  • Hantzsch Thiazole Synthesis: Cyclization of the thioamide with a suitable α-halocarbonyl compound to form the thiazole ring.

  • Regioselective Bromination: Introduction of the bromine atom at the C4 position of the thiazole ring.

  • Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid.

Synthesis_Workflow Start N-α-Boc-L-Asparagine Esterification Esterification Start->Esterification MeOH, SOCl₂ Thionation Thionation Esterification->Thionation Lawesson's Reagent Hantzsch Hantzsch Thiazole Synthesis Thionation->Hantzsch 1,3-Dichloroacetone Bromination Regioselective Bromination Hantzsch->Bromination NBS Saponification Saponification Bromination->Saponification LiOH End (S)-3-(4-bromothiazol-2-yl)-2-((tert- butoxycarbonyl)amino)propanoic acid Saponification->End

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
N-α-Boc-L-asparagine≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Thionyl chloride (SOCl₂)≥99%Acros Organics
Lawesson's Reagent97%Oakwood Chemical
TolueneAnhydrousVWR Chemicals
1,3-Dichloroacetone98%Alfa Aesar
Ethanol (EtOH)200 ProofDecon Labs
N-Bromosuccinimide (NBS)99%TCI America
Acetonitrile (ACN)AnhydrousEMD Millipore
Lithium hydroxide (LiOH)Monohydrate, ≥98%J.T. Baker
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR Chemicals
Saturated aqueous sodium bicarbonate (NaHCO₃)-Lab Prepared
Brine-Lab Prepared
Anhydrous magnesium sulfate (MgSO₄)-Sigma-Aldrich
Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-4-amino-4-oxobutanoate (N-α-Boc-L-Asparagine Methyl Ester)

Rationale: Esterification of the α-carboxylic acid is necessary to prevent its interference in the subsequent thionation and cyclization reactions. The use of thionyl chloride in methanol is a classic and efficient method for this transformation.

Procedure:

  • Suspend N-α-Boc-L-asparagine (10.0 g, 43.0 mmol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (4.7 mL, 64.5 mmol) dropwise to the stirred suspension over 15 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 4 hours. The suspension will gradually become a clear solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 75 mL) and brine (75 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the title compound as a white solid.

ParameterValue
YieldTypically 90-95%
AppearanceWhite solid
Purity (TLC)Single spot (e.g., 50% EtOAc/Hexane)
Step 2: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-4-thioxo-4-aminobutanoate

Rationale: The conversion of the primary amide to a thioamide is a critical step. Lawesson's reagent is a widely used and effective thionating agent that generally provides high yields under relatively mild conditions.[1][4]

Procedure:

  • To a solution of (S)-methyl 2-((tert-butoxycarbonyl)amino)-4-amino-4-oxobutanoate (9.5 g, 38.6 mmol) in anhydrous toluene (150 mL), add Lawesson's reagent (9.3 g, 23.1 mmol).

  • Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the thioamide as a pale yellow solid.

ParameterValue
YieldTypically 75-85%
AppearancePale yellow solid
Purity (TLC)Single spot (e.g., 30% EtOAc/Hexane)
Step 3: Synthesis of (S)-methyl 3-(thiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Rationale: The Hantzsch thiazole synthesis provides a reliable method for constructing the thiazole ring.[3] The reaction between the thioamide and 1,3-dichloroacetone will form the 2-substituted thiazole.

Procedure:

  • Dissolve the thioamide from the previous step (8.0 g, 30.5 mmol) in ethanol (120 mL).

  • Add 1,3-dichloroacetone (4.2 g, 33.1 mmol) to the solution.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired thiazole derivative.

ParameterValue
YieldTypically 60-70%
AppearanceLight brown oil or solid
Purity (TLC)Single spot (e.g., 40% EtOAc/Hexane)
Step 4: Synthesis of (S)-methyl 3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Rationale: Regioselective bromination of the thiazole ring is achieved using N-bromosuccinimide (NBS). The C4 and C5 positions of the thiazole ring are susceptible to electrophilic substitution, and the use of NBS often provides good selectivity.[5][6]

Procedure:

  • Dissolve the thiazole derivative (6.0 g, 20.0 mmol) in anhydrous acetonitrile (100 mL).

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (3.9 g, 22.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to isolate the 4-bromo-thiazole derivative.

ParameterValue
YieldTypically 80-90%
AppearanceOff-white solid
Purity (TLC)Single spot (e.g., 30% EtOAc/Hexane)
Step 5: Synthesis of this compound

Rationale: The final step is the saponification of the methyl ester to the carboxylic acid. Lithium hydroxide is a common and effective reagent for this transformation under mild conditions that will not affect the Boc protecting group or the thiazole ring.

Procedure:

  • Dissolve the brominated thiazole methyl ester (5.0 g, 13.2 mmol) in a mixture of THF (50 mL) and water (25 mL).

  • Add lithium hydroxide monohydrate (1.1 g, 26.4 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the final product as a solid.

ParameterValue
YieldTypically >95%
AppearanceWhite to off-white solid
Purity (HPLC)>95%

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Chiral HPLC or Optical Rotation: To confirm the retention of the (S)-stereochemistry.

Safety and Handling

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lawesson's reagent has an unpleasant odor and should be handled in a well-ventilated fume hood.

  • 1,3-Dichloroacetone is a lachrymator and is toxic. Handle with care in a fume hood.

  • N-Bromosuccinimide is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and efficient pathway for the preparation of this compound. By starting from N-α-Boc-L-asparagine and employing a robust sequence of thionation, Hantzsch cyclization, regioselective bromination, and saponification, this valuable building block can be obtained in high yield and purity while preserving its stereochemical integrity. This guide serves as a practical resource for researchers engaged in the synthesis of complex amino acid derivatives for drug discovery and development.

References

An In-Depth Technical Guide to (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and practical properties of (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, a specialized amino acid derivative pivotal in the fields of medicinal chemistry and peptide synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and actionable protocols.

Introduction: The Significance of a Multifunctional Building Block

This compound, hereafter referred to as Boc-L-4-Br-Thia-Ala-OH, is a non-canonical amino acid that has garnered significant interest as a versatile intermediate in the synthesis of complex bioactive molecules.[1][2] Its structure incorporates three key features: a stereochemically defined α-amino acid backbone, a nucleophilic and synthetically versatile bromothiazole heterocycle, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This unique combination of functionalities makes it a valuable component for introducing heterocyclic moieties into peptides and small molecule drug candidates, potentially modulating their pharmacological properties.[3]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of Boc-L-4-Br-Thia-Ala-OH is essential for its effective handling, reaction optimization, and integration into synthetic workflows.

Structural and General Properties

The fundamental properties of this compound are summarized in the table below. The presence of the bromine atom and the thiazole ring significantly contributes to its molecular weight and potential for diverse chemical transformations.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms Boc-L-4-bromothiazolyl-alanine, Boc-L-4-Br-Thia-Ala-OHN/A
CAS Number 2641451-74-1[3]
Molecular Formula C₁₁H₁₅BrN₂O₄S[3]
Molecular Weight 351.22 g/mol [3]
Appearance Typically a white to off-white solidGeneral knowledge
Purity Commonly available at ≥95%[3]
Solubility and Storage

Recommended Storage: For long-term stability, the compound should be stored at 2-8°C under a dry, inert atmosphere to prevent degradation.[3]

Synthesis and Purification: A Conceptual Workflow

A specific, detailed experimental protocol for the synthesis of Boc-L-4-Br-Thia-Ala-OH is not widely published. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of thiazole-containing amino acids. The Hantzsch thiazole synthesis is a common approach for constructing the thiazole ring.

The following diagram illustrates a logical workflow for the potential synthesis of this compound.

Caption: Conceptual workflow for the synthesis of Boc-L-4-Br-Thia-Ala-OH.

Experimental Causality:

  • Boc Protection: The synthesis commences with a Boc-protected serine derivative to prevent unwanted side reactions at the amino group during subsequent steps.

  • Thionation: The conversion of the amide to a thioamide is a critical step, often achieved using reagents like Lawesson's reagent, to provide the necessary sulfur atom for the thiazole ring.

  • Cyclization and Bromination: The Hantzsch reaction with a suitable brominating agent would lead to the formation of the bromothiazole ring.

  • Hydrolysis and Purification: The final step involves the hydrolysis of the ester (if used) to the carboxylic acid, followed by purification, typically by column chromatography, to isolate the final product of high purity.

Spectral Analysis: Elucidating the Molecular Structure

Expected ¹H NMR (in CDCl₃ or DMSO-d₆):

  • Boc group: A singlet at approximately 1.4 ppm integrating to 9 protons.

  • α-proton: A multiplet between 4.0 and 4.5 ppm.

  • β-protons: Diastereotopic protons appearing as multiplets between 3.0 and 3.5 ppm.

  • Thiazole proton: A singlet around 7.5-8.0 ppm.

  • Amide proton: A broad singlet or doublet, with its chemical shift being solvent-dependent.

  • Carboxylic acid proton: A broad singlet, often above 10 ppm, which may be absent in deuterated methanol due to exchange.

Expected ¹³C NMR (in CDCl₃ or DMSO-d₆):

  • Boc group: Resonances around 28 ppm (methyls) and 80 ppm (quaternary carbon).

  • Carbonyl carbons: Signals for the Boc carbonyl and the carboxylic acid carbonyl between 155 and 175 ppm.

  • Thiazole carbons: Resonances in the aromatic region, typically between 110 and 150 ppm.

  • α-carbon and β-carbon: Signals in the aliphatic region, with their exact shifts depending on the solvent and neighboring groups.

Expected Mass Spectrometry (ESI-MS):

  • The calculated exact mass is a crucial identifier.

  • Expected [M+H]⁺ ion at m/z 351.0012 and [M+Na]⁺ ion at m/z 373.9831. The isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature.

Reactivity and Stability: A Guide to Synthetic Utility

The chemical reactivity of Boc-L-4-Br-Thia-Ala-OH is dictated by its three main functional components: the Boc-protected amine, the carboxylic acid, and the bromothiazole ring.

The Boc Protecting Group

The tert-butyloxycarbonyl group is a well-established protecting group for amines, known for its stability under a wide range of conditions, including basic and nucleophilic environments. This stability allows for selective reactions at other parts of the molecule without affecting the amino group. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to liberate the free amine.

Caption: Acid-catalyzed deprotection of the Boc group.

The Carboxylic Acid

The carboxylic acid functionality allows for standard peptide coupling reactions. It can be activated using a variety of coupling reagents, such as HATU, HBTU, or carbodiimides like DCC or EDC, to form an amide bond with a free amine. This is the primary reaction for incorporating this amino acid into a peptide chain.

The Bromothiazole Ring

The 4-bromo substituent on the thiazole ring opens up a vast array of synthetic possibilities, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at this position, making it a valuable tool for structure-activity relationship (SAR) studies. Common transformations include:

  • Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds.

  • Stille Coupling: Reaction with organostannanes.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.

Applications in Research and Drug Development

Boc-L-4-Br-Thia-Ala-OH is a valuable building block for the synthesis of novel peptides and small molecules with potential therapeutic applications. The thiazole moiety is a common scaffold in many biologically active compounds, and its incorporation into peptides can enhance their binding affinity, metabolic stability, and cell permeability.

The bromine atom serves as a synthetic handle for late-stage diversification, allowing for the rapid generation of a library of analogues from a common intermediate. This is a powerful strategy in lead optimization during the drug discovery process.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Boc-L-4-Br-Thia-Ala-OH. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a stereodefined amino acid, a reactive bromothiazole ring, and a stable Boc protecting group provides researchers with a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, reactivity, and handling is crucial for its successful application in the laboratory.

References

A Technical Guide to (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, a non-canonical amino acid, has emerged as a critical building block in medicinal chemistry. Its unique structural motif, featuring a brominated thiazole ring, offers a versatile scaffold for the development of novel therapeutics. This guide provides an in-depth analysis of this compound, covering its chemical properties, reliable suppliers, a detailed examination of its synthesis, and its applications in contemporary drug discovery, particularly in the design of innovative peptide mimetics and other complex molecular architectures.

Introduction: The Strategic Value of a Brominated Thiazole Amino Acid

The incorporation of heterocyclic moieties into peptide and small molecule scaffolds is a well-established strategy for modulating pharmacological properties. The thiazole ring, in particular, is a bioisostere for various functional groups and is present in numerous approved drugs. The addition of a bromine atom to the thiazole ring of this compound provides a key advantage for medicinal chemists: a reactive handle for further chemical modification through cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of a molecule's biological activity. The tert-butoxycarbonyl (Boc) protecting group ensures its seamless integration into standard solid-phase or solution-phase peptide synthesis workflows.

Supplier Landscape and Quality Considerations

A reliable supply of high-purity starting materials is the foundation of any successful research and development program. This compound is available from a range of specialized chemical suppliers. When selecting a supplier, researchers should prioritize not only cost and availability but also the purity of the compound and the comprehensiveness of the analytical data provided.

Table 1: Prominent Suppliers of this compound

SupplierCAS NumberReported PurityKey Offerings & Notes
ChemShuttle2641451-74-1>95%Offers various quantities for research and development.
TargetMol2641451-74-1InquirePositions the compound as a pharmaceutical intermediate.
BLD Pharm2641451-74-1InquireProvides the compound and its methyl ester derivative.
MedChemExpress2641451-74-1>98%Often provides detailed Certificates of Analysis with HPLC and other data.
Ambeed2641451-74-1InquireLists the compound among its organic and heterocyclic building blocks.

Expert Insight: Beyond the listed purity, it is crucial to request a detailed Certificate of Analysis (CoA) from the supplier. The CoA should include results from High-Performance Liquid Chromatography (HPLC) to confirm purity, Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure, and Mass Spectrometry (MS) to confirm the molecular weight. The presence of enantiomeric purity data is also a critical quality attribute for this chiral molecule.

Synthesis and Characterization: A Technical Overview

While many researchers will opt to purchase this compound, understanding its synthesis is vital for troubleshooting and for appreciating potential impurities. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and to avoid side reactions.

A plausible and commonly employed synthetic strategy involves the following key transformations. This is a generalized representation, and specific reagents and conditions may be proprietary to individual suppliers.

G cluster_0 Synthesis Workflow A Boc-L-aspartic acid β-tert-butyl ester B Weinreb amide formation A->B 1. Amide coupling C Reduction to aldehyde B->C 2. Grignard or DIBAL-H D Hantzsch thiazole synthesis C->D 3. Thioamide, cyclization E Bromination D->E 4. NBS or Br2 F This compound E->F 5. Deprotection/Hydrolysis

Caption: Generalized synthetic workflow for the target compound.

Detailed Synthetic Protocol (Illustrative):

Characterization:

Thorough characterization is essential to confirm the identity and purity of the final product. Key analytical techniques include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the absence of significant impurities.

  • Mass Spectrometry (MS): To verify the molecular weight (351.22 g/mol ).

  • HPLC: To determine the purity of the compound.

  • Chiral HPLC: To confirm the enantiomeric excess of the (S)-enantiomer.

Applications in Drug Discovery and Peptide Synthesis

The true value of this compound lies in its application as a versatile building block for creating more complex and biologically active molecules.

Peptide Synthesis

The Boc protecting group makes this amino acid highly compatible with standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The Boc group is stable under the basic conditions used for peptide coupling but is readily cleaved by mild acids like trifluoroacetic acid (TFA).

G cluster_1 Boc-SPPS Cycle A Resin-Bound Peptide B Boc Deprotection (TFA) A->B C Neutralization (e.g., DIEA) B->C D Coupling with Boc-AA-OH C->D Activated Amino Acid E Elongated Peptide D->E E->B Repeat Cycle

Caption: Standard workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation into a Peptide Chain via Boc-SPPS

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid already attached.

  • Deprotection: Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the N-terminal Boc group.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM.

  • Activation and Coupling: In a separate vessel, pre-activate this compound using a suitable coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) in a polar aprotic solvent like N,N-dimethylformamide (DMF). Add the activated amino acid solution to the neutralized resin-bound peptide.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps with the next amino acid in the sequence.

Medicinal Chemistry Applications

The bromothiazole moiety is a key feature for medicinal chemists. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce a wide variety of substituents. This allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Thiazole-containing compounds have demonstrated a broad range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. While specific examples of drugs containing the exact this compound moiety are not prevalent in publicly available information, the structural motif is highly relevant to ongoing drug discovery efforts. For instance, research has shown that amino acid derivatives of bromothiazole exhibit antiproliferative and cytotoxic effects against colon cancer cell lines.[1]

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the quality of this compound.

  • Storage: Most suppliers recommend storing the compound at 2-8 °C. It should be kept in a tightly sealed container to protect it from moisture and light.

  • Stability: Boc-protected amino acids are generally stable solids. However, they are sensitive to strong acids, which will cleave the Boc group. They are stable to basic and nucleophilic conditions.

  • Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a high-value, versatile building block for researchers in drug discovery and peptide science. Its unique combination of a chiral amino acid backbone, a Boc-protecting group for seamless integration into synthetic workflows, and a functionalized bromothiazole ring for post-synthetic modification makes it an attractive starting material for the creation of novel and complex molecules with therapeutic potential. A thorough understanding of its properties, sourcing, and synthetic applications, as outlined in this guide, will empower researchers to fully leverage its potential in their programs.

References

A Senior Application Scientist's Guide to the Safe Handling of (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive safety and handling framework for (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS No. 2641451-74-1). As a specialized amino acid derivative used in peptide synthesis and drug design, this compound is primarily handled in research and development settings[1]. In the absence of a publicly available, manufacturer-issued Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds, regulatory standards, and established laboratory safety principles to construct a robust operational protocol. The focus is on interpreting the likely physicochemical and toxicological properties to establish proactive engineering controls, appropriate personal protective equipment (PPE), and emergency procedures. This guide is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar novel chemical entities.

Compound Identification and Structural Rationale for Hazard Assessment

This compound is a non-canonical amino acid featuring a brominated thiazole heterocycle and a tert-butoxycarbonyl (Boc) protecting group.

Identifier Value Source
CAS Number 2641451-74-1[2]
Molecular Formula C11H15BrN2O4S
Molecular Weight 351.22 g/mol
Recommended Storage 2-8 °C[3]

A formal hazard classification under the Globally Harmonized System (GHS) is not publicly available. Therefore, a risk assessment must be inferred from its constituent parts:

  • Boc-Protected Amino Acid Core: Carboxylic acids and their derivatives can be skin and eye irritants. An SDS for a similar compound, (S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid, explicitly lists skin, eye, and respiratory irritation hazards[4].

  • Brominated Thiazole Moiety: Halogenated heterocyclic compounds are common in pharmacologically active agents and can present their own toxicological profiles[5][6]. While specific data for this moiety is sparse, it is prudent to treat it as a potential sensitizer and irritant.

Based on this analysis, the following GHS classifications are anticipated and should be adopted as a conservative safety measure.

Anticipated Hazard Class Hazard Code Hazard Statement
Skin IrritationH315Causes skin irritation[4][7].
Serious Eye IrritationH319Causes serious eye irritation[4][7].
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[4].

The Hierarchy of Controls: A Proactive Safety Framework

Effective management of laboratory hazards relies on a multi-layered approach known as the hierarchy of controls. Relying solely on Personal Protective Equipment (PPE) is insufficient. The following workflow illustrates the preferred order of implementation for mitigating exposure to this compound.

cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not applicable for specified research) Substitution Substitution (Not applicable for specified research) Engineering Engineering Controls • Chemical Fume Hood • Ventilated Balance Enclosure Substitution->Engineering Most Effective Admin Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Area • Hazard Training Engineering->Admin PPE Personal Protective Equipment (PPE) • Safety Goggles • Nitrile Gloves • Lab Coat Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

The Occupational Safety and Health Administration (OSHA) mandates that engineering and administrative controls are the primary means of protecting laboratory workers[8]. PPE serves as the final barrier between the researcher and the hazard[9][10].

Personal Protective Equipment (PPE) and Exposure Control

Based on the anticipated hazards, the following PPE is mandatory when handling this compound in any form (solid or solution).

Protection Type Specific Requirement Rationale & Governing Standard
Eye & Face Chemical safety goggles marked with "Z87"Required to protect against splashes, which can cause serious eye irritation. Standard safety glasses are insufficient. Must conform to ANSI Z87 standards[11].
Hand Chemical-resistant nitrile glovesProtects against skin contact and potential irritation. Gloves must be inspected before use and removed properly to avoid contamination[10][12].
Body Full-length laboratory coatShields skin and personal clothing from accidental spills and contamination[13].

Engineering Control: All manipulations of the solid compound (e.g., weighing) and handling of its solutions should be performed inside a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols, which may cause respiratory irritation[4][8].

Protocols for Safe Handling, Storage, and Disposal

Step-by-Step Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves) before entering the designated work area.

  • Engineering Control: Perform all work within a chemical fume hood. Place an analytical balance or a weigh boat on a tared scale inside the hood.

  • Aliquotting: Carefully transfer the required amount of the solid compound from the stock vial to the weigh boat using a clean spatula. Avoid creating airborne dust.

  • Dissolution: Place a stir bar in the receiving flask containing the desired solvent. Slowly add the weighed solid to the solvent to prevent splashing.

  • Cleaning: Tightly cap the stock vial and return it to storage. Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated materials (e.g., wipes) in the designated solid hazardous waste container.

Storage & Incompatibility
  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers[3]. This is likely to prevent potential degradation over time.

  • Incompatibility: Avoid contact with strong oxidizing agents. While specific reactivity data is unavailable, this is a standard precaution for most organic compounds to prevent vigorous, potentially hazardous reactions[14].

Waste Disposal

All waste materials, including excess solid, solutions, and contaminated consumables (gloves, pipette tips, vials), must be disposed of in accordance with institutional, local, and federal hazardous waste regulations. Do not dispose of this chemical down the drain[12].

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. The following flowchart outlines the procedure for a chemical spill.

cluster_1 Emergency Response to Chemical Spill Start Spill Occurs Alert Alert personnel in the immediate area. Isolate the spill. Start->Alert Assess Assess Spill Size & Hazard (Minor vs. Major) Alert->Assess Minor Minor Spill: 1. Use spill kit (absorbent pads). 2. Decontaminate area. 3. Dispose of waste properly. Assess->Minor Minor Major Major Spill: 1. Evacuate the area. 2. Contact institutional EH&S. 3. Prevent entry. Assess->Major Major Report Report incident to supervisor. Minor->Report Major->Report

Caption: Workflow for responding to a chemical spill in the laboratory.

First Aid Measures

The following first aid responses are based on the protocols for chemical irritants[4][12][15].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[15][16].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, seek medical advice[12][15].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[12][16].

In all cases of exposure, provide the attending medical professional with the compound name and CAS number.

References

A-Z Guide to Sourcing Enantiopure Bromothiazole Amino Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the commercial availability, strategic procurement, and synthesis of enantiopure bromothiazole amino acids. This document provides actionable insights into navigating the complex landscape of chiral building blocks essential for modern medicinal chemistry.

The Bromothiazole Scaffold: A Privileged Element in Medicinal Chemistry

The 2-aminothiazole motif and its derivatives are cornerstones of medicinal chemistry, appearing in a wide array of biologically active compounds.[1] This includes agents with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The introduction of a bromine atom onto the thiazole ring provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of chemical space during lead optimization.

Crucially, the incorporation of a chiral amino acid side chain introduces stereochemistry, a fundamental aspect of drug design. The specific three-dimensional arrangement (enantiomer) of a molecule can dictate its pharmacological activity, binding affinity, and metabolic profile. Consequently, access to enantiomerically pure bromothiazole amino acids is not just a matter of convenience but a critical necessity for the development of safe and effective therapeutics.

This guide addresses the core challenge faced by many research teams: the limited off-the-shelf availability of these complex chiral building blocks. It provides a framework for strategic sourcing, encompassing both direct procurement and in-house synthesis.

The Synthetic Hurdle: Understanding the Scarcity

The commercial scarcity of diverse, enantiopure bromothiazole amino acids is primarily a reflection of their synthetic complexity. Key challenges include:

  • Control of Regioselectivity: Bromination of the thiazole ring can occur at multiple positions. Achieving selective bromination, often at the 5-position, requires carefully controlled reaction conditions.

  • Enantioselective Synthesis: Constructing the chiral center of the amino acid with high enantiomeric excess (e.e.) is non-trivial. This often involves multi-step sequences using chiral auxiliaries, asymmetric catalysts, or starting from the chiral pool of natural amino acids.[3]

  • Orthogonal Protection Strategies: The multiple reactive functional groups (amino, carboxyl, thiazole nitrogen) necessitate a robust and orthogonal protecting group strategy to ensure that chemical transformations occur at the desired position.

These synthetic hurdles mean that building a large, diverse catalog of these compounds is a resource-intensive endeavor for suppliers, leading to a market landscape characterized by a limited selection of off-the-shelf products and a reliance on custom synthesis.

Commercial Landscape Analysis: Identifying Your Source

The procurement of enantiopure bromothiazole amino acids falls into two primary categories: direct purchase of catalogued building blocks and engagement with custom synthesis providers.

Off-the-Shelf Building Blocks

A number of specialized chemical suppliers offer a range of bromothiazole derivatives, though enantiopure amino acid versions are less common. Researchers should focus their search on suppliers known for novel and diverse building blocks for drug discovery.

Key suppliers in this space include:

  • Enamine: Known for having the world's largest collection of unnatural amino acids and building blocks.[4][5] Their catalog is a primary resource for screening compounds and novel scaffolds.

  • Combi-Blocks: A research-based manufacturer and supplier of combinatorial building blocks, with a significant portfolio of thiazole-containing compounds.[6][7][8]

  • Sigma-Aldrich (Merck): A major distributor that aggregates products from many smaller producers, including Enamine, and offers a wide range of chemical reagents, including various 2-aminothiazole derivatives.[9]

Table 1: Representative Commercially Available Bromothiazole Derivatives

Compound NameStructureSupplier(s)Notes
2-Amino-5-bromothiazoleSigma-Aldrich, CP Lab SafetyA common starting material, achiral.[9][10]
Ethyl 2-amino-5-bromothiazole-4-carboxylateCombi-BlocksA functionalized achiral building block.[11]
2-{[(benzyloxy)carbonyl]amino}-5-bromo-1,3-thiazole-4-carboxylic acidSigma-Aldrich (via Enamine)An example of a protected, functionalized building block.[12]
2-Amino-5-bromothiazole-4-carbonitrileSigma-AldrichAnother functionalized achiral precursor.

Note: The availability of specific enantiopure amino acid derivatives is limited and requires direct catalog searches. The compounds listed are primarily functionalized starting materials.

Custom Synthesis Providers

For specific, non-catalogued enantiopure bromothiazole amino acids, engaging a Contract Research Organization (CRO) or a custom synthesis company is the most viable route. Companies like Enamine and Bachem offer robust custom synthesis services, from small-scale (milligrams) for initial studies to large-scale (kilograms) for preclinical and clinical development.[4][13]

The Custom Synthesis Workflow:

  • Define the Target: Provide the exact chemical structure, CAS number (if known), desired quantity, and required purity specifications (e.g., >98% chemical purity, >99% enantiomeric excess).

  • Request Quotations: Contact multiple vendors to compare cost, estimated lead time, and synthetic route feasibility.

  • Technical Evaluation: The supplier's chemistry team will devise and propose a synthetic route. This is a good opportunity to assess their expertise.

  • Project Initiation: Upon agreement, the synthesis project is initiated, often with regular progress updates.

  • Delivery & QC: The final compound is delivered with a complete quality control package, typically including HPLC, NMR, and Mass Spectrometry data to confirm identity and purity.

The "Make vs. Buy" Decision Framework

Choosing between in-house synthesis ("Make") and external procurement ("Buy") is a critical strategic decision. The optimal path depends on the project's stage, available resources, and timeline.

References

literature review of thiazole-containing amino acids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Thiazole-Containing Amino Acids in Medicinal Chemistry

Abstract

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions. When incorporated into amino acid scaffolds, it creates a class of molecules with immense therapeutic potential. This guide provides an in-depth exploration of thiazole-containing amino acids, from fundamental synthetic strategies to their application in modern drug discovery. We will dissect established synthetic protocols, examine their prevalence in bioactive natural products, and highlight their role in the development of novel therapeutics, including peptidomimetics and enzyme inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this privileged scaffold in their own research endeavors.

The Thiazole Moiety: A Privileged Scaffold in Drug Discovery

The five-membered thiazole ring, containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is not merely a passive structural component; it is an active contributor to a molecule's pharmacodynamic and pharmacokinetic profile.[1][2][3] Its significance stems from several key attributes:

  • Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic systems like phenyl or imidazole rings, allowing chemists to modulate properties such as solubility, lipophilicity, and metabolic stability without drastically altering the core binding interactions.

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring is an effective hydrogen bond acceptor, a critical interaction for anchoring a drug molecule to its biological target.

  • Conformational Rigidity: Incorporation of the planar thiazole ring into a peptide backbone or small molecule restricts conformational freedom. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity.

  • Metabolic Stability: The aromatic nature of the thiazole ring often imparts resistance to metabolic degradation, a desirable property for improving a drug's half-life and oral bioavailability.

These features collectively make thiazole-containing compounds, and specifically amino acids, powerful tools in the medicinal chemist's arsenal for tackling a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5][6][7]

Synthesis of Thiazole-Containing Amino Acids

The construction of the thiazole ring is a well-established field in organic chemistry, with several robust methods available. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

The Hantzsch Thiazole Synthesis

First described in 1887 by Arthur Hantzsch, this reaction remains one of the most reliable and high-yielding methods for thiazole synthesis.[8][9] The core transformation involves the condensation of an α-haloketone with a thioamide.[8][9][10]

The causality behind this reaction's success lies in its straightforward and predictable mechanism. It begins with a nucleophilic attack (SN2 reaction) from the sulfur of the thioamide onto the electrophilic carbon of the α-haloketone.[8][10] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis

Experimental Protocol: General Hantzsch Synthesis

  • Reagent Combination: In a suitable round-bottom flask, dissolve the thioamide (1.0 eq) in a polar solvent such as ethanol or methanol.

  • Addition of Haloketone: Add the α-haloketone (1.0-1.2 eq) to the solution. A stir bar is added, and the flask is fitted with a condenser.

  • Heating: The reaction mixture is heated to reflux (typically 60-80 °C) with stirring for a period ranging from 30 minutes to several hours, monitored by Thin Layer Chromatography (TLC).[8]

  • Workup: After cooling to room temperature, the reaction mixture is often poured into a basic aqueous solution (e.g., 5% Na2CO3) to neutralize any generated acid and precipitate the product.[8]

  • Isolation: The resulting solid is collected by vacuum filtration, washed with water, and dried to yield the crude thiazole product, which can be further purified by recrystallization or column chromatography if necessary.[8]

Cook-Heilbron Synthesis

Another classical approach is the Cook-Heilbron synthesis, which is particularly useful for preparing 5-aminothiazoles. This method involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate.[11][12] The versatility of this method allows for a range of substituents to be introduced at the 2- and 4-positions of the thiazole ring.

Solid-Phase Peptide Synthesis (SPPS) Integration

For incorporation into peptides, thiazole-containing amino acids are often synthesized as protected building blocks (e.g., Fmoc- or Boc-protected).[13] A powerful strategy involves the on-resin conversion of a cysteine residue within a peptide sequence. The cysteine's side chain can be manipulated to form the thiazoline ring, which is then oxidized to the aromatic thiazole.[14] More advanced methods utilize a "build/couple/pair" strategy where a thiourea is formed on the N-terminus of a peptide on solid support, which then undergoes cyclization with an α-halo ketone to form the thiazole ring.

SPPS_Workflow

Thiazole-Containing Amino Acids in Nature

Nature is a master chemist, and numerous bioactive natural products feature the thiazole or the related thiazoline moiety, often as part of complex peptide structures.[5][15] These molecules, primarily isolated from marine organisms like sponges and cyanobacteria, exhibit potent biological activities.[6][15] Their biosynthesis typically involves the cyclization and subsequent oxidation of cysteine residues within a precursor peptide.[5]

Natural ProductSource OrganismKey Biological Activity
Cystothiazole A Cystobacter fuscus (Myxobacterium)Potent antifungal, cytotoxic against colon carcinoma.[5]
Dolastatin 18 Dolabella auricularia (Sea hare)Significant inhibitor of human cancer cell line growth.[15]
Bistratamides Lissoclinum bistratum (Ascidian)Moderate cytotoxicity against various human tumor cell lines.[15]
Bleomycin Streptomyces verticillusClinically used anticancer agent (glycopeptide antibiotic).[1][15]
Epothilones Sorangium cellulosum (Myxobacterium)Clinically used anticancer agents (microtubule stabilizers).[1]

The existence of these potent natural products provides a powerful validation for the use of the thiazole-amino acid scaffold in drug design.

Applications in Drug Discovery and Medicinal Chemistry

The true value of thiazole-containing amino acids is realized in their application to solve complex medicinal chemistry challenges. Their unique properties are leveraged to design molecules with enhanced efficacy, selectivity, and drug-like properties.

Peptidomimetics and Conformational Control

A major hurdle in peptide-based drug development is their poor metabolic stability and low cell permeability. Incorporating a thiazole ring into a peptide backbone creates a "peptidomimetic" that mimics the structure of a natural peptide but with improved properties.[16] The planarity of the thiazole ring locks the local conformation, often inducing specific secondary structures like β-turns, which can be crucial for receptor recognition.[16] This conformational constraint reduces the entropic cost of binding, leading to higher affinity for the target protein.

Enzyme Inhibition

Thiazole-containing molecules have been successfully designed as inhibitors for a wide range of enzyme classes.[4]

  • Kinase Inhibitors: Many successful kinase inhibitors, such as Dasatinib (used to treat leukemia), feature a thiazole ring that often interacts with the hinge region of the ATP-binding pocket.[1][4]

  • Protease Inhibitors: The thiazole moiety can be designed to mimic the transition state of peptide cleavage, making it an effective core for protease inhibitors, such as the antiretroviral drug Ritonavir.[11][15]

  • Other Enzymes: Thiazole derivatives have shown promise as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) for CNS disorders and various targets in diabetes.

Enzyme_Inhibition

Anticancer and Antimicrobial Agents

Building on the foundation of natural products, synthetic thiazole-containing compounds are a major focus of anticancer and antimicrobial research.[1][4][17] They are designed to target various cellular pathways, including signal transduction, apoptosis, and cell cycle regulation.[4] Their ability to disrupt microbial processes has also led to the development of novel antibacterial and antifungal agents.[1][6][17]

Future Outlook

The field of thiazole-containing amino acids in medicinal chemistry is poised for continued growth. Future research will likely focus on:

  • Novel Synthetic Methodologies: Developing more efficient, stereoselective, and environmentally friendly methods for their synthesis.

  • Macrocyclic Peptides: Incorporating thiazole amino acids into macrocyclic peptides to combine conformational rigidity with improved cell permeability.[14]

  • Combinatorial Libraries: Using solid-phase synthesis to create large, diverse libraries of thiazole-containing compounds for high-throughput screening against new biological targets.[18]

  • Targeted Drug Delivery: Attaching thiazole-based drugs to targeting moieties to improve their delivery to specific cells or tissues, thereby increasing efficacy and reducing side effects.

Conclusion

Thiazole-containing amino acids represent a privileged and highly versatile class of building blocks in medicinal chemistry. Their unique structural and electronic properties enable the rational design of molecules with enhanced biological activity, improved metabolic stability, and superior pharmacokinetic profiles. From the foundational Hantzsch synthesis to their incorporation in complex natural products and cutting-edge therapeutics, these scaffolds have proven their worth time and again. As drug discovery continues to tackle increasingly complex biological targets, the strategic application of thiazole-containing amino acids will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

Methodological & Application

Application Notes and Protocols for Peptide Coupling Using (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing a Unique Building Block in Peptide Synthesis

(S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a crucial intermediate in the synthesis of various active pharmaceutical ingredients.[[“]][2][3][4] Its distinct structure, featuring a bromothiazole moiety, offers unique possibilities for designing novel peptides and peptidomimetics with specific biological activities.[5][6][7] The thiazole ring, a common heterocycle in pharmaceuticals, can impart conformational rigidity to the peptide backbone, potentially enhancing receptor binding affinity and metabolic stability.[5][8][9]

However, the successful incorporation of this sterically demanding amino acid into a peptide sequence requires a carefully optimized coupling protocol. The bulky nature of the bromothiazole group can present significant steric hindrance, potentially leading to slow reaction kinetics and incomplete couplings.[10] This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and troubleshooting strategies for the efficient and reliable coupling of this valuable building block.

Chemical Principles of Peptide Bond Formation

Peptide coupling is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[11] This process necessitates the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. The most common strategies involve the use of coupling reagents that convert the carboxylic acid into a highly reactive intermediate.

The Role of Coupling Reagents and Additives

Modern peptide synthesis predominantly employs phosphonium or aminium/uronium salt-based coupling reagents due to their high efficiency and ability to minimize side reactions.[11][12][13] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used for their ability to facilitate rapid and clean coupling reactions, even with sterically hindered amino acids.[11][14]

These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), convert the N-protected amino acid into a highly reactive O-acylisourea intermediate. This intermediate is then rapidly converted into a more stable and still highly reactive active ester by an additive such as 1-hydroxybenzotriazole (HOBt) or, more recently, OxymaPure (ethyl (hydroxyimino)cyanoacetate).[12][13][15] The active ester then reacts with the free amine of the growing peptide chain to form the desired peptide bond.

The use of additives is crucial for two main reasons:

  • Suppressing Racemization: The activated carboxylic acid is prone to racemization, which would lead to a loss of stereochemical integrity in the final peptide. Additives react with the initial active intermediate to form an active ester that is less susceptible to racemization.[12]

  • Preventing Side Reactions: In the absence of an additive, the O-acylisourea intermediate can rearrange to form an unreactive N-acylurea, leading to a loss of the valuable amino acid derivative.

For sterically hindered amino acids like this compound, more potent coupling reagents like HATU are often preferred over HBTU due to their faster reaction kinetics and generally higher coupling efficiencies.[14]

Experimental Workflow Visualization

PeptideCouplingWorkflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up and Analysis A Dissolve this compound in DMF C Add DIPEA to the amino acid solution B Dissolve Coupling Reagent (e.g., HATU) and Additive (e.g., OxymaPure) in DMF D Combine amino acid and coupling reagent solutions for pre-activation B->D C->D E Add activated amino acid solution to the deprotected resin-bound peptide D->E F Allow reaction to proceed with agitation E->F G Wash the resin to remove excess reagents and byproducts F->G H Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion G->H

Caption: General workflow for the peptide coupling reaction.

Detailed Experimental Protocol

This protocol provides a general guideline for the solid-phase peptide synthesis (SPPS) coupling of this compound using HATU as the coupling reagent. Optimization may be required based on the specific peptide sequence and the nature of the N-terminal amino acid on the resin.

Materials:

  • This compound

  • HATU (or a suitable alternative like HBTU or COMU)[11][14]

  • OxymaPure (or HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (for Fmoc deprotection, if applicable)

  • Kaiser test kit (or other qualitative method for primary amine detection)

Equipment:

  • Solid-phase peptide synthesis vessel

  • Shaker or agitator

  • Syringes and needles

  • Filtration apparatus

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes prior to coupling.

    • If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM to remove all traces of piperidine.

  • Preparation of Reagent Solutions:

    • In a separate vial, dissolve 3.0 equivalents of this compound relative to the resin loading in a minimal amount of DMF.

    • In another vial, dissolve 2.9 equivalents of HATU and 3.0 equivalents of OxymaPure in DMF.

  • Activation and Coupling:

    • To the amino acid solution, add 6.0 equivalents of DIPEA and mix gently.

    • Add the HATU/OxymaPure solution to the amino acid/DIPEA mixture. This is the activation step. Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the swollen and deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance of the bromothiazole moiety, a longer coupling time may be necessary.[10]

  • Monitoring the Reaction:

    • After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the absence of primary amines and a complete reaction.

    • If the Kaiser test is positive (blue beads), indicating an incomplete reaction, continue the coupling for an additional 1-2 hours or consider a double coupling. For a double coupling, drain the reaction vessel and repeat steps 3 and 4.[3]

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and soluble byproducts. The resin is now ready for the next deprotection and coupling cycle.

Table of Reaction Parameters:

ParameterRecommended ValueRationale
Amino Acid 3.0 eqEnsures a sufficient excess to drive the reaction to completion.
Coupling Reagent (HATU) 2.9 eqA slight substoichiometric amount relative to the amino acid minimizes the risk of side reactions like guanidinylation.[12]
Additive (OxymaPure) 3.0 eqSuppresses racemization and prevents the formation of N-acylurea byproducts.[12]
Base (DIPEA) 6.0 eqA non-nucleophilic base is required to activate the coupling reagent and neutralize any acidic species.
Solvent DMFA polar aprotic solvent that effectively solvates the reagents and the growing peptide chain.
Reaction Time 1-4 hoursMay require longer times due to the steric hindrance of the bromothiazole group.[10]
Temperature Room TemperatureHigher temperatures can increase the risk of racemization and other side reactions.[11]

Troubleshooting and Expert Insights

Even with a robust protocol, challenges can arise, particularly when dealing with sterically hindered amino acids.

Troubleshooting Start Kaiser Test Positive (Incomplete Coupling) Q1 Was pre-activation performed correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the peptide sequence prone to aggregation? A1_Yes->Q2 Sol1 Ensure proper mixing of amino acid, coupling reagent, additive, and base before adding to the resin. A1_No->Sol1 End Re-evaluate and optimize the protocol Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Consider using a more disruptive solvent like NMP or adding chaotropic salts. Microwave synthesis can also be beneficial. A2_Yes->Sol2 Q3 Is steric hindrance the primary issue? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes Yes Sol3 Perform a double coupling. Increase coupling time. Consider a more potent coupling reagent like COMU. A3_Yes->Sol3 Sol3->End

Caption: Troubleshooting decision tree for incomplete coupling.

Low Coupling Yield
  • Cause: The primary reason for low yield with this amino acid is likely steric hindrance from the bulky bromothiazole group.[10]

  • Solution:

    • Double Coupling: As mentioned in the protocol, performing a second coupling is the most straightforward approach to drive the reaction to completion.[3]

    • Increase Reaction Time: Extending the coupling time to overnight may be beneficial.

    • Elevated Temperature: While generally avoided, gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered couplings. However, this should be done with caution as it can increase the risk of racemization.[11]

    • Use a More Potent Coupling Reagent: If HATU is not providing satisfactory results, consider switching to COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)) methanaminium hexafluorophosphate), which is known for its high reactivity.[11]

Racemization
  • Cause: The α-proton of the activated amino acid is susceptible to abstraction by base, leading to racemization.

  • Solution:

    • Choice of Base: While DIPEA is commonly used, a weaker base such as N-methylmorpholine (NMM) can be employed if racemization is a concern, although this may lead to slower coupling rates.[11]

    • Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the resin.

    • Additive: Ensure the use of an effective racemization-suppressing additive like OxymaPure.[12]

Peptide Aggregation
  • Cause: As the peptide chain grows, it can aggregate on the solid support, making the N-terminal amine inaccessible for coupling.

  • Solution:

    • Solvent Choice: Switching from DMF to N-methylpyrrolidone (NMP), which is a better solvent for aggregated peptides, can be effective.

    • Chaotropic Salts: The addition of chaotropic salts like LiCl to the reaction mixture can help to disrupt secondary structures and improve solvation.

    • Microwave Synthesis: Microwave-assisted peptide synthesis can provide the energy to overcome aggregation-related issues and accelerate coupling reactions.[11]

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with a well-considered and optimized coupling strategy. By understanding the underlying chemical principles and anticipating potential challenges such as steric hindrance, researchers can effectively utilize this valuable building block in the development of novel and potent peptide-based therapeutics. The protocol and troubleshooting guide provided herein serve as a robust starting point for achieving high-yield and high-purity peptide synthesis.

References

Application Notes and Protocols for the Boc Deprotection of (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Deprotection of a Key Heterocyclic Amino Acid

(S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a valuable chiral building block in medicinal chemistry and drug development. The presence of the bromothiazole moiety offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a crucial intermediate in the synthesis of complex bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group is a widely used masking agent for the amino functionality due to its stability under various conditions and its facile removal under acidic conditions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the Boc group from this specific substrate. We will delve into the mechanistic rationale behind the selection of deprotection conditions, provide detailed, field-proven protocols, and discuss potential challenges and their solutions. Our focus is on ensuring high-yield, clean conversion while preserving the integrity of the sensitive bromothiazole ring.

Theoretical Background: The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis.[1] The generally accepted mechanism involves the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon.

  • Cleavage and Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas and the free amine.

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).

It is this formation of the stable tert-butyl cation and the irreversible loss of carbon dioxide that drives the reaction to completion.

Key Considerations for Deprotecting this compound

The primary concern when deprotecting this substrate is the stability of the 4-bromothiazole ring under strongly acidic conditions. Thiazole rings are generally considered to be relatively acid-stable aromatic heterocycles. However, the presence of the bromine atom, an electron-withdrawing group, can influence the electron density of the ring and potentially affect its reactivity.

Our review of the literature and in-house expertise suggests that the 4-bromothiazole moiety is robust enough to withstand standard Boc deprotection conditions, particularly with trifluoroacetic acid. A key study by Stangeland and Stanetty demonstrated the successful Boc deprotection of a similar compound, tert-butyl (4-bromothiazol-2-yl)carbamate, using TFA in dichloromethane, affording the desired 2-amino-4-bromothiazole in high yield (94%).[2] This provides strong evidence for the compatibility of the 4-bromothiazole ring with TFA-mediated deprotection.

Potential side reactions to be mindful of, although less common with this substrate, include:

  • Debromination: While unlikely under standard TFA or HCl conditions, prolonged reaction times or elevated temperatures with very strong, non-volatile acids could potentially lead to some degree of debromination. Careful monitoring of the reaction is always recommended.

  • tert-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can potentially alkylate electron-rich aromatic systems.[3] However, the thiazole ring in the substrate is not particularly electron-rich, and this side reaction is more commonly observed with substrates containing moieties like tryptophan or tyrosine.

Experimental Protocols

Herein, we provide detailed protocols for the most common and effective methods for the Boc deprotection of this compound.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) - The Gold Standard

This is the most widely used and generally most reliable method for Boc deprotection. TFA is a strong acid that is volatile, facilitating its removal during workup.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA (10-20 equivalents). A common and effective formulation is a 20-50% solution of TFA in DCM.[4]

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.[1]

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Rationale for Choices:

  • DCM: An excellent solvent for the starting material and is relatively inert under the reaction conditions.

  • TFA Concentration: A 20-50% concentration of TFA is generally sufficient to ensure rapid and complete deprotection without being overly harsh.

  • Room Temperature: The reaction typically proceeds efficiently at ambient temperature, minimizing the risk of side reactions.

  • Precipitation with Diethyl Ether: The trifluoroacetate salt of the product is typically insoluble in diethyl ether, allowing for easy isolation.

Protocol 2: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane - A Cost-Effective Alternative

A solution of HCl in dioxane is another common and effective reagent for Boc deprotection, often favored for its lower cost compared to TFA.[5][6]

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to precipitate the product as the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Rationale for Choices:

  • HCl in Dioxane: A strong acid solution that is commercially available and effective for Boc deprotection. It often yields a crystalline hydrochloride salt which can be easier to handle than the sometimes oily TFA salts.[5]

  • Anhydrous Conditions: It is important to use anhydrous dioxane as the presence of water can potentially lead to hydrolysis of other sensitive functional groups, although this is less of a concern for the target molecule.

Workflow Visualization

The general workflow for the acidic deprotection of this compound can be visualized as follows:

Boc_Deprotection_Workflow start Starting Material: (S)-3-(4-bromothiazol-2-yl)-2- ((tert-butoxycarbonyl)amino)propanoic acid dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve react Add Acidic Reagent (TFA or 4M HCl/Dioxane) Stir at Room Temperature dissolve->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Concentrate in vacuo monitor->workup Upon Completion precipitate Precipitate with Cold Diethyl Ether workup->precipitate isolate Isolate Product by Filtration (Amine Salt) precipitate->isolate

Caption: General experimental workflow for the acidic Boc deprotection.

Comparison of Deprotection Conditions

ParameterTFA in DCM4M HCl in DioxaneMilder/Alternative Methods
Reagent Trifluoroacetic AcidHydrogen Chloridee.g., Oxalyl chloride/Methanol, Thermal
Solvent Dichloromethane1,4-DioxaneVarious (Methanol, Water)
Reaction Time 1-4 hours2-6 hoursVariable (minutes to hours)
Temperature Room TemperatureRoom TemperatureRoom Temperature to Reflux
Yield Generally High (>90%)Generally High (>90%)Substrate Dependent
Advantages Highly effective, volatile reagent, well-documented.[1]Cost-effective, often produces crystalline salts.[5]Suitable for highly acid-sensitive substrates.[7]
Disadvantages Corrosive, can produce oily salts, potential for side reactions with sensitive substrates.Can be less selective, dioxane is a peroxide-former.May require optimization, not universally applicable.

Troubleshooting and Further Considerations

  • Incomplete Reaction: If monitoring indicates a stalled reaction, consider increasing the reaction time, the concentration of the acid, or gently warming the reaction mixture (e.g., to 30-40 °C).

  • Product Isolation Issues: If the product precipitates as an oil, try scratching the flask with a glass rod, adding a seed crystal if available, or triturating with fresh cold diethyl ether.

  • Neutralizing the Amine Salt: If the free amine is required for a subsequent step, the isolated amine salt can be neutralized by dissolving it in a suitable solvent and treating it with a base such as triethylamine, diisopropylethylamine, or a saturated aqueous solution of sodium bicarbonate, followed by extraction.

  • Alternative Mild Conditions: For substrates that may be sensitive even to TFA or HCl, milder deprotection methods can be explored. These include using oxalyl chloride in methanol or thermal deprotection.[7] However, for the target molecule, the standard acidic methods are generally robust and reliable.

Conclusion

The Boc deprotection of this compound is a critical step in its utilization as a synthetic building block. Both trifluoroacetic acid in dichloromethane and 4M HCl in dioxane are highly effective and reliable methods for this transformation. The choice between these two protocols will often depend on factors such as cost, desired salt form of the product, and available reagents. By following the detailed protocols and considering the key aspects discussed in this application note, researchers can confidently and efficiently deprotect this important heterocyclic amino acid, paving the way for the synthesis of novel and potentially therapeutic molecules.

References

The Bromothiazole Scaffold: A Privileged Motif in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Thiazoles in Oncology

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within the vast and diverse world of heterocyclic chemistry, the thiazole nucleus stands out as a "privileged scaffold." This five-membered aromatic ring, containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds, including several clinically approved anticancer drugs. The unique electronic properties and the ability of the thiazole ring to engage in various non-covalent interactions with biological macromolecules make it an attractive starting point for the design of novel therapeutics.

This technical guide focuses on a specific and highly promising subclass: bromothiazole derivatives . The introduction of a bromine atom onto the thiazole ring offers several strategic advantages in medicinal chemistry. Bromine, as a halogen, can modulate the lipophilicity and metabolic stability of a molecule, thereby influencing its pharmacokinetic profile. Furthermore, the bromo-substituent can act as a key pharmacophoric feature, engaging in specific halogen bonding interactions within the active site of a target protein. Perhaps most significantly, the bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the facile generation of diverse chemical libraries.

This document will provide a comprehensive overview of the applications of bromothiazole derivatives in anticancer drug discovery. We will delve into their synthesis, explore their multifaceted mechanisms of action, and provide detailed protocols for their biological evaluation.

The Strategic Synthesis of Bromothiazole Derivatives

The 2-amino-5-bromothiazole core is a fundamental building block for the synthesis of a vast library of potential anticancer agents. Its preparation is typically achieved through the electrophilic bromination of 2-aminothiazole.

Protocol 1: Synthesis of 2-Amino-5-bromothiazole

Principle: This protocol describes the direct bromination of 2-aminothiazole at the electron-rich C5 position using elemental bromine in acetic acid.

Materials:

  • 2-Aminothiazole

  • Glacial Acetic Acid

  • Bromine

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the cooled solution using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO3 solution until the pH is between 7 and 8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated saline solution.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-amino-5-bromothiazole.

Causality: The use of acetic acid as a solvent provides a polar medium for the reaction, and the initial cooling to 0°C helps to control the exothermic nature of the bromination reaction. The subsequent warming to room temperature ensures the reaction proceeds to completion. Neutralization is crucial to quench the reaction and allow for efficient extraction of the product into an organic solvent.

From this key intermediate, a multitude of derivatives can be synthesized through modifications at the 2-amino group, such as acylation, alkylation, and the formation of ureas and thioureas. The bromine atom at the 5-position can be further functionalized via cross-coupling reactions like Suzuki or Sonogashira couplings to introduce diverse aryl or alkynyl substituents, respectively.[1][2]

Mechanisms of Anticancer Activity: A Multi-pronged Attack

Bromothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeting capability is a highly desirable attribute in cancer chemotherapy as it can potentially overcome drug resistance mechanisms.

Induction of Apoptosis: The Programmed Cell Death Pathway

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Bromothiazole derivatives have been shown to trigger this intrinsic cell suicide program through the mitochondrial pathway.[3][4]

Mechanism:

  • Increased Reactive Oxygen Species (ROS) Production: Some bromothiazole derivatives can induce oxidative stress within cancer cells, leading to an accumulation of ROS.[4]

  • Mitochondrial Membrane Depolarization: The increase in ROS can lead to the disruption of the mitochondrial membrane potential.

  • Release of Cytochrome c: This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c activates a cascade of cysteine-aspartic proteases (caspases), particularly caspase-9 and the executioner caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

Caption: Mitochondrial Apoptosis Pathway Induced by Bromothiazole Derivatives.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a tightly regulated process that governs cell division. Cancer cells are characterized by their ability to bypass these regulatory checkpoints, leading to uncontrolled proliferation. Certain bromothiazole derivatives have demonstrated the ability to arrest the cell cycle at specific phases, thereby preventing cancer cell division.[3]

Mechanism:

  • G2/M Phase Arrest: Some bromothiazole derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, suggesting an interference with the mitotic machinery.[5]

  • Pre-G1 Apoptosis: An increase in the pre-G1 cell population is often indicative of apoptotic cell death.[3]

Inhibition of Key Signaling Pathways: Disrupting Cancer Cell Communication

The survival and proliferation of cancer cells are heavily dependent on aberrant signaling pathways. Bromothiazole derivatives have been identified as inhibitors of several key kinases that are frequently dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Its hyperactivation is a common feature in many cancers.[5][8] Some thiazole derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[9][10]

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Bromothiazole Derivatives.

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Certain bromothiazole derivatives have been identified as potential inhibitors of Aurora kinases.[11]

Targeting Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance.[12] Agents that interfere with tubulin polymerization are among the most successful classes of anticancer drugs. Some thiazole-based compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[13][14][15][16]

Quantitative Data Summary: Anticancer Activity of Bromothiazole and Related Derivatives

The following table summarizes the in vitro anticancer activity of selected bromothiazole and related thiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Bis-thiazole derivative 5 [17]A549 (Lung)37.3 ± 6.8
C6 (Glioma)11.3 ± 1.2
Paeonol-2-aminothiazole derivative [18]AGS (Gastric)Data not provided
HT-29 (Colorectal)Data not provided
Substituted bromopyridine acetamide benzothiazole [19]SKRB-3 (Breast)0.0012
SW620 (Colon)0.0043
A549 (Lung)0.044
HepG2 (Liver)0.048
Amino acid derivatives of bromothiazole [20]Caco-2 (Colon)Concentration-dependent decrease in proliferation

Experimental Protocols for Biological Evaluation

The evaluation of the anticancer potential of novel bromothiazole derivatives involves a series of in vitro assays to determine their cytotoxicity, effects on cell proliferation, and mechanism of action.

Protocol 2: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[20][21][22][23]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Bromothiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the bromothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow of the MTT Cell Viability Assay.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • Bromothiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the bromothiazole derivative at its IC50 concentration for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

Conclusion and Future Directions

Bromothiazole derivatives represent a highly promising class of compounds in the field of anticancer drug discovery. Their versatile synthesis, coupled with their ability to target multiple key cellular pathways implicated in cancer progression, makes them attractive candidates for further development. The induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR underscore their potential as effective therapeutic agents.

Future research in this area should focus on the synthesis and biological evaluation of a wider range of structurally diverse bromothiazole derivatives to establish more comprehensive structure-activity relationships. In vivo studies using xenograft models are crucial to validate the preclinical efficacy and assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. Furthermore, the exploration of bromothiazole derivatives as components of combination therapies with existing anticancer drugs could lead to synergistic effects and improved treatment outcomes. The continued investigation of this privileged scaffold holds significant promise for the development of the next generation of targeted and effective cancer therapies.

References

Application Note & Protocols: Synthesis of Peptidomimetics with Thiazole Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

This document provides a comprehensive guide to the synthesis of peptidomimetics incorporating thiazole-based amino acids. Thiazole moieties are privileged structures in medicinal chemistry, often used as amide bond bioisosteres or as key pharmacophores in natural products like bleomycin and thiopeptides.[1] Their incorporation into peptides can enhance proteolytic stability, enforce specific conformations, and improve binding affinity to biological targets.[2][3] This guide moves beyond a simple recitation of steps, delving into the rationale behind the protocols and offering practical insights to navigate the common challenges associated with these unique building blocks.

We will cover two primary stages:

  • Part 1: The synthesis of the novel Fmoc-protected thiazole amino acid monomer.

  • Part 2: The incorporation of this monomer into a target peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

Overall Synthetic Workflow

The successful synthesis of a thiazole-containing peptidomimetic is a multi-stage process that begins with the careful construction of the non-canonical amino acid building block, followed by its methodical incorporation into the growing peptide chain.

G cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: Peptide Synthesis (SPPS) A Start: Fmoc-Protected Amino Acid B Thionation (e.g., Lawesson's Reagent) A->B C Fmoc-Amino Thioamide B->C D Hantzsch Cyclization (with α-haloketone) C->D E Fmoc-Thiazole Amino Acid (Building Block) D->E H Special Coupling Cycle: Incorporate Thiazole Monomer E->H To SPPS F Start: Resin Support G SPPS Cycles (Standard Amino Acids) F->G G->H I Continue SPPS Cycles H->I J Cleavage & Deprotection I->J K Final Thiazole Peptidomimetic J->K G reagents Reagents: 1. Lawesson's Reagent, THF 2. Ethyl Bromopyruvate, CaCO3, Acetonitrile 3. Saponification (LiOH) start Fmoc-Val-NH2 Fmoc-Protected Valinamide thioamide Fmoc-Val-C(=S)NH2 Fmoc-Valine Thioamide start->thioamide Thionation thiazole_ester Fmoc-Val-Thiazole-COOEt Ethyl 2-(Fmoc-Valyl)-thiazole-4-carboxylate thioamide->thiazole_ester Hantzsch Cyclization final_acid Fmoc-Val-Thiazole-COOH 2-(Fmoc-Valyl)-thiazole-4-carboxylic acid thiazole_ester->final_acid Hydrolysis G A Start: Resin-Bound Peptide B 1. Fmoc Deprotection (20% Piperidine in DMF) A->B C Wash (DMF, DCM) B->C D 2. Activation & Coupling (AA, HATU, DIPEA in DMF) C->D E Wash (DMF, DCM) D->E F Elongated Peptide E->F G Repeat Cycle or Proceed to Cleavage F->G G->B Next AA K Cleavage & Purification G->K Final

References

Suzuki-Miyaura Coupling on the 4-Bromothiazole Side Chain: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The functionalization of this heterocycle is therefore of paramount importance in drug discovery programs. This guide provides a detailed examination of the Suzuki-Miyaura cross-coupling reaction on the 4-bromothiazole moiety, a common and versatile synthetic handle. We will explore the mechanistic nuances, offer guidance on the selection of catalysts, ligands, and reagents, and provide robust, field-tested protocols for both conventional and microwave-assisted synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize novel thiazole-containing compounds.

Introduction: The Significance of the Thiazole Moiety

The thiazole nucleus is a cornerstone of modern medicinal chemistry, integral to the structure of drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir. Its ability to act as a bioisostere for other aromatic rings, engage in hydrogen bonding, and coordinate with metal ions makes it a highly sought-after functional group in the design of new therapeutic agents. The C-C bond forming Suzuki-Miyaura coupling reaction is an indispensable tool for elaborating the thiazole core, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents.

Specifically, the 4-bromothiazole derivative serves as a versatile and readily available starting material. However, the electronic properties of the thiazole ring, with its electron-deficient nature and the presence of heteroatoms capable of coordinating to the catalyst, can present unique challenges compared to standard aryl halide couplings. A well-designed protocol is therefore essential for achieving high yields and purity.

Mechanistic Considerations for 4-Bromothiazole Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reactions involving challenging substrates like 4-bromothiazole.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromothiazole. This is often the rate-limiting step and is heavily influenced by the choice of ligand.

  • Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium center, facilitated by a base. The base activates the boronic acid, forming a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n Active Catalyst pd_complex R¹-Pd(II)L_n-Br (Oxidative Addition Intermediate) pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L_n-R² (Transmetalation Intermediate) pd_complex->transmetal_complex Transmetalation product R¹-R² (Coupled Product) transmetal_complex->product Reductive Elimination product->pd0 reagents 4-Bromothiazole (R¹-Br) + Boronic Acid (R²-B(OH)₂) + Base Workflow_Protocol prep 1. Reagent Preparation & Degassing assembly 2. Reaction Assembly (under N₂ or Ar) prep->assembly Add reagents to flask reaction 3. Heating & Monitoring assembly->reaction Heat to 80-100 °C workup 4. Aqueous Workup reaction->workup Cool to RT, add water/EtOAc purify 5. Purification (e.g., Column Chromatography) workup->purify Extract organic layer, concentrate analysis 6. Product Analysis (NMR, LC-MS) purify->analysis Isolate pure fractions

Application Notes and Protocols for the Incorporation of (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid into Macrocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thiazole-Containing Macrocycles in Drug Discovery

Macrocyclic peptides are a compelling class of molecules in modern drug discovery, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to high binding affinity, selectivity, and improved metabolic stability compared to their linear counterparts.[1][2][3] The incorporation of heterocyclic moieties, such as thiazoles, into these scaffolds can further enhance their therapeutic potential. Thiazole rings are found in numerous bioactive natural products and are known to participate in key binding interactions, improve pharmacokinetic properties, and introduce conformational rigidity.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the incorporation of the non-canonical amino acid, (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, into macrocyclic peptides. This building block offers a unique combination of a conformationally influential thiazole ring and a reactive bromine handle for potential post-cyclization modifications. We will explore both solid-phase and solution-phase macrocyclization strategies, discuss critical experimental parameters, and provide troubleshooting guidance to empower researchers in the synthesis of novel thiazole-containing macrocycles.

Chemical Properties and Strategic Considerations

This compound is a valuable intermediate for the synthesis of complex bioactive molecules.[7][8] Its structure presents several key features that must be considered during synthetic planning:

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is a standard choice in peptide synthesis, offering stability to a wide range of coupling conditions and being readily removable under acidic conditions.[9]

  • Thiazole Moiety: The thiazole ring can influence the local conformation of the peptide backbone, potentially pre-organizing it for cyclization.[5] However, its steric bulk may also hinder coupling reactions.

  • Bromine Atom: The bromo-substituent on the thiazole ring is a versatile functional handle. It can be retained in the final macrocycle or utilized for post-cyclization modifications via cross-coupling reactions, offering a route to further structural diversification. The stability of the C-Br bond under various reaction conditions is a critical consideration.

Synthetic Strategies for Macrocyclization

The two primary approaches for synthesizing macrocyclic peptides are solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice between these methods depends on factors such as the desired scale, the complexity of the peptide sequence, and the preferred cyclization strategy.

Solid-Phase Peptide Synthesis (SPPS) Approach

SPPS offers the advantage of simplified purification, as excess reagents and byproducts are removed by simple washing of the resin-bound peptide.[10] Macrocyclization can be performed either on-resin or after cleavage of the linear peptide from the solid support.

On_Resin_Cyclization Resin 1. Resin Swelling (e.g., 2-Chlorotrityl chloride resin) Loading 2. First Amino Acid Loading Resin->Loading SPPS 3. Iterative SPPS Cycles (Fmoc/Boc Chemistry) Loading->SPPS Incorp 4. Incorporation of (S)-3-(4-bromothiazol-2-yl)-2- ((tert-butoxycarbonyl)amino)propanoic acid SPPS->Incorp Deprotection 5. Selective Deprotection (N- and/or C-terminus) Incorp->Deprotection Cyclization 6. On-Resin Cyclization (High Dilution) Deprotection->Cyclization Cleavage 7. Cleavage from Resin & Global Deprotection Cyclization->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: On-Resin Macrocyclization Workflow.

This protocol describes the synthesis of a head-to-tail cyclized peptide on a 2-chlorotrityl chloride resin, which is suitable for obtaining a fully protected cyclic peptide in solution after cleavage.[11]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HATU, HBTU, PyBOP)[12][13][14]

  • Base (e.g., DIPEA, NMM)

  • Deprotection agent (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM, MeOH

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • RP-HPLC system for purification

Procedure:

  • Resin Preparation: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Loading: Dissolve the C-terminal Fmoc-amino acid (2 eq.) and DIPEA (4 eq.) in DCM and add to the resin. Agitate for 2-4 hours. Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

  • Peptide Elongation (SPPS):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

    • Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HATU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash with DMF. Repeat this cycle for each amino acid in the sequence.

  • Incorporation of the Thiazole Amino Acid: For the coupling of this compound, a more potent coupling reagent like HATU or COMU is recommended due to potential steric hindrance.[12][14][15] Double coupling may be necessary to ensure complete reaction.

  • Selective Deprotection:

    • N-terminal Fmoc removal: Treat with 20% piperidine in DMF.

    • C-terminal protection removal (if applicable): If an orthogonal protecting group was used for the C-terminal carboxyl group, deprotect it according to its specific chemistry. For head-to-tail cyclization from the resin, this step is not needed as the carboxyl group is attached to the resin.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling reagent (e.g., PyBOP, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Agitate the reaction mixture for 12-24 hours. The pseudo-dilution effect on the solid support favors intramolecular cyclization over intermolecular oligomerization.[16]

  • Cleavage and Global Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Macrocyclization Approach

Solution-phase cyclization is often employed for larger scale synthesis or for peptides that are difficult to cyclize on-resin.[17][18] This method requires high dilution conditions to minimize intermolecular side reactions.[19]

Solution_Phase_Cyclization SPPS 1. Solid-Phase Synthesis of Linear Peptide Cleavage 2. Cleavage from Resin (with side-chain protection) SPPS->Cleavage Purification1 3. Purification of Linear Peptide Cleavage->Purification1 Deprotection 4. Selective N- and C-terminal Deprotection Purification1->Deprotection Cyclization 5. Solution-Phase Cyclization (High Dilution) Deprotection->Cyclization Deprotection2 6. Global Deprotection (if necessary) Cyclization->Deprotection2 Purification2 7. Final Purification (RP-HPLC) Deprotection2->Purification2

Caption: Solution-Phase Macrocyclization Workflow.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Wang resin for a C-terminal acid) using standard SPPS protocols as described in Protocol 1.

  • Cleavage from Resin: Cleave the peptide from the resin while keeping the side-chain protecting groups intact. For a Wang resin, a mild cleavage cocktail (e.g., 1-5% TFA in DCM) can be used.

  • Purification of Linear Peptide: Purify the crude linear peptide by RP-HPLC.

  • Selective Deprotection: Remove the N-terminal and C-terminal protecting groups. For example, remove the N-terminal Boc group with TFA and a C-terminal ester (e.g., t-butyl) with a stronger acid treatment if necessary.

  • Solution-Phase Cyclization:

    • Dissolve the deprotected linear peptide in a suitable solvent (e.g., DMF, DCM) to a final concentration of 0.1-1 mM.

    • Slowly add a solution of a coupling reagent (e.g., HATU, 1.5 eq.) and a base (e.g., DIPEA, 3 eq.) to the peptide solution over several hours using a syringe pump.

    • Stir the reaction for 12-48 hours at room temperature.

  • Global Deprotection: If side-chain protecting groups are still present, remove them using an appropriate cleavage cocktail.

  • Final Purification: Purify the final cyclic peptide by RP-HPLC.

Key Experimental Parameters and Optimization

ParameterRecommendationRationale
Coupling Reagent HATU, HCTU, COMU, PyBOPThese reagents are highly efficient and can overcome the steric hindrance of the thiazole-containing amino acid, minimizing racemization.[12][14][20]
Base DIPEA, NMMDIPEA is a strong, non-nucleophilic base suitable for most coupling reactions. NMM can be used to reduce racemization in sensitive couplings.[15]
Solvent DMF, DCM, NMPThese are standard solvents for peptide synthesis, effectively solvating the peptide chains and reagents.
Cyclization Concentration 0.1 - 1 mM (Solution Phase)High dilution favors intramolecular cyclization over intermolecular oligomerization, which is a common side reaction.[19]
Boc Deprotection TFA/DCMStandard condition for Boc removal. For substrates with other acid-labile groups, milder conditions like using oxalyl chloride in methanol or SnCl₄ may be explored.[21][22]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Yield of Thiazole Amino Acid Steric hindrance.Use a more potent coupling reagent (e.g., HATU, COMU). Increase reaction time and/or temperature. Perform a double coupling.
Oligomerization during Cyclization Concentration is too high.Decrease the concentration of the linear peptide during cyclization (for solution-phase).
Epimerization Strong base, prolonged activation time.Use a weaker base like NMM. Minimize the pre-activation time of the carboxylic acid.[15]
Degradation of Bromothiazole Moiety Harsh reaction conditions.Assess the stability of the bromothiazole under the planned deprotection and cleavage conditions on a small scale. Avoid strongly nucleophilic conditions that might lead to substitution of the bromine.

Conclusion

The incorporation of this compound into macrocycles represents a promising strategy for the development of novel therapeutics. By carefully selecting the synthetic approach, optimizing reaction conditions, and considering the unique chemical properties of this building block, researchers can successfully synthesize a diverse range of thiazole-containing macrocycles. The protocols and guidelines presented herein provide a solid foundation for the exploration of this exciting area of medicinal chemistry.

References

Application Note and Protocol: Efficient Esterification of (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Esterification in Drug Discovery

(S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients.[1] Its structural complexity, featuring a chiral center and a heterocyclic moiety, necessitates synthetic transformations that are both mild and efficient to preserve its chemical integrity. Esterification of the carboxylic acid group is a common and critical step in modifying this intermediate for further elaboration in a drug discovery program. The resulting esters can serve as key intermediates for peptide couplings or as prodrugs to enhance the pharmacokinetic properties of the final active compound. This application note provides a detailed protocol and the underlying scientific rationale for the efficient esterification of this valuable amino acid derivative.

Method Selection: Rationale for Steglich Esterification

Given the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group and a chiral center, the choice of esterification method is paramount to avoid side reactions such as deprotection and racemization. While classical Fischer esterification using strong acids can be effective for simple amino acids, the conditions are often too harsh for complex substrates.[2] Alternative methods such as alkylation with alkyl halides or Mitsunobu reactions present their own challenges, including the potential for side reactions and difficult purification.[3]

Therefore, the Steglich esterification emerges as the method of choice. This mild and highly efficient procedure utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] The reaction proceeds at room temperature and under neutral conditions, making it compatible with a wide range of sensitive functional groups.

The Crucial Role of DMAP: A Super Catalyst

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can dramatically accelerate acylation reactions, including esterification.[6][7][8] Its catalytic prowess stems from its ability to act as an acyl transfer agent.[4][7][9] In the context of the Steglich esterification, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[4][10] While this intermediate can react directly with an alcohol, the reaction is often slow and can be plagued by the formation of an N-acylurea byproduct through an intramolecular rearrangement.[4][11]

DMAP, being a superior nucleophile than the alcohol, rapidly intercepts the O-acylisourea intermediate to form a reactive acylpyridinium species.[4][7] This new intermediate is not susceptible to the intramolecular rearrangement and readily reacts with the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process.[4][11] This catalytic cycle significantly enhances the reaction rate and overall yield.

Experimental Workflow

The following diagram illustrates the key steps involved in the esterification protocol.

Esterification_Workflow Reagents Reagents: - this compound - Alcohol (e.g., Methanol) - DCC (or EDC) - DMAP (catalytic) - Dichloromethane (DCM) Reaction Reaction Setup: - Dissolve reagents in DCM - Stir at 0°C to room temperature Reagents->Reaction 1. Combine Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring 2. Monitor Progress Workup Work-up: - Filter DCU byproduct - Wash with acid, base, and brine Monitoring->Workup 3. Upon Completion Purification Purification: - Column Chromatography Workup->Purification 4. Isolate Crude Product Final Product: - Characterize (NMR, MS) - Assess purity (HPLC) Purification->Product 5. Obtain Pure Ester

Caption: Workflow for the Steglich esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of the methyl ester of this compound. The procedure can be adapted for other simple alcohols.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound351.221.0351 mg
Methanol32.041.248 µL
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1227 mg
4-Dimethylaminopyridine (DMAP)[6]122.170.112 mg
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (351 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: Add methanol (48 µL, 1.2 mmol) and 4-dimethylaminopyridine (12 mg, 0.1 mmol) to the solution. Cool the flask to 0 °C in an ice bath.

  • Initiation of Reaction: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol) in a minimal amount of anhydrous dichloromethane (~2 mL). Add this solution dropwise to the cooled reaction mixture over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1).[12] The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the ester product indicates the reaction is proceeding.

  • Work-up: Upon completion of the reaction (as determined by TLC), filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the precipitated dicyclohexylurea. Wash the precipitate with a small amount of cold dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 0.5 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate.[13]

Characterization and Purity Assessment

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the ester.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • N,N'-Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and should be handled with extreme care in a well-ventilated fume hood.

  • 4-Dimethylaminopyridine (DMAP) is highly toxic and can be readily absorbed through the skin.[6] Always wear appropriate personal protective equipment (gloves, lab coat, and safety glasses).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

Conclusion

The Steglich esterification protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of esters of this compound. The mild reaction conditions ensure the preservation of the sensitive Boc protecting group and the stereochemical integrity of the chiral center. This method is readily scalable and applicable to a variety of alcohols, making it a valuable tool for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for the Electrophilic Derivatization of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals and clinical candidates.[1][2] Its privileged status stems from its versatile biological activities and its synthetic tractability. The inherent electronic properties of the 2-aminothiazole ring system, characterized by multiple nucleophilic centers, allow for selective functionalization through reactions with a wide array of electrophiles. This guide provides a comprehensive overview of the key principles governing these reactions and offers detailed, field-proven protocols for the derivatization of 2-aminothiazole at its primary reactive sites: the exocyclic amino group (N-2), the endocyclic ring nitrogen (N-3), and the electron-rich C-5 carbon.

The Chemical Personality of 2-Aminothiazole: A Tale of Three Reactive Sites

The reactivity of 2-aminothiazole is governed by a delicate interplay of resonance and inductive effects, which creates distinct nucleophilic centers. Understanding the electronic distribution is paramount to predicting and controlling the regiochemical outcome of electrophilic reactions.

  • Exocyclic Amino Group (N-2): This primary amine is a potent nucleophile, readily participating in reactions typical of amines, such as acylation, sulfonylation, and alkylation. Its reactivity is modulated by the electronic communication with the thiazole ring.

  • Endocyclic Ring Nitrogen (N-3): The lone pair of the ring nitrogen contributes to the aromaticity of the thiazole ring. While generally less nucleophilic than the exocyclic amine, it can be targeted by certain electrophiles, particularly alkylating agents, under specific conditions, leading to the formation of 2-iminothiazoline derivatives.[3]

  • C-5 Carbon: The C-5 position is the most electron-rich carbon atom in the ring, making it the preferred site for electrophilic aromatic substitution reactions like halogenation, formylation, and azo coupling.[4][5]

The choice of electrophile, solvent, temperature, and the presence or absence of catalysts or bases dictates which of these sites will react. This selectivity is the synthetic chemist's primary tool for navigating the chemical space of 2-aminothiazole derivatives.

Caption: Regioselectivity of electrophilic attack on the 2-aminothiazole scaffold.

Protocols for N-2 Derivatization: Modifying the Exocyclic Amine

Functionalization at the N-2 position is the most common strategy for elaborating the 2-aminothiazole core, directly impacting the molecule's interaction with biological targets.

N-Acylation and N-Sulfonylation

This reaction class attaches an acyl or sulfonyl group to the exocyclic amine, forming stable amide or sulfonamide linkages. This is a cornerstone transformation for building structure-activity relationships (SAR).[2]

Causality: The reaction proceeds via nucleophilic attack of the 2-amino group on the electrophilic carbonyl or sulfonyl center. A base, typically pyridine, is used to scavenge the HCl byproduct and drive the reaction to completion.

Protocol 2.1: Synthesis of N-(4-phenylthiazol-2-yl)benzamide

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-4-phenylthiazole (1.0 eq, e.g., 1.76 g, 10 mmol) and dry pyridine (20 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Electrophile: Add benzoyl chloride (1.1 eq, 1.27 mL, 11 mmol) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes).

  • Workup: Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to yield the pure N-(4-phenylthiazol-2-yl)benzamide. High yields are typically obtained for this reaction.[6]

Urea and Thiourea Formation

The reaction with isocyanates or isothiocyanates provides a rapid and efficient route to N-2 urea or thiourea derivatives, which are excellent hydrogen bond donors and acceptors.

Causality: The highly nucleophilic exocyclic amine attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to a stable addition product.

Protocol 2.2: Synthesis of a 1-(Thiazol-2-yl)-3-phenylthiourea Derivative

  • Setup: Dissolve 2-aminothiazole (1.0 eq, e.g., 1.0 g, 10 mmol) in 25 mL of a suitable solvent like acetonitrile or THF in a 50 mL flask.

  • Addition of Electrophile: Add phenyl isothiocyanate (1.0 eq, 1.2 mL, 10 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours, but can be gently heated (e.g., to 50 °C) to accelerate the process. Monitor by TLC.

  • Isolation: A precipitate often forms upon reaction completion. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration and wash with cold diethyl ether to remove any unreacted starting materials. The product is often pure enough for subsequent steps without further purification.[7]

Protocols for N-3 and C-5 Derivatization: Modifying the Ring

While N-2 functionalization is common, modifying the thiazole ring itself at the N-3 and C-5 positions unlocks different chemical space and can profoundly alter a compound's properties.

N-3 Alkylation: Formation of 2-Iminothiazolines

Alkylation of 2-aminothiazole can be directed to the endocyclic N-3 position, particularly in the absence of a strong base. This reaction proceeds through the more nucleophilic imine tautomer.

Causality: In neutral or slightly acidic conditions, the ring nitrogen is more nucleophilic than the exocyclic amine. The electrophile (e.g., an alkyl halide) attacks the N-3 position, leading to a thiazolium salt which exists as a 2-imino-3-alkylthiazoline hydrohalide.[3] This contrasts with alkylation under strongly basic conditions (e.g., using NaH or LiNH₂), which deprotonates the exocyclic amine and favors N-2 alkylation.[3][8]

Protocol 3.1: Synthesis of 2-Imino-3-ethylthiazoline Hydroiodide

  • Setup: In a 50 mL round-bottom flask, combine 2-aminothiazole (1.0 eq, e.g., 2.0 g, 20 mmol) and iodoethane (1.2 eq, 1.93 mL, 24 mmol).

  • Reaction: Gently reflux the mixture for 2-3 hours. The reaction can often be performed neat or in a solvent like ethanol.

  • Isolation: As the reaction proceeds, a solid product will precipitate. After the reflux period, cool the mixture to room temperature.

  • Purification: Add diethyl ether to the flask to ensure complete precipitation. Collect the solid by vacuum filtration and wash with fresh diethyl ether to yield the hydroiodide salt. Recrystallization can be performed from a solvent like isopropyl alcohol.[3]

C-5 Halogenation: Activating the Ring for Further Chemistry

The C-5 position is readily halogenated, providing a key synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkyl substituents.

Causality: The C-5 position is the most nucleophilic carbon due to the electron-donating effect of both the sulfur atom and the 2-amino group. It undergoes electrophilic substitution with reagents like N-Bromosuccinimide (NBS) or bromine.

Protocol 3.2: Bromination of 2-Aminothiazole at the C-5 Position

  • Setup: Dissolve 2-aminothiazole (1.0 eq, e.g., 5.0 g, 50 mmol) in 100 mL of N,N-dimethylformamide (DMF) in a 250 mL flask.

  • Reagent Addition: Cool the solution to 0 °C. In a separate beaker, dissolve N-Bromosuccinimide (NBS) (1.0 eq, 8.9 g, 50 mmol) in 50 mL of DMF. Add the NBS solution dropwise to the 2-aminothiazole solution over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into 500 mL of ice water. A precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid extensively with water.

  • Purification: Dry the solid under vacuum. The resulting 2-amino-5-bromothiazole is often used directly in the next step or can be recrystallized from an ethanol/water mixture.

C-5 Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems.[9][10] For 2-aminothiazole derivatives, this reaction typically occurs at the C-5 position.

Causality: The reaction first involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich C-5 position of the thiazole ring then attacks this electrophile. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[5][11]

G Figure 2: Vilsmeier-Haack Formylation Mechanism cluster_reagent Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiazole 2-Aminothiazole Intermediate Iminium Salt Intermediate Thiazole->Intermediate + Vilsmeier Reagent Product 5-Formyl-2-aminothiazole Intermediate->Product Hydrolysis (H₂O)

Caption: Simplified workflow of the Vilsmeier-Haack reaction on 2-aminothiazole.

Protocol 3.3: Synthesis of 2-Amino-4-phenylthiazole-5-carboxaldehyde

  • Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-amino-4-phenylthiazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After addition, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Isolation: A solid product will precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[12]

Summary of Reaction Conditions

The following table provides a comparative summary of the discussed electrophilic reactions, highlighting the key reagents and typical sites of functionalization.

Reaction TypeElectrophileReagents & ConditionsSite of Attack
Acylation Acyl HalidePyridine or Et₃N, 0 °C to RTN-2 (Exocyclic Amine)
Sulfonylation Sulfonyl HalidePyridine or aq. NaOAc, RT to 80 °C[1]N-2 (Exocyclic Amine)
Urea Formation IsocyanateAprotic solvent (THF, MeCN), RTN-2 (Exocyclic Amine)
Thiourea Formation IsothiocyanateAprotic solvent (THF, MeCN), RT to 50 °C[7]N-2 (Exocyclic Amine)
Alkylation (Endo) Alkyl HalideNeat or EtOH, RefluxN-3 (Ring Nitrogen)
Alkylation (Exo) Alkyl HalideStrong base (NaH, LiNH₂), THF[3]N-2 (Exocyclic Amine)
Halogenation NBS, Br₂, SO₂Cl₂DMF or CH₃COOH, 0 °C to RTC-5 (Ring Carbon)
Formylation Vilsmeier ReagentPOCl₃, DMF, 0 °C then heatC-5 (Ring Carbon)
Mannich Reaction Iminium IonFormaldehyde, Secondary Amine, Acid/BaseC-5 (Ring Carbon)[13][14]

Conclusion

The 2-aminothiazole scaffold offers a rich platform for synthetic exploration. By carefully selecting electrophiles and controlling reaction conditions, researchers can achieve highly regioselective functionalization at the exocyclic amine, the ring nitrogen, or the C-5 carbon. The protocols detailed in this guide provide a robust starting point for synthesizing diverse libraries of 2-aminothiazole derivatives, enabling the fine-tuning of physicochemical and pharmacological properties for drug discovery and development. Each protocol is a self-validating system, where careful monitoring and adherence to the principles of causality will ensure reproducible and successful outcomes.

References

Application Note: Advanced Strategies for the Functionalization of the Thiazole Ring in Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Peptidomimetics

The thiazole ring is a cornerstone heterocycle in medicinal chemistry, frequently found in a vast array of natural products and pharmaceuticals.[1][2] When incorporated into amino acid or peptide structures, thiazoles serve as valuable isosteres for amide bonds or as surrogates for cysteine residues, imparting significant conformational rigidity and enhanced metabolic stability.[2] This structural modification often leads to improved bioactivity and pharmacokinetic profiles, making thiazole-containing amino acids highly sought-after building blocks in drug discovery.[3][4]

However, the chemical manipulation of these structures presents unique challenges. The primary difficulty lies in selectively functionalizing the thiazole ring's C2, C4, or C5 positions without compromising the stereochemical integrity of the adjacent α-amino acid center.[5] Furthermore, the polyfunctional nature of amino acids necessitates a carefully orchestrated strategy of orthogonal protecting groups that can withstand diverse reaction conditions.[6]

This application note provides a comprehensive guide to the modern synthetic methodologies for functionalizing the thiazole ring within protected amino acid frameworks. We will move beyond simple procedural lists to explain the underlying principles and strategic considerations behind each approach, covering classical ring construction, metal-catalyzed cross-coupling, and state-of-the-art C-H activation techniques. The protocols and insights provided herein are designed to empower researchers to confidently design and execute syntheses of novel, functionally diverse thiazole-containing peptidomimetics.

Foundational Concepts: Protecting Group Strategy

Effective functionalization is impossible without a robust protecting group strategy. The α-amino and α-carboxyl groups of the amino acid must be masked to prevent unwanted side reactions. The choice of protecting groups is dictated by their compatibility with the planned thiazole modification chemistry. Orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, are essential for complex, multi-step syntheses.[6]

Common Protecting Groups in Thiazole Amino Acid Synthesis:

Protecting GroupAbbreviationTarget Functional GroupStabilityCleavage Conditions
tert-ButoxycarbonylBocα-AminoBase-stableStrong Acid (e.g., TFA)
9-FluorenylmethoxycarbonylFmocα-AminoAcid-stableMild Base (e.g., Piperidine)
BenzyloxycarbonylZ (or Cbz)α-AminoAcid/Base-stableCatalytic Hydrogenolysis
AllyloxycarbonylAllocα-AminoAcid/Base-stablePd(0) catalysis
tert-Butyl estertBuα-CarboxylBase/Hydrogenolysis-stableStrong Acid (e.g., TFA)
Benzyl esterBnα-CarboxylAcid/Base-stableCatalytic Hydrogenolysis

The Fmoc/tBu and Boc/Bn strategies are the most prevalent in peptide chemistry and are generally adaptable for thiazole functionalization.[7] For instance, the acid-lability of Boc and tBu groups makes them suitable for subsequent reactions that are performed under basic or neutral conditions, such as many palladium-catalyzed cross-couplings.

G cluster_0 Orthogonally Protected Thiazole Amino Acid cluster_1 Selective Deprotection & Functionalization AA Thiazole-Containing Amino Acid Core PG_N α-Amino Protecting Group (e.g., Fmoc) AA->PG_N Stable to Base PG_C α-Carboxyl Protecting Group (e.g., tBu) AA->PG_C Stable to Base Func_X Functionalizable Position (X) (e.g., Br at C5) AA->Func_X Step2 Step 2: Remove Fmoc (Piperidine) PG_N->Step2 Mild Base Step3 Step 3: Remove tBu (TFA) PG_C->Step3 Strong Acid Step1 Step 1: Functionalize at X (e.g., Suzuki Coupling) Func_X->Step1 Pd(0), Base G start Protected Amino Acid (e.g., Boc-Val-OH) thioamide Convert to Thioamide (e.g., Lawesson's Reagent) start->thioamide cyclization Hantzsch Cyclization: Condensation & Dehydration thioamide->cyclization haloketone α-Haloketone (e.g., 2-bromoacetophenone) haloketone->cyclization product Functionalized Thiazole Amino Acid Derivative cyclization->product G cluster_0 Suzuki Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition R¹-Pd(II)-X L₂ Pd0->OxAdd R¹-X (Halo-Thiazole) Transmetal Transmetalation R¹-Pd(II)-R² L₂ OxAdd->Transmetal R²-B(OR)₂ (Boronic Acid) RedElim Reductive Elimination R¹-R² Transmetal->RedElim RedElim->Pd0 Product Out Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid G Peptide Peptide Backbone with Thiazole & Alanine Coordination Coordination Complex (Thiazole-N directs Pd to Ala C-H bond) Peptide->Coordination Pd_cat Pd(OAc)₂ Catalyst Pd_cat->Coordination Aryl_donor Aryl Donor (e.g., Aryl Iodide) Activation C-H Activation & Arylation (Formation of Palladacycle) Aryl_donor->Activation Coordination->Activation Heat, Oxidant Product Late-Stage Arylated Peptide Activation->Product

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of Sulfur-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting side reactions during the Boc deprotection of sulfur-containing amino acids. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of peptide synthesis and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the TFA-mediated Boc deprotection of methionine and cysteine?

A1: The acidic conditions required for Boc deprotection, typically using trifluoroacetic acid (TFA), generate a highly reactive tert-butyl cation.[1][2] This electrophile is the primary culprit behind several side reactions, particularly with nucleophilic amino acid residues like methionine and cysteine.[3]

For Methionine (Met) , the two main side reactions are:

  • S-alkylation (tert-butylation): The nucleophilic thioether side chain of methionine can be alkylated by the tert-butyl cation, forming a stable sulfonium salt.[1][3] This modification adds 56 Da to the mass of the peptide.[3]

  • Oxidation: The thioether group is susceptible to oxidation, forming methionine sulfoxide (+16 Da).[2][3] This can occur during the acidic cleavage step.[4][5]

For Cysteine (Cys) , the major side reactions include:

  • S-alkylation (tert-butylation): The free thiol group of cysteine is a potent nucleophile and a prime target for alkylation by the tert-butyl cation, leading to the formation of S-tert-butylated cysteine residues.[1][6]

  • Racemization: Cysteine residues, especially at the C-terminus, are prone to racemization (epimerization) under both acidic and basic conditions.[7][8]

  • Alkylation from Resin Linkers: Acid-labile protecting groups on cysteine, such as trityl (Trt), can lead to S-alkylation by fragments of resin linkers like the Wang linker, particularly for C-terminal cysteine residues.[7]

Q2: How do scavengers work to prevent these side reactions?

A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive tert-butyl cations before they can react with sensitive residues in the peptide.[1][9] By being more reactive or present in a much higher concentration than the peptide's nucleophilic side chains, scavengers effectively neutralize the electrophilic threat.[3]

Q3: My HPLC/LC-MS analysis shows a +56 Da adduct on my methionine-containing peptide after deprotection. What is it and how can I prevent it?

A3: A +56 Da mass addition to a methionine-containing peptide is characteristic of S-alkylation, where the thioether side chain has been modified by a tert-butyl group to form a sulfonium salt.[1][3] This is a common side reaction during TFA-mediated Boc deprotection.

Troubleshooting & Prevention:

  • Cause: Insufficient scavenging of tert-butyl cations.

  • Solution: Employ a scavenger cocktail specifically designed to trap these cations. Triisopropylsilane (TIS) is a highly effective scavenger that reduces the tert-butyl cation to inert isobutane.[9] Water can also act as a scavenger, reacting with the cation to form tert-butanol.[9] A common and effective general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]

Q4: I'm observing significant oxidation of methionine in my peptide. What cleavage conditions should I use to minimize this?

A4: Methionine oxidation to methionine sulfoxide is a frequent issue under the acidic conditions of cleavage.[7][10]

Troubleshooting & Prevention:

  • Cause: The strong acid (TFA) used for cleavage can promote oxidation, especially if reactive oxygen species are present or not adequately scavenged.[10]

  • Solution: Incorporate reducing agents and specific scavengers into your cleavage cocktail.

    • Dithiothreitol (DTT): Adding DTT to the cleavage mixture can suppress oxidation.[7]

    • Optimized Cocktails: For peptides highly prone to oxidation, consider specialized cocktails. A recently developed effective mixture is TFA/anisole/trimethylsilyl chloride (TMSCl)/dimethyl sulfide (DMS) containing 1 mg/mL of triphenylphosphine (PPh₃).[4][5] For peptides also containing cysteine (Trt-protected), the addition of TIS is necessary: TFA/anisole/TIS/TMSCl/DMS with 1 mg/mL PPh₃.[4][5]

    • Post-synthesis Reduction: If oxidation still occurs, the purified peptide containing methionine sulfoxide can often be reduced back to methionine.[7]

Q5: My cysteine-containing peptide is showing a major side product after cleavage from a Wang resin. What could be the cause?

A5: When a cysteine residue is located at the C-terminus and attached to a Wang resin, a common side reaction is S-alkylation by a fragment of the resin linker itself.[7] The 4-hydroxybenzyl cation generated during acid cleavage can alkylate the cysteine thiol.[11]

Troubleshooting & Prevention:

  • Cause: Fragmentation of the acid-sensitive Wang linker and subsequent alkylation of the C-terminal cysteine.

  • Solution: Standard scavengers like TIS alone may not be sufficient to suppress this side reaction.[7]

    • Scavenger Choice: The use of 1,2-ethanedithiol (EDT) in the cleavage cocktail is often recommended for cysteine-containing peptides as it is a very effective scavenger for such side reactions.[1][12]

    • Resin Choice: For C-terminal cysteine peptides, consider using a more stable linker or a different resin strategy if this side reaction is particularly problematic.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection
  • Symptoms: Complex mixture of products in HPLC/LC-MS, presence of starting material.[2]

  • Possible Causes & Solutions:

    • Insufficient Acid Concentration/Time: Increase the reaction time or consider a stronger acid system like 4M HCl in dioxane, though this may increase side reactions if scavengers are not optimized.[1][2]

    • Steric Hindrance: For sterically hindered sites, prolonged reaction times or slightly elevated temperatures may be necessary. However, be aware that higher temperatures can also accelerate side product formation.[1]

Issue 2: Formation of S-tert-butylated Cysteine
  • Symptoms: Observation of a +56 Da adduct on cysteine residues.

  • Protocol for Mitigation:

    • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (90:5:2.5:2.5 v/v/v/v). The combination of TIS and EDT provides robust scavenging of both tert-butyl cations and other potential electrophiles.

    • Reaction Conditions: Perform the cleavage at room temperature for 2-3 hours.

    • Work-up: After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet to remove scavengers and cleaved protecting groups.[10]

Data & Protocols

Table 1: Common Scavengers and Their Applications in Boc Deprotection
ScavengerTypical ConcentrationPrimary FunctionNotes
Triisopropylsilane (TIS) 2.5 - 5%Reduces tert-butyl cations to isobutane.[9]Highly effective for preventing tert-butylation of Met and Cys.[9]
Water (H₂O) 2.5 - 5%Reacts with tert-butyl cations to form tert-butanol.[9]A standard component of many cleavage cocktails.
1,2-Ethanedithiol (EDT) 2.5%Scavenges tert-butyl cations and helps prevent tryptophan oxidation.[9] Also effective against resin-derived cations.[12]Particularly recommended for peptides containing Cys and Trp.[1]
Thioanisole 2.5 - 5%Scavenges tert-butyl cations.[9]Can cause side reactions with tryptophan if not used carefully.
Dimethyl Sulfide (DMS) 5%Scavenger and can help reduce methionine sulfoxide in some protocols.[6]Often used in combination with other scavengers.[4]
Protocol 1: Standard Cleavage for Methionine-Containing Peptides
  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) and then dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a fresh solution of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the peptide by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether, dry under vacuum, and then proceed to purification.[10]

Protocol 2: Optimized Cleavage for Cysteine-Containing Peptides
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail: Prepare a fresh solution of TFA/TIS/H₂O/EDT (90:5:2.5:2.5 v/v/v/v) .

  • Cleavage Reaction: Add the cocktail to the resin and agitate at room temperature for 2 to 3 hours.

  • Peptide Precipitation & Isolation: Follow steps 4 and 5 from Protocol 1.

Visual Guides

Diagram 1: Boc Deprotection and Side Reactions

cluster_deprotection Boc Deprotection cluster_side_reactions Side Reactions cluster_scavenging Scavenging Boc_Peptide Boc-NH-Peptide Deprotected_Peptide H₃N⁺-Peptide Boc_Peptide->Deprotected_Peptide + CO₂ tBu_Cation tert-Butyl Cation (Reactive) Boc_Peptide->tBu_Cation TFA TFA (H⁺) Met Methionine (Met) tBu_Cation->Met Alkylation Cys Cysteine (Cys) tBu_Cation->Cys Alkylation Scavenger Scavenger (e.g., TIS, EDT) tBu_Cation->Scavenger Trapping Alkylated_Met S-alkylated Met (Sulfonium Salt) Met->Alkylated_Met Alkylated_Cys S-alkylated Cys Cys->Alkylated_Cys Trapped_Cation Trapped Cation (Inert) Scavenger->Trapped_Cation

Caption: Boc deprotection pathway and competing side reactions with scavengers.

Diagram 2: Troubleshooting Workflow

Start Side Product Detected (e.g., +56 Da) Identify Identify Amino Acid: Met or Cys? Start->Identify Met_Path Methionine Side Reactions: S-Alkylation or Oxidation? Identify->Met_Path Met Cys_Path Cysteine Side Reactions: S-Alkylation or Other? Identify->Cys_Path Cys Alkylation_Sol Increase/Add Scavengers (TIS, Thioanisole) Met_Path->Alkylation_Sol S-Alkylation (+56 Da) Oxidation_Sol Add Reducing Agent (DTT, PPh₃) Met_Path->Oxidation_Sol Oxidation (+16 Da) Cys_Alk_Sol Use EDT in Cocktail Cys_Path->Cys_Alk_Sol S-Alkylation Other_Cys_Sol Review Resin & Linker, Consider Racemization Cys_Path->Other_Cys_Sol Other End Re-run Deprotection & Analyze Alkylation_Sol->End Oxidation_Sol->End Cys_Alk_Sol->End Other_Cys_Sol->End

Caption: Troubleshooting workflow for sulfur-containing amino acid side reactions.

References

Technical Support Center: Improving Solubility of Protected Bromothiazole Peptide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with protected bromothiazole peptide intermediates. These molecules are frequently hydrophobic and prone to aggregation, complicating synthesis, purification, and handling. This resource provides in-depth, field-tested troubleshooting strategies and protocols to overcome these critical issues.

Section 1: Understanding the Core Problem
Q1: Why are my protected bromothiazole peptide intermediates so poorly soluble?

A1: The solubility challenge arises from a combination of three molecular features:

  • The Peptide Backbone: As a peptide chain elongates, particularly with hydrophobic amino acids, it can form secondary structures like β-sheets. These structures are stabilized by intermolecular hydrogen bonds, leading to aggregation and precipitation.[1][2]

  • Protecting Groups: Side-chain protecting groups (e.g., Boc, tBu, Trt) and backbone protecting groups (e.g., Fmoc) are inherently hydrophobic. They mask polar functionalities like amines and carboxylic acids that would otherwise interact with polar solvents, thus increasing the molecule's overall nonpolar character.[1][3]

  • The Bromothiazole Moiety: The bromothiazole ring system, while containing heteroatoms, contributes significantly to the molecule's rigidity and hydrophobicity. This, combined with the other factors, often results in intermediates that are insoluble in common organic solvents like dichloromethane (DCM) and even dimethylformamide (DMF).

This trifecta of hydrophobicity and structural rigidity is the primary driver for the aggregation and precipitation you are observing.[2]

Section 2: Troubleshooting During Synthesis and Workup
Q2: My peptide-resin is shrinking and I'm seeing incomplete coupling reactions. What's happening?

A2: Resin shrinking is a classic sign of on-resin peptide aggregation. The growing peptide chains are collapsing and interacting with each other more strongly than with the solvent, causing the resin beads to contract. This collapse physically blocks reactive sites, leading to failed or incomplete coupling reactions.

Troubleshooting Workflow:

G cluster_0 Problem: Resin Shrinking / Failed Coupling start Observe resin shrinking or failed coupling q1 Is the sequence known to be 'difficult'? solv Change Solvent System temp Increase Temperature struct Incorporate Structure- Breaking Residues reagent Use Stronger Coupling Reagents end Proceed with Synthesis

Immediate Actions:

  • Switch to a Stronger Solvent: Move from standard DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for complex peptides.[4] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be highly effective.[5]

  • Incorporate Chaotropic Agents: Adding salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.[6] Be sure to perform thorough washes to remove them before proceeding.

  • Elevate Temperature: Performing coupling steps at higher temperatures (e.g., 40-55 °C) can provide the energy needed to break up hydrogen bonds and improve reaction kinetics.[5]

Proactive Strategies for "Difficult" Sequences:

  • Incorporate "Structure-Breaking" Residues: If the sequence allows, strategically inserting pseudoproline dipeptides or an Hmb-protected amino acid every 6-8 residues can disrupt the formation of stable secondary structures.[5][7]

  • Use Stronger Coupling Reagents: For sterically hindered couplings exacerbated by aggregation, switch to more potent activators like HATU or COMU.[5]

Q3: My intermediate precipitated during aqueous workup after cleavage. How can I recover my product?

A3: This is common when a highly protected, hydrophobic peptide is suddenly introduced into a polar aqueous environment. The key is to avoid complete removal of the organic solvent before extraction.

Protocol: Recovery of Precipitated Intermediate

  • Do Not Evaporate Completely: After cleavage (e.g., from a 2-chlorotrityl resin), do not concentrate the cleavage solution (e.g., TFA/DCM) to dryness. Reduce the volume under a stream of nitrogen, but leave enough solvent to keep the intermediate dissolved.[8]

  • Dilute with Organic Solvent: Add a volume of a water-miscible organic solvent in which your product is soluble (e.g., acetonitrile (ACN), DMF, or DMSO) to the concentrated cleavage solution.

  • Slow Addition to Aqueous Phase: Add the organic solution dropwise into a vigorously stirred, cold aqueous solution (e.g., saturated sodium bicarbonate). The slow addition prevents localized high concentrations that favor precipitation.[9]

  • Extraction: Proceed immediately with extraction using an appropriate organic solvent (e.g., ethyl acetate, DCM). The presence of the co-solvent should keep the intermediate in the organic phase.

  • If Precipitation Occurs Anyway: If the product still crashes out, attempt to redissolve it by adding a strong organic solvent like DMSO or a mixture of TFE/DCM directly to the biphasic mixture before separating the layers.[10][11]

Section 3: Purification and Handling Challenges
Q4: How can I prepare my crude, poorly soluble intermediate for preparative HPLC? It won't dissolve in the mobile phase.

A4: Forcing a hydrophobic peptide into an aqueous mobile phase is a primary cause of purification failure. The peptide may precipitate on the injection loop, at the head of the column, or elute with very poor peak shape.

Recommended Solvents for Sample Preparation:

Solvent/SystemProperties & Use CaseCautions
DMSO Excellent solubilizing power for highly hydrophobic and neutral peptides.Unstable for peptides containing Cys or Met.[9] High boiling point.
DMF Good alternative to DMSO, especially if Cys/Met are present.[12]Can contain amine impurities that may react with the peptide.[4]
HFIP / TFE Hexafluoro-2-propanol or Trifluoroethanol. Exceptionally powerful at dissolving aggregated peptides.[11][13] Often used as a mixture with DCM.[11]Can alter peptide conformation. May affect retention time if used in large volumes.[10]
Formic/Acetic Acid Can be added to the primary solvent (e.g., DMSO) to improve solubility.[14]Ensure compatibility with your column and detection methods.

Protocol: Preparing an Insoluble Intermediate for HPLC

  • Small-Scale Test: Always test solubility with a very small amount of your crude material before dissolving the entire batch.

  • Dissolve in a Strong Solvent: Dissolve the crude peptide in a minimal amount of 100% DMSO, DMF, or HFIP.[5][15] Use sonication or gentle warming (<40°C) to aid dissolution.[1]

  • Dilute with Initial Mobile Phase: Once fully dissolved, slowly add your initial HPLC mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA) to the dissolved sample with constant vortexing. Dilute to a concentration appropriate for injection.

  • Centrifuge: Before injection, always centrifuge the sample at high speed to pellet any remaining micro-precipitates that could block the column.[12]

  • Modify HPLC Conditions: If solubility is still an issue, consider increasing the column temperature (e.g., to 40-60°C) or using a less hydrophobic column (e.g., C4 instead of C18).[5]

Q5: I need to obtain an NMR spectrum, but my intermediate is a gel or insoluble in standard deuterated solvents.

A5: This is a common analytical challenge. Standard NMR solvents like CDCl₃ may not be powerful enough.

G cluster_1 NMR Sample Preparation for Insoluble Intermediates start Intermediate insoluble in CDCl3 q1 Try stronger deuterated solvents? s1 Use DMSO-d6 or DMF-d7 q2 Still insoluble? s2 Use co-solvent system: TFE-d2/CDCl3 or HFIP-d2/CDCl3 end Acquire Spectrum

Recommended Solvents for NMR:

  • DMSO-d₆: An excellent first choice for many polar and hydrophobic compounds.

  • DMF-d₇: Another strong polar aprotic solvent.

  • TFE-d₂ or HFIP-d₂: These fluorinated alcohols are exceptionally effective at breaking up hydrogen-bonded aggregates and dissolving stubborn compounds.[11][16] They are often used as a co-solvent with CDCl₃ or CD₂Cl₂.

Procedure:

  • Attempt to dissolve a few milligrams in DMSO-d₆ or DMF-d₇.

  • If insolubility persists, dissolve the sample in a minimal amount of non-deuterated TFE or HFIP.

  • Add this solution to an NMR tube containing the desired deuterated solvent (e.g., CDCl₃). The small amount of protonated TFE/HFIP will appear in the spectrum but will often not interfere with the key signals of your intermediate.

  • If available, use deuterated TFE or HFIP for a cleaner spectrum.

Section 4: Advanced Strategies and FAQs
Q6: Are there any chemical modifications I can make to proactively improve solubility?

A6: Yes. Several strategies involve temporarily modifying the peptide to increase its solubility during synthesis and purification.

  • Backbone Protection: As mentioned, incorporating N-hydroxy-methoxy-benzyl (Hmb) or dimethoxybenzyl (Dmb) protected amino acids disrupts interchain hydrogen bonding, which is a primary cause of aggregation.[17] These protecting groups are typically cleaved during the final TFA treatment.

  • Solubilizing Tags: Attaching a temporary, hydrophilic tag (e.g., a poly-arginine tail) to the C-terminus can dramatically increase the solubility of a hydrophobic peptide fragment.[14] This tag can be introduced via a linker that is cleaved under specific conditions after synthesis and purification are complete.

Q7: Can I use chaotropic agents like urea or guanidine hydrochloride?

A7: Yes, but with significant caveats. Chaotropic agents like 6 M guanidine hydrochloride or 8 M urea are powerful denaturants that excel at dissolving aggregated peptides by disrupting non-covalent interactions.[15][18] However, they are non-volatile salts. This makes them suitable for analytical purposes (like dissolving a sample for a concentration measurement), but they are difficult to remove and are generally incompatible with synthetic steps or preparative HPLC, as they would contaminate the final product.[10][18] Their use is typically reserved as a last resort for analytical characterization.

References

Technical Support Center: Purification of Peptides Containing (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating the non-canonical amino acid, (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, hereafter referred to as Br-Thz-Ala. The unique properties of this bulky, heterocyclic, and halogenated residue present specific challenges during peptide synthesis and subsequent purification. [1][2][3]This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of Br-Thz-Ala-containing peptides.

Q1: What are the primary challenges associated with purifying peptides containing Br-Thz-Ala?

Answer: The main challenges stem from the unique physicochemical properties of the Br-Thz-Ala residue:

  • Increased Hydrophobicity: The bromothiazole moiety significantly increases the peptide's overall hydrophobicity, which can lead to aggregation, poor solubility in aqueous mobile phases, and strong retention on reversed-phase HPLC columns. [4][5]* Potential for Adduct Formation: The thiazole ring, an electron-rich heterocycle, can be susceptible to modification during the acidic conditions of cleavage and purification (e.g., using Trifluoroacetic Acid - TFA). [6]* Complex Impurity Profile: Solid-phase peptide synthesis (SPPS) of complex peptides can generate a variety of impurities, including deletion sequences, truncated peptides, and products of side reactions, which may have chromatographic properties similar to the target peptide. [1][7]* Peak Tailing in HPLC: The thiazole nitrogen can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing and reduced resolution. [8][9] Q2: How can I confirm the identity and purity of my Br-Thz-Ala peptide?

Answer: A combination of analytical techniques is essential:

  • Analytical RP-HPLC: Use a high-resolution analytical column to assess the purity of the crude and purified product. Purity is typically determined by integrating the peak area at a wavelength of 210-220 nm. [4][7]* Mass Spectrometry (MS): This is critical for confirming the molecular weight. A key diagnostic feature is the isotopic pattern imparted by the bromine atom. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic signature in the mass spectrum, where two peaks of roughly equal intensity are separated by ~2 Da. [10]This pattern is a definitive indicator of a singly brominated peptide.

Q3: My peptide is poorly soluble in the initial HPLC mobile phase (e.g., 0.1% TFA in water). What should I do?

Answer: Poor solubility can cause peak fronting or splitting and even clog the HPLC system. [8]* Use a Minimal Amount of Organic Solvent: Dissolve the crude peptide in the weakest possible solvent that ensures complete dissolution. This could be the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).

  • Consider Alternative Solvents: If solubility remains an issue, a small amount of a stronger, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used to dissolve the peptide before diluting it with the initial mobile phase. [11]Use the absolute minimum volume required.

  • Inject in a Weaker Solvent: Always ensure the sample solvent is weaker than or identical to the starting mobile phase to prevent peak distortion. [8] Q4: Can the bromothiazole moiety degrade during cleavage or purification?

Answer: The thiazole ring is generally stable. However, harsh acidic conditions, such as those used in peptide cleavage from the resin, can potentially lead to side reactions. [12]While the C-Br bond on the thiazole ring is relatively stable, prolonged exposure to strong acid and high temperatures should be avoided. [13]Standard TFA cleavage cocktails and RP-HPLC conditions (0.1% TFA, pH ~2) are generally well-tolerated. [14][15]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the RP-HPLC purification of Br-Thz-Ala peptides.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape compromises resolution and the accuracy of purity assessment. [16]

Problem Potential Cause Suggested Solution & Rationale
Peak Tailing 1. Secondary Silanol Interactions: The thiazole nitrogen or other basic residues interact with free silanol groups on the C18 column packing. [8] Increase TFA Concentration: Try increasing the TFA in your mobile phase from 0.05% to 0.1%. [8]TFA acts as an ion-pairing agent, masking the silanol groups and improving peak symmetry.
2. Column Contamination: Buildup of irreversibly bound material on the column frit or head. [8][16] Column Flushing/Replacement: Flush the column with a strong solvent wash (e.g., 100% isopropanol). If the problem persists, especially if all peaks are affected, reverse-flush the column or replace the inlet frit. If these fail, the column may need replacement. [16][17]
Peak Fronting 1. Column Overload: Injecting too much peptide mass for the column's capacity. [8][11] Reduce Sample Load: Decrease the injected mass by either lowering the sample concentration or the injection volume. Overloading saturates the stationary phase at the column inlet, causing molecules to travel down the column prematurely. [11][18]
2. Incompatible Injection Solvent: Sample is dissolved in a solvent stronger than the initial mobile phase. [8][11] Solvent Matching: Dissolve the sample in a solvent that is weaker than or identical to your starting mobile phase conditions (e.g., 5-10% Acetonitrile in water w/ 0.1% TFA). [8]
Split Peaks 1. Partially Clogged Frit/Column Void: A physical obstruction or void at the head of the column creates a dual path for the sample. [11][17] Backflush and Clean: If all peaks are split, the issue is likely mechanical. [16]Backflush the column to dislodge particulates from the inlet frit. If a void has formed at the column head, the column likely needs to be replaced. [11]

| | 2. Co-eluting Impurity: An impurity is eluting very close to the main peak, giving the appearance of a split. | Optimize Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) to improve resolution between the two species. [8]This increases the separation time, allowing closely eluting compounds to resolve. |

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing, Fronting, or Split) q_tailing Is the peak tailing? start->q_tailing q_fronting Is the peak fronting? q_tailing->q_fronting No sol_tailing1 Increase TFA to 0.1% (Masks silanols) q_tailing->sol_tailing1 Yes q_split Is the peak split? q_fronting->q_split No sol_fronting1 Reduce sample load (Decrease concentration/volume) q_fronting->sol_fronting1 Yes sol_split1 Backflush column / Replace frit (Clears blockage) q_split->sol_split1 Yes end Improved Peak Shape q_split->end No sol_tailing2 Flush or replace column (Removes contamination) sol_tailing1->sol_tailing2 Still Tailing sol_tailing2->end sol_fronting2 Match injection solvent to initial mobile phase sol_fronting1->sol_fronting2 Still Fronting sol_fronting2->end sol_split2 Decrease gradient slope (Improves resolution) sol_split1->sol_split2 Still Split sol_split2->end G cluster_0 Expected MS Isotopic Pattern for [M+H]+ y_axis y_axis origin y_axis->origin Relative Abundance x_axis x_axis origin->x_axis m/z peak1_base peak1_base peak1_top 79Br (M) peak1_base->peak1_top peak2_base peak2_base peak2_top 81Br (M+2) peak2_base->peak2_top label_intensity ~1:1 Ratio

References

stability of bromothiazole ring to strong acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols concerning the stability of the bromothiazole moiety, a common scaffold in medicinal chemistry, under strongly acidic conditions. My goal is to provide you with the causal understanding and practical steps needed to ensure the integrity of your molecules during synthesis and analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the fundamental stability of the bromothiazole ring in acidic environments.

Question 1: How stable is the bromothiazole ring to strong acids in general?

Answer: The thiazole ring is generally considered a robust aromatic heterocycle, but its stability under strongly acidic conditions is a nuanced topic. The lone pair of electrons on the ring's nitrogen atom (at position 3) is available for protonation.[1][2] This protonation forms a thiazolium cation, which significantly alters the ring's electronic properties.

While thiazoles are noted to have good stability in the presence of some acids like hydrochloric acid during certain reductions, this does not mean they are inert.[1] The pKa of the conjugate acid of thiazole is approximately 2.5, making it a weak base.[3] In the presence of strong acids (e.g., trifluoroacetic acid (TFA), concentrated HCl, H₂SO₄), the ring becomes protonated, which deactivates it towards electrophilic substitution but activates it towards nucleophilic attack. The primary concern is acid-catalyzed hydrolysis, which can lead to ring cleavage.

Key takeaway: Do not assume your bromothiazole-containing compound is completely stable in strong acid. Stability is highly dependent on acid concentration, temperature, reaction time, and the substitution pattern on the ring.

Question 2: What is the primary mechanism of degradation for bromothiazoles under acidic conditions?

Answer: The degradation of a thiazole ring in strong aqueous acid is typically initiated by protonation at the N3 nitrogen .[1][2] This step is critical as it transforms the ring into a more electron-deficient (activated) thiazolium cation. This activation makes the C2 carbon, which is already the most electron-deficient position in the neutral ring, even more electrophilic and susceptible to nucleophilic attack.[1][2]

The subsequent steps generally involve:

  • Nucleophilic Attack: A nucleophile, most commonly water in aqueous acidic solutions, attacks the highly electrophilic C2 carbon. This forms a tetrahedral intermediate (a 2-hydroxythiazolidine derivative).

  • Ring Opening: This intermediate is unstable and undergoes ring opening. This cleavage can occur between the S1-C2 bond or the N3-C2 bond, leading to the formation of N-acyl or S-acyl 2-amino sulfanyl derivatives.[4]

The presence of a bromine atom can further influence the electronics and steric environment, but the fundamental pathway of N-protonation followed by nucleophilic attack at C2 remains the most probable degradation mechanism.

G cluster_0 Degradation Pathway A Bromothiazole Ring B Protonated Thiazolium Cation (Activated for attack) A->B + H⁺ C Nucleophilic Attack (e.g., by H₂O at C2) B->C Highly Electrophilic C2 D Tetrahedral Intermediate (2-Hydroxythiazolidine) C->D + H₂O E Ring Cleavage Products D->E Ring Opening

Caption: Acid-catalyzed degradation of the bromothiazole ring.

Question 3: Does the position of the bromine atom (e.g., 2-bromo, 4-bromo, 5-bromo) influence stability?

Answer: Yes, the position of the bromine atom significantly influences the ring's stability and reactivity.

  • 2-Bromothiazole: The C2 position is the most electron-deficient and the primary site for nucleophilic attack after N-protonation.[1] A bromine atom at this position acts as a good leaving group. Therefore, 2-bromothiazoles are particularly susceptible to nucleophilic substitution reactions. In strong acid, after protonation, the C2-Br bond is weakened, and the carbon is highly activated, making it prone to attack by water (hydrolysis) or other nucleophiles. This can lead to the formation of a 2-hydroxythiazole or subsequent ring-opened products.

  • 4-Bromothiazole & 5-Bromothiazole: Bromine at the C4 or C5 positions does not occupy the primary site of nucleophilic attack. The C5 position is generally the preferred site for electrophilic substitution, while C4 is relatively neutral.[1] Therefore, 4-bromo and 5-bromothiazoles are generally more stable towards acid-catalyzed ring cleavage compared to 2-bromothiazoles, as the primary degradation pathway is less direct. However, they are not immune. The strong electron-withdrawing effect of the protonated ring can still render the entire system susceptible to degradation over time or under harsh conditions.

Bromine PositionRelative Stability in AcidPrimary Concern
2-Bromo Least StableDirect nucleophilic substitution/hydrolysis at C2.
4-Bromo More StableGeneral ring degradation under harsh conditions.
5-Bromo More StableGeneral ring degradation under harsh conditions.

Section 2: Troubleshooting Guides

This section provides practical advice for specific experimental scenarios you may encounter.

Scenario 1: "My reaction mixture is turning dark, and I'm seeing multiple new spots on my TLC/peaks in my LC-MS. Is my bromothiazole compound degrading?"

Answer: The symptoms you describe—darkening of the reaction mixture (color formation) and the appearance of multiple, often more polar, byproducts—are classic indicators of compound degradation, especially for aromatic heterocycles. Here’s how to troubleshoot this issue.

Causality: The formation of color often suggests the creation of conjugated, polymeric, or charged species, which are common outcomes of uncontrolled degradation pathways. The multiple new peaks in your analytical data confirm the loss of your starting material and the formation of various byproducts.

Troubleshooting Workflow:

G start Observation: Dark color / New peaks check_control Step 1: Run Controls - No acid control - No heat control start->check_control analyze Step 2: Analyze Byproducts - LC-MS to get mass - Is mass = [M+H+18]⁺ (hydrolysis)? - Is mass consistent with ring opening? check_control->analyze confirm Degradation Confirmed? analyze->confirm mitigate Step 3: Mitigate Conditions - Lower Temperature - Reduce Acid Concentration - Shorter Reaction Time - Use a Milder Acid confirm->mitigate Yes end_fail Re-evaluate Synthetic Route confirm->end_fail No (Other issue) end_ok Problem Solved mitigate->end_ok

Caption: Workflow for troubleshooting bromothiazole degradation.

Detailed Protocol: Confirmatory Stability Test

  • Preparation: Prepare a stock solution of your bromothiazole compound in a suitable organic solvent (e.g., Acetonitrile, Dioxane).

  • Reaction Setup: In separate vials, add your acidic medium (e.g., 1M HCl in water, or 50% TFA in Dichloromethane).

  • Initiation: Spike the acid-containing vials with a small aliquot of your compound's stock solution to a final concentration of ~1 mg/mL. Keep one vial at room temperature and another at your reaction temperature. Also, prepare a "time zero" sample by immediately quenching an aliquot.

  • Time Points: At set intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with a base (e.g., saturated sodium bicarbonate solution or triethylamine) to stop the acid-catalyzed degradation.

  • Analysis: Analyze all time points by HPLC or LC-MS. Compare the peak area of your starting material across the time points. A decrease in the peak area of your starting material over time is definitive proof of instability.

Scenario 2: "I must use a strong acid (e.g., for a Boc deprotection). How can I minimize the degradation of my bromothiazole-containing molecule?"

Answer: This is a common challenge in peptide synthesis and other protecting group manipulations. The key is to find conditions that are strong enough to perform the desired transformation (e.g., cleave a Boc group) but gentle enough to leave the bromothiazole ring intact.

Causality: The rate of Boc deprotection and the rate of thiazole degradation are both dependent on acid concentration and temperature. Your goal is to find a kinetic window where the deprotection is fast, and the degradation is slow.

Recommended Mitigation Strategies:

ParameterStandard ConditionRecommended Modification for Sensitive SubstratesRationale
Temperature Room Temp or 40 °C0 °C to Room TempDegradation reactions often have a higher activation energy than deprotection, meaning they are more sensitive to temperature increases. Lowering the temperature can dramatically slow degradation with only a moderate decrease in the deprotection rate.
Acid Neat TFA20-50% TFA in DCMDiluting the acid lowers the H⁺ activity, slowing the initial protonation of the thiazole ring.
Scavengers NoneAdd Triethylsilane (TES) or H₂O (1-5%)Cationic species formed during deprotection can be reactive. Scavengers can trap these, preventing side reactions. Water can act as a competitive nucleophile, sometimes hydrolyzing reactive intermediates before they can cause polymerization.
Time 1-2 hoursMonitor closely by TLC/LC-MS and stop as soon as the starting material is consumed (e.g., 15-30 min).Minimize the compound's exposure time to the harsh conditions.

Protocol: Optimized Boc-Deprotection for a Bromothiazole-Containing Peptide

  • Pre-cool: Cool a solution of your Boc-protected compound in Dichloromethane (DCM) to 0 °C in an ice bath.

  • Prepare Reagent: In a separate flask, prepare a pre-cooled (0 °C) solution of 25% Trifluoroacetic Acid (TFA) and 2.5% Triethylsilane (TES) in DCM.

  • Reaction: Add the cold TFA solution to your substrate solution dropwise at 0 °C.

  • Monitor: Stir the reaction at 0 °C and monitor its progress every 10-15 minutes by LC-MS. Look for the disappearance of your starting material and the appearance of the desired product mass.

  • Workup: As soon as the reaction is complete, pour the mixture into a cold, stirred solution of saturated sodium bicarbonate to quench the acid.

  • Extraction: Extract your product using a suitable organic solvent. This immediate quenching is crucial to prevent further degradation during workup.

By carefully controlling these parameters, you can successfully deprotect your compound while preserving the sensitive bromothiazole ring.

References

removing urea byproducts in carbodiimide coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carbodiimide Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate a common challenge in organic synthesis: the removal of substituted urea byproducts. This guide provides in-depth troubleshooting, field-proven protocols, and a mechanistic understanding to ensure the purity of your final compounds.

Introduction: The Ubiquitous Urea Problem

Carbodiimide coupling agents, such as N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are invaluable for the formation of amide and ester bonds.[1] They function by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by a nucleophile (e.g., an amine) to form the desired bond.[2] This reaction, while efficient, cogenerates a stoichiometric amount of a substituted urea byproduct.[2] The physical properties of this urea dictate the purification strategy, and failure to remove it effectively can compromise yield calculations, downstream applications, and final product purity.[3]

This guide is structured to help you diagnose purification challenges and select the most effective removal strategy based on the specific carbodiimide used and the properties of your desired product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when dealing with urea byproducts.

Q1: What is the urea byproduct and why is it difficult to remove? A1: The urea byproduct results from the hydration of the carbodiimide reagent after it has activated the carboxylic acid. For DCC, the byproduct is 1,3-dicyclohexylurea (DCU); for DIC, it is 1,3-diisopropylurea (DIU); and for EDC, it is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). The removal of DCU and DIU is often challenging due to their solubility in many organic solvents, which can lead to co-elution with the desired product during chromatography or co-precipitation during crystallization.[3][4]

Q2: How do I choose the right carbodiimide to simplify purification? A2: The choice of carbodiimide can significantly impact the ease of purification.

  • DCC is often chosen for its low cost, but its byproduct, DCU, is notoriously difficult to remove due to its partial solubility in many organic solvents.[3][5] It is best used when the desired product is very non-polar or can be easily crystallized away from the DCU.

  • DIC is a liquid and its byproduct, DIU, is generally more soluble in organic solvents than DCU, which can be an advantage in solid-phase peptide synthesis (SPPS) where it can be washed away.[1] However, this increased solubility can make it more prone to co-eluting with products during chromatography.[4]

  • EDC is a water-soluble carbodiimide, and its urea byproduct (EDU) is also water-soluble.[1][6] This makes EDC the reagent of choice when your desired product is not water-soluble, as the byproduct can be easily removed with a simple aqueous workup (acidic wash).[1][3]

Q3: Can I avoid urea byproducts altogether? A3: Yes. If urea byproduct removal is a persistent issue, consider using alternative coupling reagents. Onium salt-based reagents like HATU, HBTU, and PyBOP are highly efficient and do not produce urea byproducts.[7][8] However, they are typically more expensive than carbodiimides.[8] Another strategy is to use polymer-supported carbodiimides, such as Si-DCC or Si-EDC. With these reagents, the carbodiimide is bound to a solid support, and consequently, the urea byproduct remains attached to the support and is removed by simple filtration.[9]

Part 2: Troubleshooting and Purification Guides

This section provides detailed strategies for removing urea byproducts based on the carbodiimide used.

Guide 1: Managing Dicyclohexylurea (DCU) from DCC Reactions

DCU is a white solid that is largely insoluble in many reaction solvents, often precipitating as the reaction proceeds.[10] However, trace amounts can remain dissolved, complicating purification.[5]

This is the most direct method and relies on the low solubility of DCU in the reaction solvent.[3]

Experimental Protocol: DCU Removal by Filtration

  • Cool the Reaction: Upon reaction completion, cool the mixture in an ice bath for 15-30 minutes to maximize DCU precipitation.[11]

  • Set Up Filtration: Assemble a Büchner or fritted glass funnel for vacuum filtration. For very fine DCU particles that may clog the filter, a pad of Celite® can be used.

  • Filter: Pour the cold reaction mixture through the filter under vacuum.

  • Wash: Wash the collected DCU precipitate on the filter with a small amount of cold reaction solvent to recover any trapped product.[11]

  • Collect: The filtrate contains your desired product, now largely free of DCU.

  • Problem: Filtration is very slow or clogged.

    • Solution: Use a filter aid like Celite®. Prepare a slurry of Celite in your reaction solvent and pour it onto the filter paper under vacuum to form a pad before filtering your reaction mixture.

  • Problem: DCU remains in the filtrate.

    • Solution: The DCU may be too soluble in your reaction solvent. Concentrate the filtrate and perform a solvent swap or trituration with a solvent in which DCU is less soluble (see Table 1). Cooling for a longer period can also increase precipitation.[12]

This method exploits the differential solubility of your product versus DCU in a specific solvent system.

Experimental Protocol: DCU Removal by Precipitation

  • Concentrate: Remove the reaction solvent from the filtrate under reduced pressure.

  • Select Solvent: Choose a solvent where your product is soluble, but DCU has low solubility (e.g., diethyl ether, acetonitrile).[2]

  • Dissolve and Precipitate: Dissolve the crude residue in a minimal amount of the chosen cold solvent. Stir the solution at 0-4 °C for 30 minutes to maximize DCU precipitation.[2]

  • Filter: Filter the mixture to remove the precipitated DCU. The filtrate contains your purified product.

When filtration and precipitation are insufficient, flash chromatography is required. A key challenge is that DCU can be sparingly soluble in common eluents like ethyl acetate/hexanes, causing it to slowly leach off the column and contaminate many fractions.[13]

Experimental Protocol: Flash Chromatography for DCU Removal

  • Sample Preparation: After initial filtration of the bulk DCU, concentrate the filtrate. If the crude product is not soluble in the column eluent, consider dry loading: dissolve the crude material in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[14]

  • Solvent System Selection: Use TLC to find a solvent system where your product has an Rf value of approximately 0.2-0.4.[14][15] To better manage DCU, try adding a small amount of a solvent in which DCU is more soluble, like chloroform, to the eluent. This can help move the DCU off the column more cleanly in specific fractions, rather than having it tail throughout the run.[13]

  • Column Packing and Loading: Pack the column with silica gel. If dry loading, add the silica-adsorbed sample to the top of the packed column. If liquid loading, dissolve the sample in a minimal amount of the eluent or a stronger solvent like DCM and carefully apply it to the column.[15]

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Problem: DCU is co-eluting with my product.

    • Solution 1 (Modify Mobile Phase): As mentioned, adding a small percentage of chloroform or another solvent that can better solubilize DCU might help it elute faster and separate from your product.

    • Solution 2 (Change Stationary Phase): For challenging separations, consider using a different stationary phase like Florisil or alumina, which may alter the elution profile of the DCU relative to your product.[7][13]

    • Solution 3 (Check for Co-elution): If you suspect co-elution under a single peak, use a diode array detector (DAD) during HPLC analysis to check for peak purity. If spectra across the peak are not identical, co-elution is occurring.[9][16]

Guide 2: Managing Diisopropylurea (DIU) from DIC Reactions

DIU is more soluble in common organic solvents (DCM, EtOAc) than DCU, which is advantageous for SPPS but can make it a persistent impurity in solution-phase synthesis, often co-eluting with polar products.[1][4]

This method is less frequently successful for DIU than for DCU due to DIU's higher solubility, but it can still be effective if the right solvent is chosen.

Experimental Protocol: DIU Removal by Precipitation

  • Concentrate: Remove the reaction solvent.

  • Solvent Selection: Add a solvent in which your product is soluble but DIU has lower solubility. Hexane or diethyl ether can sometimes be used to precipitate DIU if the desired product is sufficiently polar.[17]

  • Precipitate and Filter: Stir or sonicate the mixture, then cool to maximize precipitation before filtering.

While DIU has limited water solubility, it is sometimes possible to remove it with repeated aqueous washes, especially if the product is highly non-polar.[4] Washing with a dilute acid (e.g., 0.5 N HCl) may slightly improve its partitioning into the aqueous phase.

This is the most common method for removing DIU.

Experimental Protocol: Flash Chromatography for DIU Removal

  • Sample Preparation: Prepare your sample for either liquid or dry loading as described in section 1.3.

  • Solvent System Selection: DIU is moderately polar. Use TLC to find a solvent system (e.g., gradients of ethyl acetate in hexanes or methanol in DCM) that provides good separation between your product and the DIU spot.[16]

  • Elution: Run the column with your chosen solvent system. If co-elution is an issue, running the column again with a different solvent system or a longer column may be necessary.[16]

Guide 3: Managing EDU from EDC Reactions

The key advantage of using EDC is that its urea byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble, especially under acidic conditions, allowing for simple removal by extraction.[1][3][10]

This is the standard and most effective method for removing EDU, provided your desired product is soluble in a water-immiscible organic solvent.

Experimental Protocol: Aqueous Extraction for EDU Removal [18]

  • Dilute: After the reaction is complete, dilute the mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash 2-3 times with a dilute acid (e.g., 0.1 M to 1 M HCl).[18][19] This protonates the tertiary amine on EDU, making it highly soluble in the aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any remaining acid.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.[18]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude product, free of EDU.[20]

  • Problem: An emulsion forms during the washes.

    • Solution: Add brine to the separatory funnel; the increased ionic strength of the aqueous phase often helps to break the emulsion.[18] Alternatively, passing the mixture through a pad of Celite® can be effective.[18]

  • Problem: My desired product is also water-soluble.

    • Solution: Simple extraction will not work. In this case, purification options include dialysis if the product is a large molecule (e.g., a polymer or protein), or size-exclusion chromatography.[19] For smaller molecules, reversed-phase chromatography (HPLC) may be required.

Part 3: Data Summaries and Visualizations

Data Presentation

Table 1: Solubility of Urea Byproducts in Common Solvents

This table provides a guide for selecting solvents for precipitation, crystallization, and chromatography. Note that "Soluble" and "Sparingly Soluble" are qualitative and can be temperature-dependent.

SolventDCU (from DCC)DIU (from DIC)EDU (from EDC)
Water Insoluble (<1%)[19][21]Limited Solubility[4][22]Soluble[1][6]
Hexanes Sparingly Soluble[3]Soluble (can precipitate)[17]Insoluble
Diethyl Ether Sparingly Soluble[3]SolubleInsoluble
Acetonitrile (ACN) Sparingly Soluble[3]SolubleSoluble
Ethyl Acetate (EtOAc) Sparingly Soluble (cold)[3]Soluble[4][22]Sparingly Soluble
Dichloromethane (DCM) Soluble[23]Soluble[4][22]Soluble
Chloroform SolubleSolubleSoluble[6]
Ethanol Soluble (especially when hot)[23][24]Slightly Soluble[4][25]Soluble
Methanol SolubleSlightly Soluble[4][25]Soluble
Toluene Insoluble[12]Soluble[4][22]Insoluble
DMF Soluble[23]Very Soluble[4]Soluble
DMSO Soluble (5 mg/mL @ 60°C)[3][24]Slightly Soluble[4][25]Soluble
Visualizations

Diagram 1: Decision Workflow for Urea Byproduct Removal

This diagram outlines the logical steps to select the appropriate purification strategy.

G cluster_dcc DCC Path cluster_dic DIC Path cluster_edc EDC Path start Crude Reaction Mixture Containing Urea Byproduct reagent Which carbodiimide was used? start->reagent dcc_node DCU Byproduct reagent->dcc_node DCC dic_node DIU Byproduct reagent->dic_node DIC edc_node EDU Byproduct reagent->edc_node EDC filtration Filter Reaction Mixture dcc_node->filtration filtrate_check DCU still present in filtrate? filtration->filtrate_check precipitation Precipitation / Crystallization filtrate_check->precipitation Yes end_node Pure Product filtrate_check->end_node No precipitate_check DCU still present? precipitation->precipitate_check chromatography_dcc Flash Chromatography precipitate_check->chromatography_dcc Yes precipitate_check->end_node No chromatography_dcc->end_node chromatography_dic Flash Chromatography dic_node->chromatography_dic chromatography_dic->end_node product_sol Is product soluble in water-immiscible solvent? edc_node->product_sol extraction Aqueous Acid Wash product_sol->extraction Yes chromatography_edc Size-Exclusion or Reversed-Phase Chromatography product_sol->chromatography_edc No extraction->end_node chromatography_edc->end_node

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Cleavage of Peptides with Acid-Labile Side Chains from Resin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the critical final step of solid-phase peptide synthesis (SPPS): the cleavage and deprotection of your synthetic peptide from its solid support. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with peptides containing acid-labile side chains. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your cleavage strategy effectively.

Introduction: The Challenge of Acid-Labile Residues

The final cleavage in Fmoc-based SPPS is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] This process is designed to globally remove side-chain protecting groups and release the peptide from the resin. However, this harsh acidic environment generates highly reactive carbocations from the protecting groups (e.g., tert-butyl, trityl) and the resin linker.[3][4] These electrophilic species can subsequently modify nucleophilic amino acid side chains, leading to a host of undesirable side products.

Peptides containing residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to these side reactions.[3] Optimizing the cleavage process for these sensitive peptides is paramount to achieving high purity and yield. This guide will walk you through common issues and provide robust solutions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might be facing during your peptide cleavage experiments.

Question 1: My final peptide product has a significantly lower yield than expected. How can I determine if incomplete cleavage from the resin is the cause?

Answer:

Low yield is a frequent issue, and incomplete cleavage is a primary suspect. Before optimizing your entire synthesis, it's crucial to confirm if a substantial amount of your peptide remains attached to the resin post-cleavage.

Causality: Incomplete cleavage can stem from several factors: degraded reagents (especially TFA), insufficient reaction time, or a cleavage cocktail not potent enough for the specific protecting groups or linker used.[5][6] For instance, the Pbf protecting group on Arginine can require longer cleavage times for complete removal.[7]

Troubleshooting Protocol: Post-Cleavage Kaiser Test

A qualitative Kaiser test on the resin beads after cleavage can quickly indicate the presence of remaining peptide.[5] A positive result (blue beads) signifies free primary amines (the N-terminus of the peptide), confirming that cleavage was inefficient.

Step-by-Step Protocol:

  • After your standard cleavage and filtration procedure, wash a small sample of the resin beads thoroughly with Dichloromethane (DCM) and dry them completely.

  • Place a few dried beads (5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each Kaiser test reagent (Reagent A: 5% ninhydrin in ethanol; Reagent B: 80% phenol in ethanol; Reagent C: 0.001 M KCN in pyridine).[5]

  • Heat the test tube at 100°C for 5 minutes.[5]

  • Observe the color of the beads. A dark blue color indicates a significant amount of peptide remaining on the resin.

Question 2: My mass spectrometry analysis shows unexpected adducts, particularly a +56 Da modification on my peptide containing Tryptophan. What is causing this and how can I prevent it?

Answer:

A +56 Da mass addition is a classic sign of tert-butylation, a common side reaction during TFA cleavage.

Causality: During cleavage, tert-butyl (tBu) protecting groups (from residues like Asp(OtBu), Glu(OtBu), Thr(tBu), Tyr(tBu)) are released as highly reactive tert-butyl cations.[8] The electron-rich indole side chain of Tryptophan is a prime target for electrophilic attack by these cations, leading to the formation of tBu-Trp adducts.[9]

The Role of Scavengers: To prevent this, the cleavage cocktail must contain "scavengers," which are nucleophilic agents that trap these carbocations before they can react with the peptide.[4]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead=vee, fontname="Arial", fontsize=9];

} caption { label="Mechanism of t-Butylation and Scavenger Action" fontname="Arial" fontsize="10" } enddot Caption: Mechanism of t-Butylation and Scavenger Action.

Solution: Optimizing the Cleavage Cocktail with Scavengers

A standard and effective cleavage cocktail for many peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[5][10]

  • TIS is a highly efficient scavenger of trityl and tert-butyl cations.[8][11]

  • Water helps to hydrolyze t-butyl cations and can suppress the t-butylation of tryptophan.[4][8]

For peptides with multiple sensitive residues, more complex cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) may be necessary.[3][12]

Question 3: My peptide contains Methionine and Cysteine, and I'm observing oxidation and other side products. What is the best cleavage strategy?

Answer:

Methionine and Cysteine are highly susceptible to oxidation and alkylation during TFA cleavage.

Causality:

  • Methionine: The thioether side chain can be easily oxidized to methionine sulfoxide (+16 Da).[13]

  • Cysteine: The free thiol group is nucleophilic and can be alkylated by carbocations. It can also form disulfide bonds under oxidative conditions.[14]

Solution: Utilizing a Reducing and Scavenging Cocktail

For peptides containing Met and/or Cys, you need a cocktail that not only scavenges cations but also maintains a reducing environment.

Recommended Cocktail Components:

  • 1,2-Ethanedithiol (EDT): A potent reducing agent and scavenger for trityl groups.[4] It is particularly effective at preventing the oxidation of Cysteine and Methionine.[4]

  • Thioanisole: Helps to scavenge cations and can accelerate the deprotection of Arg(Pmc/Mtr) groups.[4]

  • Dimethylsulfide (DMS): Can help to prevent methionine oxidation.[13]

A recently developed cocktail for Met-containing peptides that eradicates oxidation involves the use of TFA/Anisole/TMSCl/Me₂S (85:5:5:5) with 1 mg/mL of Triphenylphosphine (PPh₃) .[13][15]

Frequently Asked Questions (FAQs)

Q1: How long should I perform the cleavage reaction?

A typical cleavage time is 1.5 to 3 hours at room temperature.[6] However, this is highly dependent on the peptide sequence and the protecting groups used. Peptides with multiple Arginine residues protected with Pmc or Mtr may require longer cleavage times, sometimes up to 6 hours or more.[3] It is always recommended to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the optimal time for your specific peptide.[5][6]

Q2: My peptide is very hydrophobic and does not precipitate well in cold ether. What should I do?

This is a common issue with hydrophobic peptides. Here are a few strategies:

  • Reduce the TFA Volume: Before adding the ether, concentrate the TFA filtrate under a gentle stream of nitrogen to about 10-20% of its original volume.[6][16] Then, add the cold ether.

  • Use a Different Anti-Solvent: A mixture of cold ether and pentane (1:1) can sometimes improve precipitation.[4]

  • Lyophilization: If precipitation fails, the TFA can be evaporated, and the remaining oil can be dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilized.

Q3: What is the correct procedure for washing the resin before cleavage?

Thorough washing is critical. Residual DMF, which is basic, can neutralize the TFA and inhibit cleavage.[3]

  • Wash the resin with DMF (3-5 times).

  • Wash with a mildly acidic reagent like acetic acid if you are not using an extremely acid-labile resin (e.g., 2-chlorotrityl).[3]

  • Perform final washes with DCM (3-5 times) to swell the resin and prepare it for the TFA cocktail.[17]

  • Dry the resin thoroughly under high vacuum for at least 4 hours, or preferably overnight.[3]

Q4: Can I reuse my cleavage cocktail?

No. The scavengers in the cocktail are consumed as they react with the carbocations generated during cleavage. Always use a freshly prepared cleavage cocktail for optimal results.[6]

Summary of Recommended Cleavage Cocktails

Peptide CharacteristicsRecommended CocktailComposition (v/v/v)Key Scavengers & Their Roles
Standard Peptides (No sensitive residues)TFA/TIS/H₂O95 : 2.5 : 2.5TIS: Traps tBu & Trt cations. H₂O: Hydrolyzes cations.[5][10]
Trp-containing Peptides TFA/TIS/H₂O or Reagent B95 : 2.5 : 2.5 or 88:5:5:2 (TFA:Phenol:H₂O:TIS)TIS/Phenol: Scavenges cations to prevent Trp alkylation.[18]
Cys, Met, Tyr, Trp-containing Peptides Reagent K82.5 : 5 : 5 : 5 : 2.5 (TFA:Phenol:H₂O:Thioanisole:EDT)EDT: Reducing agent, prevents oxidation. Thioanisole/Phenol: Cation scavengers.[3][12]
Met-containing Peptides (to prevent oxidation) Reagent H or Modified Cocktail81:5:5:2.5:3:2:1.5% (TFA:Phenol:Thioanisole:EDT:H₂O:DMS:NH₄I)DMS/NH₄I: Specifically minimizes Met oxidation.[19]
Peptides with multiple Arg(Pbf/Pmc) residues TFA/TIS/H₂O95 : 2.5 : 2.5Extended cleavage time (3-6 hours) is often necessary.[3][6]

General Experimental Workflow

References

Technical Support Center: Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5]

However, its synthesis, while classic, is fraught with challenges that can impact yield, purity, and scalability. This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, understanding the causality behind reaction outcomes, and implementing robust synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - Core Synthesis Challenges

This section addresses the most common issues encountered during the synthesis of 2-aminothiazoles, primarily focusing on the traditional Hantzsch thiazole synthesis.[5][6]

Q1: My Hantzsch reaction yield is consistently low. What are the most likely causes?

Low yield is the most frequent complaint. The cause is often multifactorial, stemming from reagent stability, reaction conditions, or the work-up procedure.

  • Causality - Reagent Integrity:

    • α-Haloketone Instability: Many α-haloketones, especially simple ones like chloroacetaldehyde, are unstable and prone to polymerization or decomposition, reducing the effective concentration of your electrophile. It is crucial to use freshly prepared or purified α-haloketones. For notoriously unstable reagents like monochloroacetaldehyde, using a stable precursor like its trimer, which is depolymerized just before use, can dramatically improve consistency and yield.[7][8]

    • Thiourea Quality: While generally stable, thiourea and its derivatives can vary in purity. Ensure you are using a high-purity grade and that it is completely dissolved in the reaction solvent. Incomplete dissolution leads to a heterogeneous reaction and poor conversion.

  • Causality - Reaction Parameters:

    • Temperature Control: The initial S_N2 reaction between the thiourea and the α-haloketone is exothermic.[9] Uncontrolled temperature can accelerate side reactions. Conversely, the subsequent cyclization and dehydration steps often require heating. A common mistake is applying excessive heat too early or not providing enough thermal energy to drive the final dehydration.

    • Solvent Choice: The solvent must be able to dissolve both the thiourea and the α-haloketone. Alcohols like ethanol or methanol are common choices.[9] However, for less reactive substrates, a higher boiling point solvent like DMSO might be necessary to drive the reaction to completion.[10]

  • Troubleshooting Workflow:

    G start Low Yield Observed reagent Step 1: Verify Reagent Quality start->reagent cond Step 2: Optimize Conditions reagent->cond Reagents OK halo Check α-haloketone (Use fresh/purified sample) reagent->halo Purity Issue? thio Check Thiourea (Purity & Solubility) reagent->thio Purity Issue? workup Step 3: Analyze Work-up cond->workup Conditions OK temp Review Temperature Profile (Initial cooling? Sufficient reflux?) cond->temp Sub-optimal? solv Evaluate Solvent (Are all reagents soluble?) cond->solv Sub-optimal? end Yield Improved workup->end Work-up OK extract Optimize Extraction (pH adjustment, solvent choice) workup->extract Product Loss?

    Caption: Troubleshooting workflow for low reaction yields.

Q2: My TLC shows multiple spots post-reaction. What are these byproducts?

The formation of multiple products is typically due to side reactions involving the starting materials or subsequent reactions of the 2-aminothiazole product.

  • Likely Byproducts & Their Origin:

    • Bis(thiazole) derivatives: If the reaction conditions are too harsh or if stoichiometry is off, the exocyclic amine of the formed 2-aminothiazole can react with another molecule of the α-haloketone.

    • Self-condensation of α-haloketone: Enolizable α-haloketones can undergo self-condensation, especially under basic conditions.

    • Hydrolysis Products: If significant water is present, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone, which will not participate in the desired reaction.

    • Incomplete Dehydration: The intermediate thiazoline is often observed. This can be resolved by increasing the reaction temperature or time, or by adding a dehydrating agent.

  • Mitigation Strategy: The most effective strategy is to ensure a slight excess (1.1-1.2 equivalents) of the thiourea component and maintain careful temperature control. The reaction is often mildly acidic due to the formation of HX, which favors the desired pathway. Neutralization should only be performed during work-up.[9]

Q3: How can I improve the purification of my final 2-aminothiazole derivative?

Purification is a significant challenge due to the basicity of the 2-aminothiazole nitrogen and the potential for polar impurities.[11]

  • Best Practices for Purification:

    • Acid-Base Extraction: During work-up, after the reaction solvent is removed, dissolve the residue in a non-polar organic solvent (e.g., ethyl acetate). Wash with a dilute sodium bicarbonate solution to neutralize the hydrohalide salt of the product and remove any acidic impurities.[12][13] This converts the product to the free base, which is more soluble in the organic layer.

    • Column Chromatography: This is often unavoidable.[14]

      • Stationary Phase: Use silica gel. Adding 1-2% triethylamine to the eluent system can prevent the product from streaking on the column by neutralizing the acidic sites on the silica.

      • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol are common starting points.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) can yield highly pure material.

Section 2: Troubleshooting Advanced & Alternative Protocols

When the classic Hantzsch synthesis fails or is impractical, modern alternatives offer robust solutions.

Problem: Unstable, hazardous, or expensive α-haloketones.

Solution: In-situ Halogenation / One-Pot Synthesis. This is a powerful strategy that avoids handling the often lachrymatory and unstable α-haloketone. The reaction starts with a more stable methyl ketone, which is halogenated in situ before the addition of thiourea.

  • Mechanism & Rationale: The process involves two key steps in the same pot:

    • α-Halogenation: A methyl ketone is treated with a halogen source.

    • Hantzsch Condensation: Thiourea is added to the newly formed α-haloketone to form the 2-aminothiazole.

  • Common Reagent Systems:

Halogen SourceCatalyst/ConditionsAdvantagesReference
Iodine (I₂) / Iron (Fe) Catalytic amounts of bothMild conditions, in-situ generation of α-iodoketone.[1]
Iodine (I₂) / Montmorillonite-K10 Heterogeneous clay catalystEasy catalyst removal, efficient.[10]
Trichloroisocyanuric Acid (TCCA) Nanocatalyst (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄)Green, stable, and safe halogen source.[12]
N-Bromosuccinimide (NBS) Ultrasound assistance, ionic liquidsRapid reaction times.[10]

  • Workflow Diagram: One-Pot Synthesis

    G cluster_0 Step 1: In-situ Halogenation cluster_1 Step 2: Hantzsch Condensation ketone Methyl Ketone (Starting Material) haloketone α-Haloketone (In-situ generated) ketone->haloketone halogen Halogen Source (e.g., I₂, TCCA) halogen->haloketone product 2-Aminothiazole (Final Product) haloketone->product thiourea Thiourea thiourea->product

    Caption: General workflow for a one-pot 2-aminothiazole synthesis.

Problem: Tedious purification, especially for library synthesis.

Solution: Polymer-Supported (Solid-Phase) Synthesis. For generating libraries of analogs, solid-phase synthesis offers a streamlined approach where excess reagents and byproducts are simply washed away, leaving the desired product attached to a resin.[11]

  • Core Principle: The synthesis is performed on a solid support (resin). One of the reactants is attached to the resin, and reagents are passed over it in solution. The final product is cleaved from the resin in the last step.

  • Advantages:

    • Simplified Purification: Eliminates the need for chromatography at intermediate steps.

    • High Throughput: Amenable to automation for library synthesis.

    • Driving Reactions: Use of large excesses of reagents is possible to drive reactions to completion, as the excess is easily washed away.[11]

Section 3: Validated Experimental Protocols
Protocol 1: Classic Hantzsch Synthesis of 2-amino-4-phenylthiazole

This protocol is a standard, reliable method for synthesizing a model 2-aminothiazole.[9]

  • Reagents & Materials:

    • 2-Bromoacetophenone (5.0 mmol, 0.995 g)

    • Thiourea (7.5 mmol, 0.571 g)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

    • Stir bar, 20 mL scintillation vial, hot plate/stirrer

    • Büchner funnel and filter flask

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol (5 mL) and a magnetic stir bar.

    • Heat the mixture with stirring on a hot plate set to a gentle reflux (~70-80°C) for 30-45 minutes. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes).

    • Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

    • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Stir to mix. A precipitate should form.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (2 x 15 mL).

    • Allow the solid to air dry on a watch glass to obtain crude 2-amino-4-phenylthiazole. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: One-Pot Synthesis using Trichloroisocyanuric Acid (TCCA)

This protocol is adapted from modern, greener methodologies.[12]

  • Reagents & Materials:

    • Acetophenone (1.5 mmol, 180 mg)

    • Thiourea (1.0 mmol, 76 mg)

    • Trichloroisocyanuric Acid (TCCA) (0.5 mmol, 116 mg)

    • Ethanol (3.0 mL)

    • 10% Sodium Bicarbonate (NaHCO₃) solution

    • Magnetic stir bar, round-bottom flask, reflux condenser

  • Procedure:

    • To a round-bottom flask containing ethanol (3.0 mL), add acetophenone (1.5 mmol) and TCCA (0.5 mmol).

    • Stir the mixture at 80°C for approximately 25-30 minutes. Monitor the formation of the intermediate α-chloroacetophenone by TLC.

    • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

    • Continue stirring at 80°C until the reaction is complete (typically 1-2 hours, monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • Slowly add 10% aqueous sodium bicarbonate solution to neutralize the mixture until a precipitate forms and the solution is neutral (pH ~7).

    • Isolate the solid product by vacuum filtration.

    • Wash the precipitate with water and then a small amount of cold ethanol. Dry to obtain the pure product.

Section 4: Characterization Corner
Q: What are the key spectroscopic features that confirm the formation of my 2-aminothiazole product?

Confirming the structure is critical. IR and NMR spectroscopy provide definitive evidence.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: Look for two characteristic sharp-to-medium bands in the region of 3450-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amino (-NH₂) group.

    • C=N Stretch: A strong absorption around 1640-1620 cm⁻¹ is indicative of the C=N bond within the thiazole ring.

    • Ring Vibrations: Multiple bands in the 1580-1400 cm⁻¹ region correspond to the aromatic C=C and C-N stretching of the thiazole ring.

  • ¹H NMR Spectroscopy:

    • -NH₂ Protons: A broad singlet, typically in the range of δ 5.5-7.5 ppm, which is exchangeable with D₂O. The chemical shift can vary significantly based on solvent and concentration.

    • Thiazole Ring Proton (H5): If the C5 position is unsubstituted, a singlet will appear around δ 6.5-7.5 ppm. The exact chemical shift is highly dependent on the substituents at C4.

    • Substituent Protons: The protons from the substituents at the C4 and C5 positions will appear in their expected regions. For example, in 2-amino-4-phenylthiazole, the phenyl protons will appear as multiplets between δ 7.2-7.8 ppm.

  • ¹³C NMR Spectroscopy:

    • C2 (Amine-bearing carbon): Typically the most downfield carbon of the ring, appearing around δ 165-170 ppm.

    • C4 & C5: These carbons appear in the aromatic region, typically between δ 100-150 ppm.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide synthesis, the structural integrity of building blocks is paramount. Non-standard amino acids, such as (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, offer unique scaffolds for developing novel therapeutics. Verifying the precise structure and purity of these complex molecules is a critical quality control step, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool.

This guide provides an in-depth technical comparison of the NMR spectral features of this compound and its non-brominated analogue. By understanding the influence of the bromine substituent on the chemical shifts, researchers can gain greater confidence in their analytical data and ensure the fidelity of their synthetic intermediates.

The Rationale for NMR as the Primary Analytical Tool

While other analytical techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are essential for determining molecular weight and purity, they do not provide the detailed structural connectivity information that NMR offers. Both ¹H and ¹³C NMR spectroscopy allow for the unambiguous elucidation of the molecular framework, confirming the successful installation of the tert-butoxycarbonyl (Boc) protecting group, the integrity of the amino acid backbone, and the substitution pattern of the thiazole ring.[1]

Predicted NMR Spectral Data: A Comparative Analysis

While experimentally acquired spectra for the title compound are not widely published, we can reliably predict the ¹H and ¹³C NMR chemical shifts based on the analysis of its constituent functional groups and by comparison with closely related structures. Here, we present a comparative table of predicted chemical shifts for this compound and its non-brominated counterpart, (S)-3-(thiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid. This comparison highlights the electronic effects of the bromine atom on the thiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

Atom/Group (S)-3-(thiazol-2-yl)-2-((Boc)amino)propanoic acid (Predicted) (S)-3-(4-bromothiazol-2-yl)-2-((Boc)amino)propanoic acid (Predicted) Rationale for Predicted Shift Difference
¹H NMR
Boc-C(CH₃)₃~1.38 ppm (s, 9H)~1.38 ppm (s, 9H)Negligible change expected as it is distant from the thiazole ring.
β-CH₂~3.3-3.5 ppm (m, 2H)~3.4-3.6 ppm (m, 2H)Minor downfield shift due to the inductive effect of the bromine.
α-CH~4.2-4.4 ppm (m, 1H)~4.2-4.4 ppm (m, 1H)Minimal change expected.
NH~7.3-7.5 ppm (d, 1H)~7.3-7.5 ppm (d, 1H)Minimal change expected.
Thiazole H-5~7.7 ppm (d, 1H)~7.9-8.1 ppm (s, 1H)Significant downfield shift and change in multiplicity (doublet to singlet) due to the removal of coupling to H-4 and the deshielding effect of the adjacent bromine.
Thiazole H-4~7.9 ppm (d, 1H)N/AProton is substituted with bromine.
COOH~12.5 ppm (br s, 1H)~12.5 ppm (br s, 1H)Negligible change expected.
¹³C NMR
Boc-C(CH₃)₃~28.0 ppm~28.0 ppmNegligible change.
β-CH₂~35.0 ppm~35.5 ppmMinor downfield shift.
α-CH~53.0 ppm~53.0 ppmMinimal change.
Boc-C(CH₃)₃~78.5 ppm~78.5 ppmNegligible change.
Thiazole C-5~120.0 ppm~122.0 ppmDownfield shift due to the electron-withdrawing nature of bromine at the adjacent carbon.
Thiazole C-4~143.0 ppm~125.0 ppmSignificant upfield shift as the carbon is directly bonded to the electronegative but shielding bromine atom.
Boc-C=O~155.5 ppm~155.5 ppmNegligible change.
Thiazole C-2~168.0 ppm~169.0 ppmMinor downfield shift.
COOH~173.0 ppm~173.0 ppmNegligible change.

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and pH. Multiplicity: s = singlet, d = doublet, m = multiplet, br s = broad singlet.

Experimental Protocols for Comprehensive NMR Characterization

To achieve unambiguous structural assignment, a suite of 1D and 2D NMR experiments should be performed. The following protocols are designed to provide a comprehensive dataset for compounds of this class.

Sample Preparation

A well-prepared sample is crucial for acquiring high-quality NMR data.

  • Weighing: Accurately weigh 10-20 mg of the compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice as it will dissolve the carboxylic acid and allow for the observation of the exchangeable NH and COOH protons.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Acquisition
  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 400 MHz spectrometer, 16-32 scans, 30° pulse angle, 2-second relaxation delay.

    • This initial spectrum will provide an overview of the proton environments and their integrations.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 100 MHz spectrometer, 1024 or more scans, 2-5 second relaxation delay.

    • This experiment will reveal the number of unique carbon environments.

2D NMR Acquisition for Structural Elucidation

2D NMR experiments are indispensable for confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[2][3] It is invaluable for tracing the proton spin systems within the amino acid backbone (α-CH to β-CH₂ and NH).

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[2][3] This is the most reliable way to assign the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons (like the Boc carbonyl and thiazole C-2 and C-4) by their correlations to nearby protons. For instance, the β-CH₂ protons should show a correlation to the thiazole C-2 carbon.

The following diagram illustrates the workflow for a comprehensive NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity cluster_analysis Data Analysis Prep Weigh & Dissolve (10-20 mg in DMSO-d6) H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C NMR (Carbon Environments) H1->C13 COSY COSY (¹H-¹H Coupling) C13->COSY HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assign Full Structural Assignment HMBC->Assign

Caption: Workflow for comprehensive NMR characterization.

Interpreting the Spectra: Key Structural Features

The Boc Protecting Group

The tert-butoxycarbonyl group provides two highly characteristic signals that are easy to identify:

  • ¹H NMR: A sharp, intense singlet around 1.4 ppm, integrating to nine protons. Its presence is a clear indicator of successful Boc protection.

  • ¹³C NMR: Two signals are expected: one for the nine equivalent methyl carbons at approximately 28 ppm and another for the quaternary carbon of the tert-butyl group around 79 ppm. The carbamate carbonyl (Boc C=O) will appear further downfield, around 155 ppm.

The Amino Acid Backbone

The α-proton and β-protons of the amino acid core form a distinct spin system that can be readily identified using a COSY spectrum.

  • The α-proton (α-CH) is expected to be a multiplet around 4.2-4.4 ppm, showing correlations to the adjacent NH proton and the two β-protons.

  • The β-protons (β-CH₂) will appear as a multiplet further upfield, typically between 3.3 and 3.6 ppm. These protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and may show distinct chemical shifts and couplings to the α-proton.

The 4-Bromothiazole Ring: The Point of Comparison

The key difference in the NMR spectra of the two compounds lies in the signals from the thiazole ring.

  • In the non-brominated analogue: Two doublets are expected in the aromatic region of the ¹H NMR spectrum, corresponding to H-4 and H-5 of the thiazole ring, with a characteristic small coupling constant (~3-4 Hz).

  • In the 4-bromo derivative: The signal for H-4 disappears, and the signal for H-5 collapses from a doublet to a singlet. Furthermore, the electron-withdrawing and anisotropic effects of the bromine atom will cause a noticeable downfield shift of the H-5 proton signal to around 7.9-8.1 ppm.

The ¹³C NMR spectrum will also show significant changes. The carbon directly attached to the bromine (C-4) will be shifted significantly upfield due to the "heavy atom effect" of bromine, while the adjacent C-5 will be shifted downfield.

The following diagram illustrates the key HMBC correlations that would confirm the structure of the title compound:

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion

The comprehensive NMR characterization of this compound is a self-validating process that provides unequivocal structural proof. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments, every proton and carbon can be assigned, and the connectivity of the molecule can be confirmed. The comparison with the non-brominated analogue highlights the predictable electronic effects of the bromine substituent, particularly on the chemical shifts of the thiazole ring protons and carbons. This detailed understanding of the NMR spectral features is essential for researchers in drug development to ensure the quality and structural integrity of their synthetic intermediates, ultimately leading to more reliable and reproducible scientific outcomes.

References

mass spectrometry analysis of peptides with bromothiazole units

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides with Bromothiazole Units

In the landscape of drug discovery and chemical biology, peptides incorporating unique chemical moieties are of significant interest. Among these, bromothiazole-containing peptides represent a class of molecules with intriguing biological activities and therapeutic potential. However, their structural characterization, particularly by mass spectrometry, presents a unique set of challenges and requires specialized analytical strategies.

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of bromothiazole-containing peptides. We will delve into the nuances of different fragmentation methods, provide supporting experimental data, and offer detailed protocols to guide researchers in this field. Our focus is on the "why" behind the experimental choices, ensuring a deep understanding of the underlying principles.

The Challenge: Understanding the Bromothiazole Moiety in MS

The presence of a bromothiazole unit introduces several complexities for mass spectrometric analysis. The bromine atom has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 ratio, resulting in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da. While this signature is useful for identifying bromine-containing ions, it can complicate spectral interpretation, especially for multiply charged ions. Furthermore, the thiazole ring itself is a labile structure that can undergo specific fragmentation pathways, which may compete with or obscure the desired peptide backbone fragmentation needed for sequencing.

Comparing Fragmentation Techniques: CID vs. ETD

The choice of fragmentation technique is paramount for successfully sequencing a bromothiazole-containing peptide. The two most common methods, Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), operate on different principles and yield complementary information.

  • Collision-Induced Dissociation (CID): This "slow-heating" method involves accelerating ions and colliding them with an inert gas. The resulting increase in vibrational energy leads to the cleavage of the most labile bonds, which are typically the peptide amide bonds, producing b- and y-type fragment ions. However, for peptides with labile modifications, CID can preferentially fragment the modification itself, leading to a neutral loss and little to no sequence information. In the case of bromothiazole peptides, CID often results in the fragmentation of the thiazole ring or the neutral loss of HBr.

  • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion. This induces fragmentation of the peptide backbone along the N-Cα bond, producing c- and z-type fragment ions. A key advantage of ETD is that it tends to preserve labile post-translational modifications and other modifications like the bromothiazole unit. This often results in a more complete series of fragment ions, allowing for unambiguous sequence determination and localization of the modification.

Experimental Comparison: Fragmentation of a Model Bromothiazole Peptide

To illustrate the differences between CID and ETD, let's consider a model peptide, Ac-Ala-Ala-X-Ala-Ala-NH2, where X is an amino acid residue containing a bromothiazole moiety.

Fragmentation MethodPeptide Backbone Cleavage EfficiencyModification FragmentationKey Fragment Ion TypesSuitability for Sequencing
CID Low to ModerateHigh (Neutral loss of HBr, ring fragmentation)b, y, and neutral loss fragmentsPoor to Moderate
ETD HighLow (Preserves the bromothiazole unit)c, zExcellent

This comparison highlights the superiority of ETD for sequencing bromothiazole-containing peptides. While CID can confirm the presence of the modification through its characteristic neutral losses, it often fails to provide the necessary backbone fragmentation for complete sequence analysis.

Workflow for Analysis

The overall workflow for analyzing these complex peptides involves several key steps, from sample preparation to data interpretation.

Workflow cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_data Data Analysis p1 Protein Digestion (if applicable) p2 Peptide Extraction & Purification p1->p2 m1 Liquid Chromatography (Separation) p2->m1 m2 MS1 Scan (Precursor Selection) m1->m2 m3 MS2 Scan (Fragmentation - ETD preferred) m2->m3 d1 Database Search m3->d1 d2 Manual Spectral Interpretation d1->d2 d3 Localization of Modification d2->d3

Caption: General workflow for the analysis of bromothiazole-containing peptides.

Fragmentation Pathways: A Closer Look

The following diagram illustrates the key differences in fragmentation patterns between CID and ETD for a peptide containing a bromothiazole (Br-Thz) modification.

Fragmentation cluster_peptide cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron-Transfer Dissociation (ETD) P H-Ala-Ala-[Br-Thz]-Ala-Ala-OH C1 b-ions P->C1 Backbone cleavage C2 y-ions P->C2 C3 Neutral Loss of HBr P->C3 Modification fragmentation C4 Thiazole Ring Fragments P->C4 E1 c-ions P->E1 Backbone cleavage E2 z-ions P->E2 E3 Intact Modification P->E3 Modification preserved

Caption: Comparison of CID and ETD fragmentation pathways for bromothiazole peptides.

Experimental Protocol: LC-MS/MS Analysis of Bromothiazole Peptides

This protocol outlines a general procedure for the analysis of a purified bromothiazole-containing peptide sample using an Orbitrap mass spectrometer coupled with liquid chromatography.

1. Sample Preparation:

  • Resuspend the purified peptide in 0.1% formic acid in water to a final concentration of 1 pmol/µL.

  • Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulates.

  • Transfer the supernatant to an autosampler vial.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-40% B over 30 minutes.

  • Flow Rate: 300 nL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (Orbitrap Instrument):

  • MS1 Scan:

    • Resolution: 60,000.

    • Scan Range: m/z 350-1500.

    • AGC Target: 1e6.

    • Max Injection Time: 50 ms.

  • Data-Dependent MS2 Scan:

    • Activation Type: ETD.

    • Isolation Window: 2 m/z.

    • Precursor Charge State: 2-5.

    • AGC Target: 2e5.

    • Max Injection Time: 100 ms.

    • Supplemental Activation: Enable supplemental CID/HCD activation (e.g., 25% normalized collision energy) to fragment any non-dissociated precursor ions.

4. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest) to identify the peptide sequence.

  • Define the bromothiazole moiety as a variable modification on the relevant amino acid residue.

  • Manually inspect the ETD spectra to verify the c- and z-ion series and confirm the localization of the modification. Look for the characteristic isotopic pattern of bromine in the precursor and any bromine-containing fragment ions.

Conclusion

The analysis of bromothiazole-containing peptides by mass spectrometry requires a thoughtful approach to experimental design. While CID can provide initial evidence for the presence of the modification, its tendency to fragment the labile bromothiazole unit limits its utility for sequencing. In contrast, ETD preserves the modification and provides extensive peptide backbone fragmentation, making it the superior technique for the complete characterization of these molecules. By leveraging the strengths of ETD and employing a systematic workflow, researchers can confidently and accurately elucidate the structures of these important and challenging peptides.

A Comparative Guide to Chiral HPLC Method Development for the Enantiomeric Purity of (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric purity of (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid. As a crucial intermediate in pharmaceutical synthesis, ensuring its enantiomeric integrity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

The structure of the target analyte, featuring a carboxylic acid group, a Boc-protecting group, and a bulky bromothiazole moiety, presents a unique challenge for chiral separation. This guide moves beyond a single, prescribed method, instead offering a systematic approach to method development, comparing potential chiral stationary phases (CSPs), and explaining the scientific rationale behind each experimental choice.

The Imperative of Enantiomeric Purity

In drug development, enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. The seemingly minor difference in the three-dimensional arrangement of atoms can lead to one enantiomer being a potent therapeutic while the other is inactive or even harmful. Regulatory bodies like the FDA and EMA mandate strict control over the enantiomeric composition of chiral drugs. Therefore, a validated, high-resolution analytical method is not merely a quality control check but a fundamental component of drug safety and development.

A Systematic Approach to Chiral Method Development

Developing a successful chiral separation method is often an empirical process, but it can be guided by a logical, structured workflow. The primary variables to consider are the chiral stationary phase (CSP) and the mobile phase composition.

G cluster_0 Method Development Workflow Analyte Analyte Characterization (Acidic, Bulky Side-Chain, Boc-Protected) CSP_Screen CSP Screening (Polysaccharide & Macrocyclic Glycopeptide) Analyte->CSP_Screen Select CSPs based on structure No_Sep No or Poor Separation CSP_Screen->No_Sep Initial Screening Run Good_Sep Adequate Separation (Rs > 1.5) CSP_Screen->Good_Sep Initial Screening Run MP_Opt Mobile Phase Optimization (Organic Modifier, Acidic Additive) Final_Method Final Validated Method MP_Opt->Final_Method Optimize Rs, Tailing, Time No_Sep->CSP_Screen Select different CSP Good_Sep->MP_Opt Proceed to Optimization

Caption: Workflow for Chiral HPLC Method Development.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in chiral HPLC. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. For an N-Boc-protected amino acid like our target compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.

CSP Type Common Brands Separation Principle Pros for Target Analyte Cons for Target Analyte
Polysaccharide-based (Coated/Immobilized) Daicel: CHIRALPAK® IA, IB, IC, etc.Phenomenex: Lux® Cellulose, Lux® AmyloseInvolves hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves/cavities of the polysaccharide structure.High success rate for a broad range of compounds. Immobilized versions are compatible with a wider range of solvents.Coated versions have limited solvent compatibility. May require mobile phase additives for acidic compounds.
Macrocyclic Glycopeptide-based Astec® CHIROBIOTIC® V, T, TAGBased on multiple interaction mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic "basket".Excellent for compounds with ionizable groups (like the carboxylic acid). The presence of both acidic and basic sites on the selector offers unique selectivity.Can be sensitive to mobile phase pH and buffer concentration. May exhibit lower efficiency than some polysaccharide phases.

Expert Recommendation: An initial screening should prioritize an immobilized amylose-based CSP (e.g., CHIRALPAK® IA) and a vancomycin-based macrocyclic glycopeptide CSP (e.g., CHIROBIOTIC® V2). This dual approach covers different, highly effective separation mechanisms for this class of molecule.

Mobile Phase Optimization: The Key to Resolution

Once a promising CSP is identified, the mobile phase must be optimized to achieve baseline separation (Resolution, Rs > 1.5), good peak shape, and a reasonable analysis time.

  • Organic Modifier: The choice of alcohol (e.g., isopropanol, ethanol) or acetonitrile influences the polarity of the mobile phase and the strength of interactions with the CSP. For polysaccharide columns, a mixture of a nonpolar solvent (like hexane or heptane) with an alcohol is a common starting point.

  • Acidic Additive: The carboxylic acid group on the target analyte can cause significant peak tailing due to strong interactions with the stationary phase or residual silanols. Adding a small amount (0.1% v/v) of a strong acid like trifluoroacetic acid (TFA) or a weaker acid like formic acid or acetic acid is crucial. The acid protonates the carboxylate, reducing ionic interactions and dramatically improving peak symmetry.

G Analyte (S)-Enantiomer (R)-Enantiomer CSP Chiral Stationary Phase (e.g., Amylose Derivative) Analyte->CSP:f0 Differential Interaction Detector UV Detector CSP->Detector Elution MobilePhase Mobile Phase (Hexane/IPA + 0.1% TFA) MobilePhase->CSP Carries Analytes Chromatogram Separated Peaks Detector->Chromatogram

Caption: Experimental setup for chiral HPLC separation.

Detailed Experimental Protocol: A Recommended Starting Point

This protocol describes a robust starting method based on an immobilized polysaccharide CSP, which offers high versatility and a high probability of success.

Objective: To resolve the (S) and (R) enantiomers of 3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV/Vis or Photodiode Array (PDA) Detector

Materials:

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase A: n-Hexane (HPLC Grade)

  • Mobile Phase B: Isopropanol (IPA) (HPLC Grade)

  • Additive: Trifluoroacetic Acid (TFA) (HPLC Grade)

  • Sample Diluent: Mobile Phase

  • Sample: this compound standard, and a racemic or (R)-enantiomer standard for peak identification.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a ratio of 90:10 (v/v). Add TFA to a final concentration of 0.1% (v/v). For example, to prepare 1 L, mix 900 mL of n-Hexane, 100 mL of IPA, and 1 mL of TFA. Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL. If analyzing for the presence of the undesired (R)-enantiomer in a sample of the (S)-enantiomer, prepare a "spiked" sample by adding a small amount of the (R)-enantiomer to confirm its retention time.

  • Instrument Setup:

    • Install the CHIRALPAK® IA column in the column compartment.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the detector wavelength to an appropriate value based on the analyte's UV absorbance (a scan from 200-400 nm is recommended, likely around 254 nm).

    • Set the injection volume to 10 µL.

  • System Equilibration: Purge the system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the initial resolution.

    • Inject the sample solution to determine the enantiomeric purity.

  • Data Processing:

    • Integrate the peak areas for both the (S) and (R) enantiomers.

    • Calculate the enantiomeric purity (or enantiomeric excess, %ee) using the following formula: % Enantiomeric Purity (S) = [Area(S) / (Area(S) + Area(R))] x 100

Conclusion

The successful determination of the enantiomeric purity of this compound is achievable through a systematic method development approach. While no single method is guaranteed, a strategy focusing on screening robust CSPs like immobilized polysaccharide and macrocyclic glycopeptide phases, coupled with careful mobile phase optimization using an acidic additive, provides the highest probability of developing a selective, accurate, and reliable chiral HPLC method. This analytical rigor is a cornerstone of modern pharmaceutical development, ensuring the quality and safety of next-generation therapeutics.

A Comparative Guide: Navigating Fmoc and Boc Strategies for the Synthesis of Thiazole-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Promise of Thiazole Peptides

Thiazole-containing peptides represent a fascinating class of molecules, frequently found as core structural motifs in a diverse array of natural products with potent biological activities, including antitumor and antibacterial properties.[1][2] Their unique heterocyclic structure imparts conformational rigidity and metabolic stability, making them highly attractive scaffolds for therapeutic drug development.[1][3] However, the successful synthesis of these complex molecules via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges that demand a careful and informed choice of chemical strategy.[1]

This guide provides an in-depth, objective comparison of the two dominant SPPS methodologies—the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) strategies—specifically tailored to the synthesis of peptides incorporating thiazole moieties. We will dissect the core chemical principles, explore the stability of the thiazole ring under different reaction conditions, analyze potential side reactions, and provide data-driven recommendations to guide researchers toward successful synthesis outcomes.

Pillar 1: The Core Chemistry - A Tale of Two Orthogonal Philosophies

The fundamental distinction between Fmoc and Boc SPPS lies in their orthogonal protection schemes, which govern the reagents and conditions used for the temporary protection of the Nα-amino group and the "permanent" protection of amino acid side chains.[4][5][6][7]

  • The Boc Strategy: As the classic approach, this method uses the acid-labile Boc group for Nα-protection, which is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA).[4] Side-chain protecting groups are typically benzyl-based (Bzl) and are designed to be stable to repeated TFA treatment. The final cleavage of the peptide from the resin and removal of all side-chain protection requires a much stronger, hazardous acid, typically anhydrous hydrogen fluoride (HF).[4][8]

  • The Fmoc Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for Nα-protection.[4] This group is readily cleaved by a weak organic base, most commonly piperidine. The side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu; trityl, Trt), allowing for their simultaneous removal during the final cleavage from the resin with TFA.[8][] This true orthogonality, where the Nα- and side-chain deprotection conditions are chemically distinct (base vs. acid), is a hallmark of the Fmoc approach.[10]

Orthogonal_Strategies cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Fmoc_N Nα-Fmoc Fmoc_SC Side-Chain (tBu, Trt) Fmoc_N->Fmoc_SC Orthogonal Fmoc_Deprotect Deprotection Fmoc_N->Fmoc_Deprotect Base (Piperidine) Fmoc_SC->Fmoc_Deprotect Acid (TFA) Boc_N Nα-Boc Boc_SC Side-Chain (Bzl) Boc_N->Boc_SC Graduated Lability Boc_Deprotect Deprotection Boc_N->Boc_Deprotect Moderate Acid (TFA) Boc_SC->Boc_Deprotect Strong Acid (HF)

Fig. 1: Orthogonal protection schemes of Fmoc and Boc strategies.

Pillar 2: Comparing Performance for Thiazole-Containing Peptide Synthesis

The choice between Fmoc and Boc hinges on several factors, primarily the stability of the thiazole ring and the potential for side reactions involving other residues in the peptide sequence.

Stability of the Thiazole Ring

The thiazole heterocycle is generally robust. Our review of synthetic methodologies indicates that the thiazole ring is stable under the conditions of both Fmoc and Boc strategies.

  • Fmoc (Base Stability): The repeated treatments with piperidine for Fmoc group removal do not typically degrade the thiazole ring. Published syntheses of thiazole-containing natural products have been successfully accomplished using Fmoc-SPPS.[1]

  • Boc (Acid Stability): The thiazole ring is also stable to the repetitive TFA treatments for Boc deprotection and even the harsh final HF cleavage step.[11]

Side Reactions and Mitigation

Side reactions are a critical concern in SPPS and can significantly impact yield and purity.[12][13]

  • Fmoc Strategy:

    • Aspartimide Formation: A major concern, especially in Asp-Gly or Asp-Ser sequences, where the peptide backbone can cyclize under basic piperidine treatment.[14][15] This can be minimized by adding agents like 1-hydroxybenzotriazole (HOBt) to the deprotection solution.[15][16]

    • Aggregation: Hydrophobic sequences can aggregate on the resin, hindering coupling and deprotection. This is a general SPPS issue but can be pronounced in longer syntheses common with the Fmoc method. Mitigation involves using special solvents (e.g., NMP), chaotropic salts, or backbone-protecting groups.[15]

    • Racemization: While some racemization can occur during the initial synthesis of the thiazole amino acid itself[11], the Fmoc strategy generally provides superior stereoselectivity for sensitive amino acids like histidine and cysteine during chain assembly.[]

  • Boc Strategy:

    • Cationic Side Reactions: The repetitive use of TFA generates reactive tert-butyl cations.[5] These can alkylate nucleophilic side chains, particularly tryptophan (Trp) and methionine (Met). This necessitates the use of "scavengers" in the TFA deprotection solution to trap these cations.[5]

    • HF Hazards: The final cleavage requires anhydrous HF, a highly toxic and corrosive reagent that demands specialized, expensive equipment and stringent safety protocols.[10] This is a significant practical disadvantage compared to the TFA cleavage used in the Fmoc method.

    • Protecting Group Removal: The harsh HF cleavage, while effective, can sometimes be detrimental to peptides containing other sensitive post-translational modifications, which are often more compatible with the milder Fmoc conditions.[10][14]

Pillar 3: Data Summary and Experimental Protocols

Comparative Data Summary
FeatureFmoc StrategyBoc Strategy
Nα-Protection Fmoc (Base-labile)Boc (Acid-labile)
Nα-Deprotection 20-50% Piperidine in DMF/NMP25-50% TFA in DCM
Side-Chain Protection Acid-labile (tBu, Trt, Pbf)[]Strong acid-labile (Bzl, Tos)[4]
Final Cleavage TFA-based "cocktail" (e.g., TFA/TIS/H₂O)[17]Anhydrous HF
Thiazole Stability HighHigh
Key Advantages Milder conditions, true orthogonality, compatible with sensitive modifications, no HF required.[10][14]Robust, powerful final cleavage ensures complete deprotection, less prone to aggregation for some sequences.[]
Key Disadvantages Potential for aspartimide formation and aggregation, Fmoc-amino acids can be more expensive.[][15]Requires hazardous HF, potential for side-chain alkylation by cations, less orthogonal.[5][8]

Experimental Workflow Diagrams

SPPS_Cycles cluster_Fmoc_Cycle Fmoc SPPS Cycle cluster_Boc_Cycle Boc SPPS Cycle F1 Start: Peptide-Resin (Nα-Fmoc) F2 1. Deprotection (20% Piperidine/DMF) F1->F2 F3 Wash F2->F3 F4 2. Coupling (Fmoc-AA, Activator, Base) F3->F4 F5 Wash F4->F5 F6 End: Peptide+1-Resin (Nα-Fmoc) F5->F6 B1 Start: Peptide-Resin (Nα-Boc) B2 1. Deprotection (25% TFA/DCM) B1->B2 B3 Wash B2->B3 B4 2. Neutralization (DIEA/DCM) B3->B4 B5 3. Coupling (Boc-AA, Activator) B4->B5 B6 End: Peptide+1-Resin (Nα-Boc) B5->B6

Fig. 2: Generalized workflows for Fmoc and Boc SPPS cycles.
Protocol: Final Cleavage and Deprotection

Self-Validation: The success of any cleavage protocol is validated by HPLC and Mass Spectrometry analysis of the crude peptide, which should show a major peak corresponding to the target mass with minimal side products.

Fmoc Strategy Cleavage Protocol

This protocol uses a standard, non-malodorous cleavage cocktail suitable for most peptides, including those with thiazole, but lacking Cys, Met, or Trp.

  • Resin Preparation: Wash the final peptide-resin (approx. 100 mg) thoroughly with dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen.

  • Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). For 10 mL total volume, this is 9.5 mL TFA, 0.25 mL H₂O, and 0.25 mL TIS. Note: Always add acid to other reagents.

  • Cleavage Reaction: Add the cleavage cocktail (5-10 mL per 100 mg of resin) to the dried resin in a reaction vessel.[18]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer.[19]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether. Dry the final peptide pellet under vacuum.

Boc Strategy Cleavage Protocol (HF Apparatus)

WARNING: This procedure involves anhydrous HF and must only be performed by trained personnel in a specialized, dedicated apparatus.

  • Resin Preparation: Dry the final peptide-resin thoroughly under high vacuum for several hours. Water is detrimental to HF cleavage.

  • Scavenger Addition: Place the dry resin in the HF-resistant reaction vessel (Teflon). Add a scavenger, typically anisole (~1.0 mL per gram of resin).

  • HF Cleavage: Cool the reaction vessel in a dry ice/methanol bath. Carefully distill anhydrous HF into the vessel.

  • Reaction: Remove the cooling bath and allow the reaction to stir at 0-4 °C for 1-2 hours.

  • HF Removal: Remove the HF under a high vacuum, trapping it in a liquid nitrogen-cooled trap.

  • Peptide Isolation: Wash the remaining resin/peptide mixture with cold diethyl ether to remove organic scavengers and by-products. The crude peptide can then be extracted from the resin using an appropriate solvent (e.g., dilute acetic acid) and lyophilized.

Conclusion and Authoritative Recommendation

While both Fmoc and Boc strategies are capable of producing thiazole-containing peptides, the landscape of modern peptide synthesis overwhelmingly favors the Fmoc/tBu approach .

The primary drivers for this recommendation are:

  • Safety and Practicality: The Fmoc strategy completely avoids the use of highly hazardous anhydrous HF, making it more accessible, safer, and less demanding on laboratory infrastructure.[10]

  • Orthogonality and Compatibility: The true orthogonality of the Fmoc method provides greater flexibility and is inherently more compatible with the synthesis of complex peptides bearing sensitive modifications like phosphorylation or glycosylation, which would not survive HF cleavage.[10][14]

  • Milder Conditions: The overall milder conditions of the Fmoc cycle and final TFA cleavage reduce the risk of acid-catalyzed side reactions that can occur during the repetitive TFA deprotection in the Boc strategy.[]

The Boc strategy remains a powerful and effective method, particularly for large-scale synthesis of simpler peptides or for sequences prone to aggregation where the Boc chemistry might offer an advantage.[][20] However, for the majority of research, development, and discovery applications involving novel thiazole-containing peptides, the Fmoc strategy offers a superior combination of safety, flexibility, and chemical elegance.

References

A Comparative Guide to the Biological Activity of (S)- and (R)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Drug Efficacy

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance.[1] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit markedly different pharmacological and toxicological profiles.[2] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other.[3] The (S)- and (R)-enantiomers of 3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, a synthetic amino acid derivative containing a thiazole ring, exemplify this principle. The thiazole moiety is a key structural feature in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including antimicrobial, anticancer, and anti-inflammatory activities.[4][5][6] This guide provides a comprehensive comparison of the potential biological activities of the (S)- and (R)-enantiomers of this compound, supported by proposed experimental protocols to elucidate their differential effects.

While direct comparative data for this specific molecule is not extensively available in public literature, this guide will leverage established principles of stereopharmacology and data from structurally related thiazole-containing amino acids to propose a robust framework for its evaluation.[7][8] The distinct spatial orientations of the (S)- and (R)-enantiomers can lead to significant differences in their binding affinity to biological targets, metabolic stability, and overall therapeutic efficacy.[9] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.[10]

Hypothesized Differential Biological Activities and Potential Targets

Based on the structural features of 3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, several potential biological activities can be hypothesized. The amino acid backbone suggests a possible interaction with enzymes, particularly those involved in amino acid metabolism or signaling pathways.[11] The thiazole ring, a common pharmacophore, has been implicated in a variety of biological activities.

One plausible target for these compounds could be T-type calcium channels .[12] These channels are involved in a variety of physiological processes, and their dysregulation has been linked to several diseases.[13] Notably, some T-type calcium channel blockers feature a thiazole moiety.[14][15] It is conceivable that the (S)- and (R)-enantiomers of the target compound could exhibit stereoselective blockade of these channels, leading to differential neuroprotective or other therapeutic effects.[14]

Another potential area of activity is cancer therapy . Thiazole derivatives have shown promise as anticancer agents, and their mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[16][17][18] The stereochemistry of these compounds can significantly influence their cytotoxic potency and selectivity towards cancer cells.[16]

Given these possibilities, a systematic evaluation of both enantiomers is crucial to identify the more active and potentially safer therapeutic candidate.

Proposed Experimental Evaluation

To rigorously compare the biological activities of the (S)- and (R)-enantiomers, a multi-tiered experimental approach is recommended. This would involve initial characterization of enantiomeric purity, followed by in vitro assays to assess their effects on specific molecular targets and cellular functions.

Part 1: Enantiomeric Purity Assessment

Prior to any biological testing, it is essential to confirm the enantiomeric purity of the (S)- and (R)-isomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[19]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: A chiral stationary phase (CSP) is required. For amino acid derivatives, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or vancomycin, are often effective for direct analysis without derivatization.[20][21]

  • Mobile Phase Optimization: A systematic approach should be used to find the optimal mobile phase. A typical starting point would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid or trifluoroacetic acid).[20]

  • Sample Preparation: Dissolve a small amount of each enantiomer and a racemic mixture in the mobile phase.

  • Analysis: Inject the samples onto the HPLC system and monitor the elution profile using a UV detector. The (S)- and (R)-enantiomers should exhibit distinct retention times.

  • Quantification: Calculate the enantiomeric excess (% ee) for each sample by integrating the peak areas of the two enantiomers.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis S_enantiomer (S)-enantiomer Injection Inject Sample S_enantiomer->Injection R_enantiomer (R)-enantiomer R_enantiomer->Injection Racemic Racemic Mixture Racemic->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Part 2: In Vitro Biological Assays

If a specific enzyme target is hypothesized, direct enzyme inhibition assays are crucial for determining the inhibitory potency of each enantiomer.[11]

Experimental Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Obtain the purified enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorometric).

  • Assay Buffer Preparation: Prepare an appropriate buffer that maintains the optimal pH and ionic strength for enzyme activity.

  • Inhibitor Preparation: Prepare stock solutions of the (S)- and (R)-enantiomers in a suitable solvent (e.g., DMSO) and then prepare serial dilutions.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the enzyme, and varying concentrations of each enantiomer (or vehicle control).

    • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the signal change using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[22]

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both substrate and inhibitor concentrations and fitting the data to appropriate models (e.g., Lineweaver-Burk plots).[23][24]

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Enzyme Mix Combine Enzyme & Inhibitor Enzyme->Mix Substrate Substrate Initiate Add Substrate Substrate->Initiate Inhibitors (S)- & (R)-Enantiomers Inhibitors->Mix Incubate Pre-incubation Mix->Incubate Incubate->Initiate Measure Monitor Reaction Initiate->Measure Rates Calculate Initial Rates Measure->Rates IC50 Determine IC50 Rates->IC50 Kinetics Determine Ki & Mechanism Rates->Kinetics

Caption: General Workflow for Enzyme Inhibition Assays.

To assess the potential anticancer activity of the enantiomers, cell-based cytotoxicity assays are essential.[25][26] These assays measure the ability of a compound to kill or inhibit the proliferation of cancer cells.[27]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., a line known to be sensitive to thiazole derivatives) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the (S)- and (R)-enantiomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[28]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value, which represents the concentration required to inhibit cell growth by 50%.[28]

Comparative Data Summary

The following table provides a template for summarizing the hypothetical experimental data comparing the (S)- and (R)-enantiomers.

Parameter(S)-Enantiomer(R)-Enantiomer
Enantiomeric Purity (% ee) >99%>99%
Enzyme Inhibition (Ki) Hypothetical ValueHypothetical Value
Cancer Cell Cytotoxicity (IC50) Hypothetical ValueHypothetical Value

Conclusion

The rigorous comparison of the biological activities of the (S)- and (R)-enantiomers of 3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a critical step in evaluating its therapeutic potential. The proposed experimental workflows for chiral purity analysis, enzyme inhibition, and cell-based cytotoxicity provide a solid foundation for elucidating the stereoselective effects of these compounds. The distinct three-dimensional structures of the enantiomers are likely to result in significant differences in their interactions with biological targets, ultimately dictating their efficacy and safety profiles.[1][2] This systematic approach will enable researchers to identify the more promising enantiomer for further preclinical and clinical development, maximizing the potential for a successful therapeutic outcome.

References

A Comparative Guide to the Conformational Analysis of Thiazole-Containing Amino Acid Residues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Thiazole in Peptide Scaffolds

Thiazole-containing amino acids are privileged structural motifs found in a diverse array of bioactive natural products, including antibiotics, antitumor agents, and immunosuppressants.[1][2] Their incorporation into peptide backbones imparts significant conformational constraints, influencing the overall three-dimensional structure and, consequently, the biological activity of the molecule. The planar, aromatic nature of the thiazole ring, along with its hydrogen bonding capabilities, can lock the peptide backbone into specific conformations, often mimicking or stabilizing bioactive secondary structures such as β-turns and helices.[3] Understanding the precise conformational preferences of these residues is therefore paramount for the rational design of novel peptidomimetics with enhanced potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth, objective comparison of the primary experimental and computational methodologies employed for the conformational analysis of thiazole-containing amino acid residues. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for researchers in the field of drug discovery and peptide science.

Core Methodologies for Conformational Elucidation: A Comparative Overview

The conformational landscape of a thiazole-containing peptide can be explored through a synergistic application of experimental and computational techniques. The three pillars of this analysis are Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Modeling. Each method offers unique insights into the molecule's structure, and a combined approach provides the most comprehensive understanding.

Methodology Information Provided Strengths Limitations
NMR Spectroscopy Solution-state conformation, dynamics, intermolecular interactionsProvides information on the ensemble of conformations in solution, can study dynamic processes.Structure determination can be challenging for flexible molecules, relies on interpretation of indirect measurements (NOEs, J-couplings).[4]
X-ray Crystallography Solid-state conformation at atomic resolutionProvides a precise and detailed three-dimensional structure.Requires the growth of high-quality crystals, the crystal structure may not fully represent the bioactive conformation in solution.[5]
Computational Modeling (DFT & MD) Theoretical conformational preferences, energy landscapes, dynamic behaviorAllows for the exploration of a wide range of conformations, provides energetic insights into conformational stability.Accuracy is dependent on the chosen force field and computational method, requires experimental validation.[6]

Deep Dive into Methodologies: Protocols and Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Solution Structure

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing insights into the conformational ensemble that exists under physiological conditions.[4] For thiazole-containing peptides, specific NMR parameters are particularly informative.

Key NMR Observables for Thiazole-Containing Peptides:

  • Nuclear Overhauser Effects (NOEs): Provide through-space distance restraints between protons that are close in space (< 5 Å), which are crucial for defining the peptide's fold.[4]

  • ³J-Coupling Constants: The magnitude of the coupling constant between adjacent protons, particularly ³J(HNHα), is related to the dihedral angle φ (phi) via the Karplus equation, providing information about the backbone conformation.

  • Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local electronic environment and can indicate the presence of specific secondary structures.

  • Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are often key to stabilizing specific conformations.

A study on a series of model compounds containing a thiazole ring demonstrated a strong preference for a semi-extended β2 conformation, which is stabilized by an N–H⋯NTzl hydrogen bond.[3][7][8] This interaction can be identified through a small temperature coefficient for the amide proton involved.

Experimental Protocol: 2D NMR for a Thiazole-Containing Cyclic Peptide

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or a mixture that mimics a biological environment) to a concentration of 1-5 mM. Add a small amount of a reference standard like DSS or TMS.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue).

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. A mixing time of 200-400 ms is typically used for peptides of this size.[4]

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in assignment.

      • ¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve overlapping amide proton signals.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances sequentially.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

    • Measure ³J(HNHα) coupling constants from a high-resolution 1D or 2D spectrum.

  • Structure Calculation:

    • Use the experimental restraints (NOE distances, dihedral angles from J-couplings) in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers consistent with the NMR data.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_structure Structure Calculation Sample Purified Peptide Solvent Deuterated Solvent Sample->Solvent Dissolve TOCSY TOCSY NOESY NOESY/ROESY HSQC HSQC Assignment Resonance Assignment TOCSY->Assignment NOESY->Assignment HSQC->Assignment Restraints Generate Restraints (NOEs, J-couplings) Assignment->Restraints Calculation Structure Calculation (e.g., CYANA) Restraints->Calculation Ensemble Conformational Ensemble Calculation->Ensemble

Figure 1: Experimental workflow for NMR-based conformational analysis.
X-ray Crystallography: The Static Picture at Atomic Resolution

X-ray crystallography provides a high-resolution, static snapshot of a molecule's conformation in the solid state. For thiazole-containing peptides, this technique can definitively establish the bond lengths, bond angles, and torsion angles, providing a valuable reference point for computational and solution-state studies.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is often the most challenging step.

    • Screen a wide range of crystallization conditions (e.g., different solvents, precipitants, temperatures, and pH values) using techniques like vapor diffusion (hanging or sitting drop).

    • The purity of the peptide is critical for successful crystallization.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods like direct methods or Patterson analysis.

    • Build an initial model of the peptide into the resulting electron density map.

    • Refine the model against the experimental data to improve the fit and obtain the final structure.

A comparative study of oxazole and thiazole-containing di- and tripeptide mimetics using X-ray crystallography and ab initio calculations revealed specific conformational preferences dictated by the heterocyclic ring.[10]

XRay_Workflow Peptide Purified Peptide Solution Crystallization Crystallization Screening Peptide->Crystallization Crystal Single Crystal Crystallization->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Data Diffraction Data Diffraction->Data Phasing Phase Determination Data->Phasing Model Model Building & Refinement Phasing->Model Structure Final Crystal Structure Model->Structure

Figure 2: Workflow for X-ray crystallography.
Computational Modeling: Exploring the Conformational Landscape

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable for exploring the conformational energy landscape of thiazole-containing peptides and for rationalizing experimental observations.

Density Functional Theory (DFT): Mapping Conformational Preferences

DFT calculations are well-suited for generating Ramachandran-like potential energy surfaces for non-standard amino acid residues. By systematically rotating the φ and ψ dihedral angles and calculating the corresponding energy, one can identify the low-energy, preferred conformations.

Protocol: DFT Calculation of a Ramachandran Map

  • Model System: Create a model dipeptide, such as Ac-(Thz-Ala)-NHMe, to represent the thiazole-containing residue.

  • Conformational Search: Perform a systematic grid search of the φ and ψ dihedral angles (e.g., in 15° or 30° increments).

  • Geometry Optimization: For each grid point, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Energy Calculation: Calculate the single-point energy of each optimized conformer.

  • Plotting: Plot the relative energies as a function of the φ and ψ angles to generate the Ramachandran map.

Studies utilizing DFT have consistently shown that thiazole-containing amino acids favor a semi-extended β2 conformation, primarily due to the stabilizing effect of an intramolecular N–H⋯NTzl hydrogen bond.[3][7][8]

Molecular Dynamics (MD) Simulations: Capturing Conformational Dynamics

MD simulations provide a dynamic view of the peptide's conformational behavior in a simulated environment (e.g., in water). This method is particularly useful for assessing the stability of conformations observed in NMR or X-ray studies and for exploring conformational transitions.

Protocol: MD Simulation of a Thiazole-Containing Peptide in Water

  • Force Field Parameterization: This is a critical step for non-standard residues.

    • Use existing force field parameters for the standard amino acids (e.g., from CHARMM or AMBER).[6]

    • Develop parameters for the thiazole-containing residue by fitting to quantum mechanical calculations (e.g., using the GAAMP method).[6]

  • System Setup:

    • Place the peptide in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Minimize the energy of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NVT and NPT ensembles).

  • Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space adequately.

  • Trajectory Analysis:

    • Analyze the trajectory to identify the predominant conformations, calculate dihedral angle distributions, and monitor hydrogen bonding patterns.

Computational_Workflow cluster_dft DFT Calculations cluster_md MD Simulations DFT_Model Model Dipeptide Grid_Search φ/ψ Grid Search DFT_Model->Grid_Search DFT_Opt Geometry Optimization Grid_Search->DFT_Opt PES Potential Energy Surface DFT_Opt->PES MD_Params Force Field Parameterization System_Setup System Setup (Solvation, Ions) MD_Params->System_Setup Equilibration Minimization & Equilibration System_Setup->Equilibration Production Production Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Figure 3: Workflow for computational conformational analysis.

Case Study: A Multi-faceted Analysis of a Bioactive Thiazole-Containing Cyclic Peptide

To illustrate the power of a combined approach, let's consider a hypothetical case study of a cyclic peptide containing a thiazole residue, which has shown promising antimicrobial activity.

NMR Analysis: 2D NMR experiments in a membrane-mimicking solvent reveal a well-defined conformation. NOE patterns are consistent with a β-turn structure, and a small temperature coefficient for a specific amide proton confirms the presence of a stable intramolecular hydrogen bond to the thiazole nitrogen.

X-ray Crystallography: High-quality crystals are obtained, and the resulting structure confirms the β-turn conformation observed in solution. The crystal structure provides precise bond lengths and angles for the thiazole ring and its interactions with the peptide backbone.

Computational Modeling: DFT calculations on a model dipeptide generate a Ramachandran plot showing a low-energy basin in the β-region, consistent with the experimental findings. An MD simulation of the full cyclic peptide in a simulated membrane environment demonstrates the stability of the β-turn conformation and reveals subtle dynamic fluctuations that may be important for its biological activity.

Comparative Data Summary:

Parameter NMR (in solution) X-ray Crystallography (solid state) DFT (gas phase)
φ (Thz residue) -110° ± 15°-115.2°-120°
ψ (Thz residue) +20° ± 20°+15.8°+10°
Key H-bond N-H···NTzl (strong)N-H···NTzl (observed)N-H···NTzl (predicted)

This integrated approach provides a robust and detailed understanding of the conformational properties of the thiazole-containing peptide, which is invaluable for structure-activity relationship (SAR) studies and the design of next-generation analogs.

Conclusion: A Synergistic Approach to Unlocking Conformational Secrets

The conformational analysis of thiazole-containing amino acid residues is a critical aspect of modern drug discovery and peptide design. As we have demonstrated, a comprehensive understanding of their structural preferences requires a synergistic combination of experimental and computational techniques. NMR spectroscopy provides insights into the dynamic conformational ensemble in solution, X-ray crystallography offers a high-resolution static picture, and computational modeling allows for the exploration of the underlying energy landscape. By integrating the data from these complementary methods, researchers can build a detailed and accurate model of the peptide's three-dimensional structure, paving the way for the rational design of new and improved therapeutic agents.

References

A Senior Application Scientist's Guide to Coupling Reagents for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, is a formidable challenge in modern peptide chemistry. These bulky residues are often crucial for designing peptidomimetics with enhanced proteolytic stability, constrained conformations, and improved therapeutic properties. However, their challenging nature can severely impede standard peptide coupling protocols, leading to low yields, incomplete reactions, and a significant risk of epimerization.

This guide provides an in-depth, objective comparison of common coupling reagents used to overcome these synthetic hurdles. We will delve into the mechanistic underpinnings of these reagents, present comparative performance data, and offer field-proven protocols and troubleshooting advice to empower you to select the optimal strategy for your challenging peptide sequences.

The Challenge of Steric Hindrance

Steric hindrance in peptide synthesis primarily arises from bulky side chains (e.g., Valine, Isoleucine), α,α-disubstitution (e.g., α-aminoisobutyric acid, Aib), or N-methylation of the peptide backbone. This bulkiness physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid, dramatically slowing down the rate of peptide bond formation.[1] This sluggish kinetics not only leads to incomplete reactions but also provides a larger window of opportunity for side reactions, most notably the epimerization of the activated amino acid.[2]

Epimerization, the inversion of stereochemistry at the α-carbon, is a critical issue as it results in diastereomeric impurities that are often difficult to separate and can have drastically different biological activities. The choice of coupling reagent, therefore, becomes a delicate balance between maximizing reactivity to overcome steric shields and minimizing conditions that promote epimerization.

Major Classes of Coupling Reagents: A Mechanistic Overview

The efficacy of a coupling reagent is determined by its ability to convert the carboxylic acid group into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. We will explore the three principal classes of reagents used for this purpose.

Carbodiimides with Additives (e.g., DIC/HOBt, DIC/Oxyma)

Carbodiimides, like N,N'-diisopropylcarbodiimide (DIC), are workhorse reagents that function by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization via oxazolone formation. To mitigate this, nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are essential. These additives act as traps for the O-acylisourea, converting it into a more stable and less racemization-prone active ester (OBt or Oxyma ester, respectively).[3]

G cluster_activation Step 1: Activation cluster_additive Step 2: Additive Intervention cluster_coupling Step 3: Coupling RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive, Prone to Racemization) RCOOH->O_acylisourea + DIC DIC DIC ActiveEster Active Ester (More Stable) O_acylisourea->ActiveEster + HOBt / Oxyma Urea Diisopropylurea (Byproduct) O_acylisourea->Urea HOBt HOBt / Oxyma Peptide Peptide Bond ActiveEster->Peptide + Amine RNH2 Amine

Carbodiimide/Additive Coupling Mechanism.

While cost-effective, carbodiimide-based methods are often too slow for demanding couplings involving sterically hindered residues, leading to incomplete reactions.

Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are pre-formed reagents that incorporate the HOBt moiety. In the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA), the carboxylate anion attacks the phosphonium center to directly form the OBt-active ester, bypassing the O-acylisourea intermediate. This leads to faster activation and cleaner reactions.[4]

The 7-aza-HOBt (HOAt) analogue, PyAOP, is even more effective due to the electron-withdrawing nature of the pyridine nitrogen, which makes the resulting OAt-ester a better leaving group and provides anchimeric assistance during the coupling, further accelerating the reaction and suppressing epimerization.[5]

G cluster_activation Step 1: Carboxylate Formation cluster_ester_formation Step 2: Active Ester Formation cluster_coupling Step 3: Coupling RCOOH Carboxylic Acid RCOO Carboxylate Anion RCOOH->RCOO + Base Base Base (DIPEA) ActiveEster OBt-Active Ester RCOO->ActiveEster + PyBOP PyBOP PyBOP Byproduct Phosphine Oxide (Byproduct) PyBOP->Byproduct Peptide Peptide Bond ActiveEster->Peptide + Amine RNH2 Amine

Phosphonium Salt (PyBOP) Coupling Mechanism.

A key advantage of phosphonium reagents is their lower propensity to cause side reactions at the N-terminus compared to uronium salts.

Uronium/Aminium Salts (e.g., HBTU, HATU, COMU)

Uronium/aminium salts are among the most powerful and fastest-acting coupling reagents. Structurally similar to phosphonium salts, reagents like HBTU and HATU also generate OBt and OAt active esters, respectively. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely regarded as one of the most efficient reagents for hindered couplings due to the formation of the highly reactive OAt-ester.[3][6]

A newer generation uronium salt, COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), incorporates the non-explosive OxymaPure® leaving group, offering a superior safety profile with reactivity often comparable to or exceeding that of HATU.[3][7]

G cluster_activation Step 1: Carboxylate Formation cluster_ester_formation Step 2: Active Ester Formation cluster_coupling Step 3: Coupling RCOOH Carboxylic Acid RCOO Carboxylate Anion RCOOH->RCOO + Base Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU Byproduct Tetramethylurea (Byproduct) HATU->Byproduct Peptide Peptide Bond ActiveEster->Peptide + Amine RNH2 Amine

Uronium Salt (HATU) Coupling Mechanism.

One potential drawback of uronium/aminium salts is the possibility of a side reaction where the reagent reacts with the N-terminal amine, causing guanidinylation and chain termination. This is more prevalent when the coupling reagent is used in excess or when carboxyl activation is slow.

Quantitative Performance Comparison

The choice of coupling reagent has a profound impact on the success of synthesizing peptides with sterically demanding residues. The following table summarizes representative data compiled from studies on hindered couplings, such as those involving α,α-disubstituted (e.g., Aib) or N-methylated amino acids.

Coupling ReagentReagent TypeModel CouplingYield / Purity (%)Epimerization (%)Key Insights
DIC/HOBt Carbodiimide/AdditiveZ-Phe-Val + H-Ala-OMe~82~9.3Standard, cost-effective but slow. High epimerization risk in demanding fragment couplings.[8]
DIC/Oxyma Carbodiimide/AdditiveH-Tyr-Aib-Aib-Phe-Leu-NH₂~91~0.1Oxyma is a superior additive to HOBt, significantly suppressing racemization and improving yields in hindered sequences.
PyBOP Phosphonium SaltN-methylated peptidesGood-HighLowGenerally efficient with low racemization. Less reactive than HATU for the most challenging couplings.[1][5]
HBTU Uronium/Aminium SaltN-methylated peptidesGoodModerateLess effective than HATU for hindered couplings; often requires longer reaction times or double coupling.[1][9]
HATU Uronium/Aminium SaltFmoc-MeSer(Me) + H-MeIleHighLowConsidered the gold standard for difficult couplings due to high reactivity and low epimerization.[2][10]
COMU Uronium/Aminium SaltAza-peptide synthesis~95 (completion)LowReactivity comparable to HATU with a superior safety profile (non-explosive). Excellent solubility.[7][11]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison is best achieved under identical experimental conditions.

Best Practices and Troubleshooting

ObservationPotential CauseRecommended Solution
Low Coupling Yield / Incomplete Reaction Insufficient Reagent Potency: Standard reagents (e.g., DIC/HOBt) are too slow for the hindered coupling.Switch to a more powerful onium salt reagent like HATU , COMU , or PyAOP .
Steric Hindrance: The physical bulk of the amino acids is preventing bond formation.Double Couple: Perform the coupling step twice with fresh reagents. Increase Reaction Time: Extend coupling from 1-2 hours to 4 hours or overnight. Use Microwave Synthesis: Microwave energy can drive difficult couplings to completion more efficiently.
Poor Solvation/Aggregation: The growing peptide chain is collapsing on the resin, blocking reactive sites.Switch from DMF to a better solvating solvent like N-Methylpyrrolidone (NMP) or use a solvent mixture (e.g., DCM/DMF/NMP).
High Levels of Epimerization Overly Basic Conditions: Strong bases like DIPEA can promote α-proton abstraction.Use a weaker, more sterically hindered base like 2,4,6-collidine .
Prolonged Activation Time: The activated ester exists for too long before coupling, allowing time for racemization.Use an in-situ activation protocol. Add the coupling reagent to the amino acid and add the mixture immediately to the resin-bound amine.
High Temperature: Heat increases reaction rates but can also accelerate epimerization.If using elevated temperatures, optimize for the shortest time required for complete coupling. Perform reactions at room temperature or below if possible.
Guanidinylation of N-terminus Excess Uronium Reagent: Unreacted uronium salt (HBTU, HATU, etc.) caps the free amine.Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.0 eq acid, 0.95 eq uronium salt). For cyclizations or fragment couplings, phosphonium salts (PyBOP, PyAOP) are preferred as they do not cause this side reaction.

Experimental Protocol: HATU-Mediated Coupling of Fmoc-Aib-OH

This protocol provides a robust method for the solid-phase synthesis of a peptide containing the highly hindered α-aminoisobutyric acid (Aib) residue using HATU.

G ResinPrep 1. Resin Swelling & Deprotection - Swell resin in DMF (30 min) - Treat with 20% piperidine in DMF (5 + 15 min) - Wash thoroughly with DMF Activation 2. AA Activation (in separate vessel) - Dissolve Fmoc-Aib-OH (3 eq) - Add HATU (2.9 eq) - Add DIPEA (6 eq) in DMF - Pre-activate for 1-2 min Coupling 3. Coupling Reaction - Add activated AA solution to resin - Agitate at room temp (1-2 hours) ResinPrep->Coupling Activation->Coupling Monitoring 4. Monitor Completion - Perform Kaiser test - Negative result (yellow beads) = Complete Coupling->Monitoring Washing 5. Final Wash - Drain reaction solution - Wash resin with DMF and DCM Monitoring->Washing NextCycle Proceed to next cycle Washing->NextCycle

Workflow for HATU-mediated Aib coupling.

Materials:

  • Fmoc-protected Rink Amide resin

  • Fmoc-Aib-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Step-by-Step Methodology:

  • Resin Preparation and Fmoc Deprotection:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes.

    • Drain and add a fresh portion of 20% piperidine/DMF. Agitate for an additional 15 minutes to ensure complete Fmoc removal.

    • Drain and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by blue beads).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to the resin loading capacity).

    • Add HATU (2.9 equivalents).

    • Add DIPEA (6 equivalents) and enough DMF to fully dissolve the reagents.

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated Fmoc-Aib-OH solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. Due to the significant steric hindrance of Aib, a longer coupling time is recommended.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the reaction is complete.

    • If the test is positive, a second coupling (repeating steps 2 and 3) may be necessary.

    • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove unreacted reagents and byproducts.

Conclusion

The successful incorporation of sterically hindered amino acids is a critical capability in modern peptide synthesis, enabling the creation of novel and potent therapeutic candidates. While classic carbodiimide methods may suffice for simple sequences, the challenges posed by steric bulk necessitate the use of more powerful onium salt-based reagents.

HATU and COMU stand out as the premier choices for maximizing coupling efficiency and minimizing epimerization in the most demanding cases. HATU's long-standing reputation is built on its exceptional reactivity, while COMU offers comparable performance with the significant advantages of improved safety and solubility. Phosphonium reagents like PyAOP and PyBOP provide a robust and reliable alternative, particularly when avoiding potential guanidinylation side reactions is a priority.

By understanding the mechanisms, leveraging comparative data, and applying the best practices outlined in this guide, researchers can confidently navigate the complexities of hindered couplings and successfully synthesize their target peptides with high yield and purity.

References

A Researcher's Guide to Determining Absolute Configuration: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not merely a structural curiosity; it is a critical determinant of biological activity. For chiral molecules, which exist as non-superimposable mirror images or enantiomers, the precise determination of their absolute configuration is paramount. Enantiomers can exhibit vastly different pharmacological and toxicological profiles, making the unambiguous assignment of their stereochemistry a regulatory and safety imperative. This guide provides a comprehensive comparison of the three principal analytical techniques for determining absolute configuration: Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD). We will delve into the theoretical underpinnings, practical workflows, and comparative performance of each method, offering field-proven insights to guide your experimental choices.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of chiral molecules.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.[3]

The Principle of Anomalous Dispersion

The ability of X-ray crystallography to determine absolute configuration hinges on the phenomenon of anomalous dispersion.[4][5] When the X-ray radiation used is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[4] This effect is more pronounced for heavier atoms (typically with an atomic number greater than 16).[6] By carefully analyzing the differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), the absolute stereochemistry can be determined.[5] The Flack parameter is a commonly used value in crystallographic refinement to confidently assign the absolute configuration.[1]

Experimental Workflow

Figure 1: Workflow for Absolute Configuration Determination by X-ray Crystallography.

Step-by-Step Experimental Protocol:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The ideal crystal should be 0.1-0.5 mm in size.[4]

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For sensitive samples, this may be done in a protective oil or under a stream of cold nitrogen.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using computational methods and subsequently refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous dispersion, often through calculation of the Flack parameter.[1] A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.

  • Structure Validation: The final structure is validated for geometric sensibility and agreement with the experimental data.

The Power of Solution-State Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining the absolute configuration of chiral molecules in solution, thereby circumventing the often-difficult crystallization step.[7] The most common NMR-based approach is the Mosher's method, which involves the formation of diastereomeric esters or amides.[8][9][10]

The Principle of Anisotropic Effects

Mosher's method relies on the anisotropic effect of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), on the chemical shifts of nearby protons in the molecule of interest.[11] By reacting the chiral alcohol or amine with both (R)- and (S)-MTPA, a pair of diastereomers is formed. The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on neighboring protons, resulting in measurable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[12] By analyzing the sign of these differences, the absolute configuration of the stereocenter can be deduced.[8][9]

Experimental Workflow

Figure 2: Workflow for Mosher's Method in NMR Spectroscopy.

Step-by-Step Experimental Protocol:

  • Derivatization: The chiral alcohol or amine is reacted separately with the acid chlorides of both (R)- and (S)-MTPA to form the corresponding diastereomeric esters or amides.

  • Purification: The resulting diastereomers are purified, typically by chromatography.

  • NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for each of the purified diastereomers.

  • Resonance Assignment: The proton resonances in the NMR spectra are assigned to the specific protons in the molecule. This may require additional 2D NMR experiments such as COSY and HSQC.[11]

  • Calculation of Δδ: The chemical shift difference (Δδ = δS - δR) is calculated for each assigned proton.

  • Analysis with Mosher's Model: The signs of the calculated Δδ values are compared to the established Mosher's model to determine the absolute configuration of the chiral center.

The Rise of Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) has emerged as a powerful and versatile technique for determining the absolute configuration of chiral molecules in solution.[13][14] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule.[13]

The Synergy of Experiment and Theory

The determination of absolute configuration by VCD relies on a comparison between the experimentally measured VCD spectrum and a theoretically calculated spectrum for one of the enantiomers.[13] The theoretical spectrum is typically calculated using density functional theory (DFT). If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation.[13]

Experimental Workflow

Figure 3: Workflow for Absolute Configuration Determination by VCD.

Step-by-Step Experimental Protocol:

  • Sample Preparation: The chiral sample is dissolved in a suitable solvent, such as chloroform-d or DMSO-d6, at a concentration typically in the range of 5-20 mg/mL.

  • Spectra Measurement: The VCD and infrared (IR) spectra of the sample are measured using a VCD spectrometer.

  • Computational Modeling: A conformational search of the molecule is performed using molecular mechanics, followed by geometry optimization of the low-energy conformers using DFT.

  • Theoretical Spectra Calculation: The VCD and IR spectra for each conformer are calculated at the DFT level. A Boltzmann-averaged spectrum is then generated based on the relative energies of the conformers.

  • Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum for one of the enantiomers.

  • Configuration Assignment: If a good correlation is observed between the experimental and calculated spectra, the absolute configuration is assigned.

Comparative Analysis of Techniques

The choice of the most appropriate technique for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the stage of the research or development project. The following table provides a quantitative comparison of the key performance parameters for each technique.

ParameterSingle-Crystal X-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Anomalous dispersion of X-raysAnisotropic effects in diastereomersDifferential absorption of polarized IR light
Sample Requirement High-quality single crystal (0.1-0.5 mm)[4]1-5 mg of pure alcohol/amine[8]2-15 mg of sample[16]
Sample State Solid (crystalline)SolutionSolution or neat liquid
Purity Requirement High (>98%)High (>95%)Moderate (>90%)[17]
Analysis Time Days to weeks (including crystallization)1-2 daysHours to a few days
Success Rate High, if a suitable crystal is obtainedHigh for amenable functional groupsHigh for molecules with clear VCD signals
Key Advantage Unambiguous, provides full 3D structureNo crystallization neededNo derivatization, applicable to a wide range of molecules
Key Limitation Crystallization can be a major bottleneckRequires a suitable functional group for derivatizationRequires access to a VCD spectrometer and computational resources

Conclusion: An Integrated Approach

While single-crystal X-ray crystallography remains the gold standard for its definitive nature, both NMR spectroscopy and Vibrational Circular Dichroism offer powerful and often more practical alternatives for determining the absolute configuration of chiral molecules. The choice of technique should be guided by a thorough consideration of the specific characteristics of the molecule under investigation and the resources available. In many cases, an integrated approach, where the results from one technique are corroborated by another, can provide the highest level of confidence in the assignment of absolute configuration, a critical step in the journey from a chiral molecule to a safe and effective drug.

References

A Senior Application Scientist's Guide to Assessing Metabolic Stability of Propanoic Acid Derivatives in Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical assessment.[1][2][3] Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[3][4][5] This guide provides a comprehensive, technically-grounded framework for assessing the metabolic stability of propanoic acid derivatives using liver microsomes, a well-established in vitro model. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer insights into data interpretation, enabling researchers to make informed decisions in the iterative cycle of drug design.

The Central Role of the Liver and Cytochrome P450 Enzymes

The liver is the primary site of drug metabolism, equipped with a vast arsenal of enzymes designed to modify xenobiotics.[1][2] Among these, the cytochrome P450 (CYP450) superfamily of enzymes is paramount, responsible for the metabolism of over 90% of drugs currently in clinical use.[6][7] These membrane-bound hemeproteins, located predominantly in the smooth endoplasmic reticulum of hepatocytes, catalyze a variety of Phase I oxidative, reductive, and hydrolytic reactions.[8] Given that propanoic acid and its derivatives can be subject to oxidative metabolism, understanding their interaction with CYP450 enzymes is critical. Genetic variations in CYP450 genes can lead to significant inter-individual differences in drug metabolism, impacting both efficacy and toxicity.[6][7] Therefore, an early assessment of metabolic stability provides invaluable insights into a compound's potential clinical performance.

Why Liver Microsomes? A Rationale for the In Vitro Model

For early-stage drug discovery, in vitro models are indispensable for screening and comparing compounds. Liver microsomes, which are vesicles of the endoplasmic reticulum, are a popular choice for several reasons:

  • Enrichment of Key Enzymes: Microsomes contain a high concentration of Phase I metabolic enzymes, particularly the CYP450s, making them a highly active and relevant system for studying oxidative metabolism.[8]

  • Cost-Effectiveness and Throughput: Compared to more complex systems like hepatocytes or in vivo studies, microsomal assays are relatively inexpensive and can be readily adapted for high-throughput screening of multiple compounds.[9][10]

  • Mechanistic Insights: By using microsomes from different species (e.g., human, rat, mouse), researchers can investigate species-specific differences in metabolism, which is crucial for extrapolating preclinical animal data to humans.[11]

It is important to acknowledge that microsomes primarily facilitate the study of Phase I metabolism. For compounds that may undergo significant Phase II conjugation reactions, other systems like hepatocytes or S9 fractions, which contain both microsomal and cytosolic enzymes, would be more appropriate.[12][13]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a robust and self-validating workflow for assessing the metabolic stability of propanoic acid derivatives in human liver microsomes.

Diagram: Experimental Workflow for Microsomal Stability Assay

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer & Reagents (Phosphate Buffer, MgCl2) E Pre-warm Microsomes, Buffer, & NADPH System to 37°C A->E B Prepare NADPH Regenerating System B->E C Prepare Test Compound & Control Stocks F Initiate Reaction: Add Test Compound C->F D Thaw & Dilute Liver Microsomes D->E E->F G Incubate at 37°C with Shaking F->G H Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) G->H I Quench Reaction: Add Cold Acetonitrile with Internal Standard H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Data Processing: Calculate % Remaining, t1/2, and Clint K->L

Caption: Overall workflow for the liver microsomal stability assay.

Materials and Reagents
  • Test Propanoic Acid Derivatives: Prepared as 10 mM stock solutions in DMSO.

  • Positive Control Compounds:

    • High Clearance Control: Verapamil (known CYP3A4 substrate)

    • Low Clearance Control: Warfarin (known CYP2C9 substrate)

  • Pooled Human Liver Microsomes (HLMs): Commercially available, stored at -80°C.

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • Magnesium Chloride (MgCl2): Cofactor for many CYP450 enzymes.

  • NADPH Regenerating System:

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PD)

  • Internal Standard (IS): A structurally similar but chromatographically distinct compound (e.g., a stable isotope-labeled analog of one of the test compounds).

  • Acetonitrile (ACN): HPLC-grade, for quenching the reaction.

  • 96-well Plates: For incubation and sample collection.

Experimental Protocol
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system solution in phosphate buffer. The final concentrations in the incubation should be 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PD, and 3.3 mM MgCl2.[14]

    • Prepare working solutions of the test compounds and positive controls by diluting the DMSO stocks in acetonitrile.

  • Incubation Setup:

    • Thaw the pooled human liver microsomes rapidly in a 37°C water bath and immediately place them on ice.[15][16] Dilute the microsomes to a final protein concentration of 0.5 mg/mL in the 100 mM phosphate buffer.[17]

    • In a 96-well plate, add the diluted microsome suspension.

    • Include control wells:

      • Negative Control: Microsomes and test compound, but without the NADPH regenerating system. This accounts for non-enzymatic degradation.

      • Vehicle Control: Microsomes and NADPH regenerating system, but with the vehicle (e.g., DMSO/acetonitrile) instead of the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

    • Immediately after adding the NADPH system, add the test compounds and positive controls to their respective wells to achieve a final substrate concentration of 1 µM. The final organic solvent concentration should be kept low (e.g., <1% for acetonitrile, <0.2% for DMSO) to avoid inhibiting enzyme activity.[12]

    • Collect aliquots from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, and 60 minutes). The 0-minute time point is taken immediately after the addition of the test compound.

  • Reaction Quenching and Sample Preparation:

    • To stop the reaction, add a sufficient volume of ice-cold acetonitrile containing the internal standard to each aliquot. A common ratio is 2:1 or 3:1 (acetonitrile:incubation mix).

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[18][19] The method should be optimized for the separation and detection of the parent propanoic acid derivatives and the internal standard.

    • Quantify the peak area of the parent compound at each time point, normalized to the peak area of the internal standard.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate at which the parent compound is eliminated.

Diagram: Data Analysis and Parameter Calculation

DataAnalysis A LC-MS/MS Data (Peak Area Ratios) B Plot ln(% Remaining) vs. Time A->B C Linear Regression (Slope = -k) B->C D Calculate Half-Life (t1/2) t1/2 = 0.693 / k C->D E Calculate Intrinsic Clearance (Clint) Clint = (0.693 / t1/2) * (Incubation Volume / Microsomal Protein) D->E F Comparative Analysis of Propanoic Acid Derivatives E->F

Caption: Flowchart for data analysis and calculation of key parameters.

  • Calculate the Percentage of Parent Compound Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time. The slope of the resulting linear regression line is the negative of the elimination rate constant (-k).

  • Calculate the In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized and can be calculated using the following equation: t½ = 0.693 / k

  • Calculate the In Vitro Intrinsic Clearance (Clint): Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow.[5][20] It is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation (µL) / Amount of microsomal protein (mg))

Comparative Data for Propanoic Acid Derivatives (Illustrative Example)
Compoundt½ (min)Clint (µL/min/mg protein)% Remaining at 60 minMetabolic Stability Classification
Derivative A > 60< 12> 85%High
Derivative B 4515.4~ 60%Moderate
Derivative C 1546.2~ 15%Low
Verapamil 1069.3< 5%Low (High Clearance)
Warfarin > 60< 12> 90%High (Low Clearance)

Interpretation of Results:

  • High Stability (e.g., Derivative A): Compounds with a long half-life and low intrinsic clearance are considered metabolically stable. This is often a desirable characteristic, as it may lead to a longer duration of action in vivo.[1]

  • Moderate Stability (e.g., Derivative B): These compounds show an intermediate rate of metabolism.

  • Low Stability (e.g., Derivative C): Compounds with a short half-life and high intrinsic clearance are rapidly metabolized. While this can be a liability, in some cases, rapid clearance is desired.[4]

The inclusion of high and low clearance positive controls (Verapamil and Warfarin) is essential for validating the assay. If these controls do not perform as expected, it may indicate issues with the microsomal activity, the NADPH regenerating system, or the analytical method.

Conclusion

The assessment of metabolic stability in liver microsomes is a critical early-stage assay in the drug discovery pipeline. By providing a quantitative measure of a compound's susceptibility to Phase I metabolism, this in vitro screen allows for the direct comparison and ranking of different chemical entities.[13] For propanoic acid derivatives, this assay can guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, enabling medicinal chemists to design molecules with optimized pharmacokinetic properties. A well-designed and properly controlled microsomal stability assay, as outlined in this guide, provides reliable and actionable data, ultimately de-risking the progression of drug candidates into more complex and costly preclinical and clinical development stages.

References

Safety Operating Guide

A Researcher's Guide to Handling (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: From Receipt to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides a comprehensive operational plan for handling (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS 2641451-74-1), a key intermediate in the synthesis of various active compounds.[1][2] The principles outlined here are designed to ensure both personal safety and experimental integrity by grounding every recommendation in the fundamental chemical properties of the molecule and established laboratory safety standards.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a risk assessment can be constructed by analyzing its constituent chemical motifs: the bromothiazole ring, the Boc-protected amino acid backbone, and its nature as a halogenated organic acid.

The primary risks associated with this compound are summarized below:

Hazard ClassPotential Effects & Rationale
Halogenated Organic Compound Organobromine compounds can be toxic and may pose long-term health risks, including potential carcinogenicity and organ damage.[3] Halogenated waste requires specific disposal protocols to prevent environmental contamination.[4][5]
Biologically Active Thiazole Derivative Thiazole rings are present in many biologically active compounds and pharmaceuticals.[6][7] As a drug intermediate, this compound should be handled as potentially bioactive, minimizing exposure through all routes (inhalation, ingestion, skin contact).
Respiratory & Skin Irritant Similar Boc-protected amino acids are known to cause skin, eye, and respiratory irritation.[8][9] Fine powders can be easily aerosolized, posing an inhalation risk. The acidic nature of the propanoic acid group may contribute to skin and eye irritation upon contact.[10]
Allergic Reaction Some amino acid derivatives and thiazole compounds may cause an allergic skin reaction.[9][11]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory. PPE is the last line of defense.[12]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.

Personal Protective Equipment (PPE) Protocol

The required PPE varies based on the specific task being performed.

TaskEyes/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid (Weighing/Transfers) Chemical splash goggles.[13]Nitrile gloves (double-gloving recommended). Inspect gloves before use.[14]Fully-buttoned, flame-resistant lab coat.[13]Not required if handled exclusively within a fume hood.
Preparing Solutions Chemical splash goggles. A face shield should be worn over goggles when handling >1L of solution.[13]Nitrile gloves. Change gloves immediately if contaminated.Flame-resistant lab coat. Consider a chemically resistant apron.[12]Not required if handled exclusively within a fume hood.
Large Spill Cleanup (>10g) Full-face respirator with appropriate cartridges for organic vapors and particulates.[15][16]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).Chemical-resistant suit or coveralls.[16]Full-face air-purifying respirator (or SCBA for major spills).[15]

Note on Attire: Full-length pants and closed-toe, liquid-resistant shoes are mandatory at all times in the laboratory.[12]

Safe Handling and Operational Workflow

Adherence to a systematic workflow minimizes the risk of exposure and contamination. The following diagram and protocols outline the essential steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_space 1. Prepare & Decontaminate Workspace in Fume Hood gather_ppe 2. Assemble & Inspect Required PPE don_ppe 3. Don PPE (Lab Coat, Goggles, Gloves) weigh 4. Weigh Solid Compound (Use anti-static weigh boat) don_ppe->weigh dissolve 5. Prepare Solution (Add solid to solvent slowly) weigh->dissolve reaction 6. Perform Experiment dissolve->reaction decon 7. Decontaminate Surfaces & Glassware reaction->decon segregate 8. Segregate Halogenated Waste decon->segregate dispose 9. Label & Store Waste Container Securely segregate->dispose

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol

A. Preparation

  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Prepare Workspace: Cover the work surface with absorbent, plastic-backed paper.

  • Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents, waste containers) and place them inside the fume hood to minimize reaching in and out.

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves as specified in the table above.

B. Handling the Solid Compound

  • Minimize Dust: Open the container slowly inside the fume hood. Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could create dust clouds.

  • Static Control: If the powder is fine and prone to static, use an anti-static weigh boat or an ionizer gun if available.

  • Secure Container: Tightly close the main container immediately after use.

C. Preparing Solutions

  • Add Solid to Solvent: When dissolving, always add the solid compound to the solvent, not the other way around, to prevent splashing.

  • Controlled Addition: Add the solid slowly while stirring to ensure controlled dissolution and to manage any potential exotherms.

  • Capping: If the dissolution process is slow, cap the vessel to prevent vapor release. Ensure the system is not closed if gas evolution is possible (e.g., during deprotection reactions where CO2 is released).[17]

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[8][11]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[18]
Minor Spill (<10g, contained in fume hood) Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop the material into a designated halogenated waste container. Decontaminate the area with a suitable solvent.
Major Spill (>10g) Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) office. Do not attempt to clean it up without specialized training and equipment.

Waste Disposal and Decontamination

Proper waste management is a critical safety and environmental responsibility. As a halogenated organic compound, this substance and any materials contaminated with it must be disposed of according to strict protocols.

Waste Segregation Protocol
  • Designated Halogenated Waste Container: All waste containing this compound must be collected in a clearly labeled "Halogenated Organic Waste" container.[3][4]

  • No Mixing: Never mix halogenated waste with non-halogenated organic waste. This is crucial as it significantly impacts the disposal method and cost.[5]

  • Waste Streams:

    • Solid Waste: Contaminated gloves, weigh boats, absorbent paper, and excess solid compound go into a solid halogenated waste container.

    • Liquid Waste: Unused solutions and reaction mixtures go into a liquid halogenated waste container. This includes the first rinse of any contaminated glassware.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an estimate of its concentration.[4] Do not use abbreviations.

  • Storage: Keep waste containers securely closed except when adding waste. Store them in a designated satellite accumulation area within the lab, preferably in secondary containment.[4]

Decontamination
  • Glassware: Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This first rinse must be collected as halogenated liquid waste. Subsequent rinses can be handled as standard non-halogenated waste if the initial decontamination was thorough.

  • Surfaces: Wipe down all surfaces inside the fume hood where the compound was handled with a solvent-dampened towel. Dispose of the towel as solid halogenated waste.

By integrating these safety and handling protocols into your daily workflow, you can effectively mitigate the risks associated with this valuable research chemical, ensuring a safe and productive laboratory environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.